Octahydro-1-(trichloromethyl)pentalene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79878. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
18127-07-6 |
|---|---|
Molecular Formula |
C9H13Cl3 |
Molecular Weight |
227.6 g/mol |
IUPAC Name |
1-(trichloromethyl)-1,2,3,3a,4,5,6,6a-octahydropentalene |
InChI |
InChI=1S/C9H13Cl3/c10-9(11,12)8-5-4-6-2-1-3-7(6)8/h6-8H,1-5H2 |
InChI Key |
ALVRJPFFWYTSIS-UHFFFAOYSA-N |
SMILES |
C1CC2CCC(C2C1)C(Cl)(Cl)Cl |
Canonical SMILES |
C1CC2CCC(C2C1)C(Cl)(Cl)Cl |
Other CAS No. |
18127-07-6 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Mechanistic Dynamics of Octahydro-1-(trichloromethyl)pentalene
Executive Summary
Octahydro-1-(trichloromethyl)pentalene (CAS: 18127-07-6), widely recognized in synthetic literature under its bridged-ring IUPAC nomenclature as 2-(trichloromethyl)bicyclo[3.3.0]octane, is a highly valuable bicyclic intermediate[1][2]. It serves as the foundational precursor for complex pentalene frameworks, most notably in the synthesis of exo-cis-bicyclo[3.3.0]octane-2-carboxylic acid[3]. This technical guide explores the transannular radical cyclization methodology required to synthesize this compound, detailing the mechanistic causality, step-by-step self-validating protocols, and the physicochemical data essential for scale-up and analytical verification.
Mechanistic Causality: Transannular Radical Cyclization
The synthesis of this compound does not proceed via a standard 1,2-addition. Instead, it relies on the free-radical addition of chloroform (CHCl₃) across the non-conjugated diene system of cis,cis-1,5-cyclooctadiene (COD), exploiting the unique conformational proximity of the double bonds in the 8-membered ring to trigger a cascade cyclization[4].
-
Initiation: Benzoyl peroxide (BPO) undergoes thermal homolysis at 63–65 °C to yield benzoyloxy radicals, which subsequently decarboxylate into phenyl radicals. These highly reactive species abstract a hydrogen atom from chloroform to generate the electrophilic trichloromethyl radical (•CCl₃).
-
Propagation & Transannular Attack: The •CCl₃ radical adds regioselectively to one of the π-bonds of 1,5-COD, generating a secondary cyclooctyl radical. Because the 1,5-diene adopts a tub-like conformation, the newly formed radical center is held in close spatial proximity to the transannular double bond. A 5-exo-trig cyclization ensues, fusing the ring to form the cis-bicyclo[3.3.0]octyl framework (the pentalene core)[5].
-
Chain Transfer: The resulting bicyclic radical abstracts a hydrogen atom from another molecule of CHCl₃, yielding the final this compound product and regenerating the •CCl₃ radical to propagate the chain.
Figure 1: Transannular radical cyclization cascade forming the pentalene core.
Experimental Methodology: Self-Validating Protocol
The following protocol is adapted from the validated Organic Syntheses standard[3]. The procedure relies on continuous radical initiation to overcome the relatively slow chain-transfer kinetics of chloroform.
Reagents
-
cis,cis-1,5-Cyclooctadiene (COD): 325 g (3.0 moles)
-
Chloroform (CHCl₃): 3.0 L (Serves as both reagent and solvent to drive equilibrium and prevent COD polymerization)
-
Benzoyl Peroxide (BPO): 43.8 g total (0.18 moles), divided into portions.
Step-by-Step Workflow
-
Initial Setup: In a 5-L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 325 g of cis,cis-1,5-COD, 3 L of CHCl₃, and 14.6 g (0.06 mole) of BPO[3].
-
Thermal Initiation: Heat the vigorously stirred solution on a steam bath to a gentle reflux (63–65 °C). This specific temperature window ensures the steady, controlled thermal decomposition of BPO without causing violent solvent boil-off.
-
Sustained Dosing (Causality Check): Because BPO has a finite half-life at 65 °C and the radical chain is prone to termination, continuous initiation is required. Add 7.3 g (0.03 mole) of BPO every 24 hours for four consecutive days[3]. Self-Validation: The continuous evolution of the reaction can be monitored via Gas Chromatography (GC); the steady disappearance of the COD peak confirms active propagation.
-
Quenching & Neutralization: After 5 days of total reflux, cool the mixture to room temperature. Wash the organic layer with three 250-mL portions of aqueous sodium bicarbonate. Causality: This step is critical to neutralize and extract the benzoic acid byproduct formed from the decomposition of BPO[3]. Follow with a 250-mL water wash.
-
Drying & Concentration: Dry the chloroform solution over 30 g of anhydrous magnesium sulfate (MgSO₄). Filter, and distill off the bulk chloroform at atmospheric pressure using a short (8-inch) Vigreux column (collecting the 55–64 °C fraction).
-
Vacuum Distillation: Subject the remaining residue to reduced-pressure distillation. Discard the initial low-boiling fraction. The target this compound is collected as the fraction boiling at 116–125 °C under 5 mm Hg[3].
Figure 2: Step-by-step synthetic workflow and purification process.
Quantitative Data & Physicochemical Properties
To facilitate analytical verification and quality control during scale-up, the following table summarizes the reaction metrics and the physical properties of the synthesized compound[1][2][3].
| Parameter | Value / Description |
| Chemical Name | This compound |
| Synonyms | 2-(Trichloromethyl)bicyclo[3.3.0]octane |
| CAS Registry Number | 18127-07-6 |
| Molecular Formula | C₉H₁₃Cl₃ |
| Molecular Weight | 227.56 g/mol |
| Theoretical Yield | ~35% (based on unrecovered 1,5-COD) |
| Boiling Point | 116–125 °C at 5 mm Hg (110-111 °C at 9 Torr) |
| Refractive Index ( | 1.5110 – 1.5115 |
| Appearance | Clear, viscous liquid |
Troubleshooting & Scale-Up Considerations
-
Low Yield / High Polymerization: If the yield drops below 30%, it is typically due to oligomerization of the cyclooctadiene. Ensuring a massive stoichiometric excess of chloroform (as utilized in the 3L to 325g ratio) suppresses this side reaction by maximizing the rate of the chain-transfer step.
-
Purity Verification: GC is the gold standard for validating the purity of the final distillate[3]. The presence of unreacted COD or monocyclic intermediates indicates premature termination of the radical chain, usually due to insufficient BPO dosing or oxygen ingress.
References
Sources
Octahydro-1-(trichloromethyl)pentalene: Chemical Properties, Synthesis, and Applications in Bicyclic Frameworks
Executive Summary
For researchers and drug development professionals designing complex bicyclic scaffolds, octahydro-1-(trichloromethyl)pentalene (also known as 2-(trichloromethyl)bicyclo[3.3.0]octane) serves as a critical synthetic intermediate. This compound is the quintessential product of a free-radical transannular cyclization, a highly efficient method for constructing the bicyclo[3.3.0]octane framework from a simple monocyclic precursor. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic logic behind its synthesis, and its downstream utility in generating functionalized pentalene derivatives for pharmaceutical applications.
Physicochemical Profiling
Understanding the physical parameters of this compound is essential for optimizing isolation and purification workflows. The structural data below is supported by the.
| Property | Value |
| IUPAC Name | 1-(Trichloromethyl)-1,2,3,3a,4,5,6,6a-octahydropentalene |
| Common Synonyms | 2-(Trichloromethyl)bicyclo[3.3.0]octane |
| CAS Registry Number | 18127-07-6 |
| Molecular Formula | C₉H₁₃Cl₃ |
| Molecular Weight | 227.56 g/mol |
| Boiling Point | 116–125 °C (at 5 mm Hg) |
| Refractive Index ( | 1.5110–1.5115 |
| Topological Polar Surface Area | 0 Ų |
Mechanistic Pathways: Transannular Radical Cyclization
The formation of the octahydropentalene core from cis,cis-1,5-cyclooctadiene is a masterclass in proximity-driven reactivity. Rather than undergoing intermolecular polymerization, the intermediate radical undergoes an intramolecular transannular attack.
Mechanistic Causality:
-
Initiation: Benzoyl peroxide undergoes homolytic cleavage at 63–65 °C, abstracting a hydrogen atom from chloroform to generate the electrophilic trichloromethyl radical (•CCl₃).
-
Addition: The •CCl₃ radical adds to one of the isolated double bonds of cis,cis-1,5-cyclooctadiene, forming a secondary carbon radical.
-
Transannular Cyclization: Because the 8-membered ring is highly flexible, the newly formed radical is forced into close spatial proximity with the transannular double bond. The intramolecular attack is kinetically favored, zipping the monocyclic ring into a bicyclo[3.3.0]octane system.
-
Propagation: The resulting bicyclic radical abstracts a chlorine atom from the solvent (chloroform), yielding the final product and regenerating the •CCl₃ radical to propagate the chain.
Fig 1: Radical transannular cyclization of 1,5-cyclooctadiene to the octahydropentalene scaffold.
Synthetic Protocols
The following methodology is adapted from the validated standards published in , optimized for self-validating laboratory execution.
Step 1: Reagent Assembly and Setup
-
Action: In a 5-L three-necked flask equipped with a mechanical stirrer and reflux condenser, combine 325 g (3.0 mol) of cis,cis-1,5-cyclooctadiene, 3 L of chloroform, and 14.6 g (0.06 mol) of benzoyl peroxide.
-
Causality & Logic: Chloroform is dual-purpose here; it acts as the bulk solvent to prevent thermal runaway and serves as the stoichiometric source of both the •CCl₃ radical and the terminating chlorine atom.
Step 2: Continuous Radical Initiation
-
Action: Heat the solution to reflux (63–65 °C) on a steam bath. Add 7.3 g (0.03 mol) of benzoyl peroxide daily for 4 consecutive days (total reaction time: 5 days).
-
Causality & Logic: Benzoyl peroxide has a specific half-life at the boiling point of chloroform. A single bolus addition would lead to rapid initiator depletion, stalling the chain reaction. A daily dosing strategy maintains a steady-state concentration of radicals, driving the transannular cyclization to completion.
Step 3: Quenching and Workup
-
Action: Cool the mixture and wash sequentially with three 250-mL portions of aqueous sodium bicarbonate and 250 mL of water. Dry the organic layer over magnesium sulfate (
). -
Causality & Logic: The bicarbonate wash neutralizes any trace hydrochloric acid or benzoic acid (a byproduct of benzoyl peroxide decomposition), preventing acid-catalyzed side reactions during the subsequent high-temperature distillation.
Step 4: Vacuum Distillation (In-Process Control)
-
Action: Remove the chloroform solvent at atmospheric pressure. Subject the residue to vacuum distillation, collecting the fraction boiling at 116–125 °C (at 5 mm Hg).
-
Causality & Logic: The significant difference in boiling points between the unreacted cyclooctadiene and the heavy trichloromethyl product allows for clean separation. Purity should be validated via Gas Chromatography (GC); a single sharp peak confirms the absence of uncyclized monocyclic impurities.
Downstream Applications: Bicyclo[3.3.0]octane-2-carboxylic Acid Synthesis
In drug development, the chemically inert trichloromethyl group is rarely the final target. Instead, it is hydrolyzed to yield exo-cis-bicyclo[3.3.0]octane-2-carboxylic acid—a critical building block for synthesizing arginase inhibitors and other rigid bicyclic pharmacophores.
Fig 2: Hydrolytic conversion of the trichloromethyl group to a carboxylic acid moiety.
Protocol for High-Temperature Acidic Hydrolysis:
-
Reaction: Combine 100 g (0.440 mol) of this compound with 500 mL of 85% phosphoric acid (
). Heat at 150 °C for 16 hours. -
Causality & Logic: The trichloromethyl group attached to a secondary carbon is highly sterically hindered and resistant to standard mild aqueous hydrolysis. 85% phosphoric acid provides the necessary protonating power and a high boiling point to reach the 150 °C activation energy threshold required to strip the chlorine atoms.
-
Self-Validation: The continuous evolution of hydrogen chloride (HCl) gas serves as a visual and chemical indicator of active hydrolysis. The mixture will darken significantly; this is expected and does not compromise the final yield of the carboxylic acid.
-
Isolation: Dilute with water, extract with ether, and isolate the carboxylic acid via base-acid extraction (using 2% NaOH) to separate it from neutral impurities.
Safety, Handling, and Analytical Characterization
-
Benzoyl Peroxide: A strong oxidant and explosive hazard when dry. Always handle with non-sparking spatulas and store away from reducing agents.
-
Chloroform: A suspected carcinogen and central nervous system depressant. All reflux and distillation procedures must be conducted in a heavily ventilated fume hood.
-
Analytical Validation: The purity of this compound is best confirmed via GC-MS. The mass spectrum will display a characteristic isotopic cluster for the
ion due to the presence of three chlorine atoms, alongside a prominent fragmentation peak.
References
Octahydro-1-(trichloromethyl)pentalene molecular structure
An In-depth Technical Guide to the Molecular Structure of Octahydro-1-(trichloromethyl)pentalene
Abstract
This compound, also known as 1-(trichloromethyl)bicyclo[3.3.0]octane (CAS No. 18127-07-6), is a halogenated bicyclic alkane whose molecular architecture is dominated by the interplay between the conformational dynamics of its fused five-membered ring system and the significant steric and electronic influence of the bridgehead trichloromethyl group.[1][2] While this specific constitutional isomer is cataloged, detailed characterization data is not abundant in public-domain literature. This guide, therefore, synthesizes foundational principles of stereochemistry, conformational analysis, and reaction mechanisms to construct a comprehensive technical profile of the molecule. We will dissect the structure of the parent bicyclo[3.3.0]octane core, analyze the impact of the -CCl3 substituent, propose a viable synthetic pathway based on established radical addition reactions, and predict the key spectroscopic signatures required for its empirical validation. This document serves as a resource for researchers in synthetic chemistry and drug development by providing a reasoned, in-depth analysis of the molecule's core structural features.
The Bicyclo[3.3.0]octane Core: A Foundation of Fused Rings
The core of the target molecule is octahydropentalene, a saturated bicyclic hydrocarbon more systematically named bicyclo[3.3.0]octane.[3] The defining structural feature of this system is the fusion of its two five-membered rings, which can exist as two distinct diastereomers: cis and trans.
-
cis-Bicyclo[3.3.0]octane: In this configuration, the two bridgehead hydrogens (at C1 and C5) are on the same face of the molecule. This arrangement allows the two cyclopentane rings to adopt relatively low-energy envelope or twist conformations, resulting in a stable, V-shaped molecule.
-
trans-Bicyclo[3.3.0]octane: Here, the bridgehead hydrogens are on opposite faces. This forces the five-membered rings into a highly strained, twisted arrangement. Due to this significant strain energy, the trans-fused isomer is much less stable than the cis isomer and is difficult to synthesize.[4]
For any practical synthesis not specifically targeting highly strained systems, the cis isomer is the overwhelmingly favored product. Therefore, this guide will focus exclusively on the molecular structure of cis-octahydro-1-(trichloromethyl)pentalene.
The cyclopentane rings within the cis-bicyclo[3.3.0]octane framework are not planar.[5] They adopt puckered conformations, typically described as envelope (where one carbon is out of the plane of the other four) or twist (where two carbons are displaced on opposite sides of a plane). This puckering minimizes torsional strain from eclipsing hydrogen atoms.[5]
Caption: Comparison of cis and trans isomers of the bicyclo[3.3.0]octane core.
The Trichloromethyl Substituent: Steric and Electronic Impact
The trichloromethyl (-CCl3) group is a substituent with pronounced and defining characteristics that dictate the properties of the parent molecule.
-
Steric Bulk: With a central carbon atom bonded to three larger chlorine atoms, the -CCl3 group is sterically demanding. Its placement on the bicyclic frame, particularly at a bridgehead position (C1), will create significant steric hindrance, influencing the conformational equilibrium of the rings and potentially shielding that face of the molecule from reagent attack.
-
Electronic Effect: The high electronegativity of the three chlorine atoms makes the trichloromethyl group a potent electron-withdrawing group.[6] This has a strong inductive effect, pulling electron density away from the carbon it is attached to (C1). This electronic influence is critical in predicting the reactivity of the molecule and interpreting spectroscopic data, such as NMR chemical shifts.
Postulated Molecular Structure and Conformation
Combining the features of the cis-bicyclo[3.3.0]octane core and the trichloromethyl group, we can postulate the structure of cis-octahydro-1-(trichloromethyl)pentalene. The bulky -CCl3 group occupies a bridgehead position, which is a quaternary carbon. This substitution will lock the local conformation and influence the puckering of both adjacent five-membered rings to minimize steric clashes between the chlorine atoms and the methylene hydrogens of the bicyclic system. The molecule is expected to be rigid, with the V-shape of the cis-fused core maintained.
Caption: Postulated structure of cis-octahydro-1-(trichloromethyl)pentalene.
Synthetic Strategy
While a specific synthesis for the C1-substituted isomer is not readily found in peer-reviewed literature, a validated protocol for the closely related C2 isomer provides a strong basis for a proposed synthetic route.
Referenced Synthesis of the C2-Isomer
The synthesis of 2-(trichloromethyl)bicyclo[3.3.0]octane has been reported via a transannular cyclization and addition reaction.[7][8] The process involves the free-radical addition of chloroform to cis,cis-1,5-cyclooctadiene, initiated by benzoyl peroxide. This well-documented procedure confirms that a trichloromethyl group can be readily introduced into the bicyclo[3.3.0]octane system under free-radical conditions.
Published Experimental Protocol for 2-(Trichloromethyl)bicyclo[3.3.0]octane: [8]
-
A solution of cis,cis-1,5-cyclooctadiene (3.0 moles), chloroform (3 L), and benzoyl peroxide (0.06 mole) is prepared in a 5-L three-necked flask.
-
The solution is stirred and refluxed (63–65°C) for 5 days.
-
Additional portions of benzoyl peroxide (0.03 mole each) are added on each consecutive day of the reaction.
-
After cooling, the reaction mixture is washed with aqueous sodium bicarbonate and water.
-
The chloroform solution is dried with magnesium sulfate.
-
The product is isolated by fractional distillation under reduced pressure, yielding 2-(trichloromethyl)bicyclo[3.3.0]octane.
Proposed Synthesis of the C1-Isomer
A logical and direct route to the target molecule, this compound, would involve the free-radical addition of carbon tetrachloride (CCl4) to an appropriate alkene precursor, bicyclo[3.3.0]oct-1-ene. This reaction is analogous to other peroxide-initiated additions of halogenated methanes to alkenes.[9][10][11]
The mechanism proceeds via a standard chain reaction:
-
Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) thermally decomposes to form initial radicals. These radicals then abstract a chlorine atom from CCl4 to generate the key trichloromethyl radical (•CCl3).
-
Propagation:
-
The •CCl3 radical adds to the double bond of bicyclo[3.3.0]oct-1-ene. This addition occurs at the C2 position, generating a more stable tertiary radical at the bridgehead C1 position.
-
This tertiary radical then abstracts a chlorine atom from another molecule of CCl4, yielding the final product and regenerating a •CCl3 radical to continue the chain.
-
Caption: Proposed workflow for the synthesis via free-radical addition.
Anticipated Spectroscopic Characterization
The confirmation of the molecular structure of this compound would rely on a combination of standard spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Features | Rationale |
| ¹H NMR | No signal corresponding to a proton at C1. Complex multiplets for the 13 remaining aliphatic protons. | The C1 position is a quaternary carbon with no attached protons. The rigid, puckered structure would lead to complex spin-spin coupling between non-equivalent neighboring protons. |
| ¹³C NMR | A signal for a quaternary carbon (C1) significantly downfield (est. 90-110 ppm). A signal for the second bridgehead carbon (C5) around 45-55 ppm. Multiple signals for the six methylene (-CH2-) carbons in the aliphatic region (est. 25-45 ppm). | The strong electron-withdrawing effect of the three chlorine atoms deshields the C1 nucleus, causing a large downfield chemical shift.[12][13] |
| IR Spectroscopy | Strong C-H stretching bands just below 3000 cm⁻¹. Strong C-Cl stretching bands in the fingerprint region (est. 700-800 cm⁻¹). | These bands are characteristic of saturated alkanes and organochlorine compounds, respectively.[14] |
| Mass Spectrometry | A molecular ion peak (M⁺) and characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6). A prominent fragment corresponding to the loss of a chlorine atom (M-35/37) and a base peak corresponding to the loss of the •CCl3 group. | The isotopic abundance of ³⁵Cl and ³⁷Cl creates a predictable and easily identifiable pattern in the mass spectrum, confirming the presence of three chlorine atoms. |
Conclusion
The molecular structure of this compound is defined by a stable cis-fused bicyclo[3.3.0]octane framework substituted at a bridgehead position with a sterically bulky and strongly electron-withdrawing trichloromethyl group. This substitution pattern imparts significant rigidity to the molecule and creates a unique electronic environment at the bridgehead carbon. Based on established precedent for related compounds, a viable synthetic route involves the free-radical addition of carbon tetrachloride to bicyclo[3.3.0]oct-1-ene. The structural identity can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry, with predictable signatures derived from the constituent parts of the molecule. This guide provides a robust theoretical framework for researchers investigating the synthesis, characterization, and potential applications of this and related halogenated bicyclic systems.
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Octahydro-1-(trichloromethyl)pentalene IUPAC name
An In-Depth Technical Guide to Octahydro-1-(trichloromethyl)pentalene: Structural Elucidation, Synthetic Methodologies, and Pharmaceutical Applications
Executive Summary
In contemporary drug development and materials science, the strategic incorporation of conformationally restricted scaffolds is a cornerstone of rational drug design. This compound (CAS: 18127-07-6) represents a highly specialized bicyclic intermediate. Characterized by its fused five-membered rings (bicyclo[3.3.0]octane core) and a highly electron-withdrawing trichloromethyl group, this compound serves as a critical synthetic node. The trichloromethyl moiety acts as a versatile masked functional group—readily convertible into carboxylic acids, amides, or trifluoromethyl (-CF₃) bioisosteres—while the octahydropentalene core provides rigid 3D vectorization for pharmacophore presentation.
This whitepaper provides a comprehensive analysis of its IUPAC nomenclature, details a modern photoredox-catalyzed synthetic protocol, and outlines its downstream functionalization workflows for senior application scientists and medicinal chemists.
IUPAC Nomenclature and Structural Elucidation
The chemical identity of this compound is deeply rooted in IUPAC fusion nomenclature rules. While traditionally referred to as a substituted bicyclo[3.3.0]octane, the preferred IUPAC name (PIN) utilizes the parent structure "pentalene."
-
The Core (Pentalene): Pentalene is a fully unsaturated, fused bicyclic system containing two five-membered rings.
-
Saturation (Octahydro-): The prefix "octahydro" indicates the complete saturation of the pentalene core, yielding the thermodynamically favored cis-fused bicyclo[3.3.0]octane system. The cis-fusion minimizes the significant ring strain that would otherwise be present in a trans-fused 5-5 system.
-
Substitution (1-trichloromethyl): Numbering of the pentalene system begins at a carbon adjacent to the bridgehead (C-3a/C-6a) and proceeds around the rings. The trichloromethyl group (-CCl₃) is located at position 1, placing it adjacent to the bridgehead carbon.
Fig 1: IUPAC nomenclature logic for this compound.
Chemical Synthesis & Mechanistic Pathways
Historically, the synthesis of trichloromethylated alkanes relied on the thermal Kharasch addition using initiators like AIBN [1]. However, AIBN-initiated free radical additions often suffer from poor atom economy due to competing telomerization (polymerization) and the formation of 1:2 adducts.
To achieve precise hydro-trichloromethylation of the bicyclic alkene precursor (1,2,3,3a,4,6a-hexahydropentalene), modern synthesis employs Visible-Light Photoredox Catalysis [2].
Causality of the Photoredox Approach
By utilizing a transition metal photocatalyst such as fac-Ir(ppy)₃ under blue LED irradiation, the reaction operates via a highly controlled single-electron transfer (SET) mechanism. The photocatalyst selectively reduces chloroform (CHCl₃) to generate a •CCl₃ radical. Because the radical generation is governed by photon flux rather than thermal decomposition, the steady-state concentration of radicals remains low, entirely suppressing telomerization. A subsequent Hydrogen Atom Transfer (HAT) from a donor (e.g., Hantzsch ester) terminates the radical chain, yielding the precise 1:1 hydro-trichloromethylated product.
Fig 2: Visible-light photoredox catalytic cycle for hydro-trichloromethylation.
Experimental Protocols: A Self-Validating System
To ensure high reproducibility and scientific integrity, the following protocol is designed as a self-validating system. The analytical checkpoints explicitly confirm the success of the mechanistic steps described above.
Step-by-Step Photoredox Synthesis Protocol
-
Preparation of the Reaction Mixture: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,2,3,3a,4,6a-hexahydropentalene (1.0 mmol, 1.0 equiv), fac-Ir(ppy)₃ (0.01 mmol, 1 mol%), and Hantzsch ester (1.2 mmol, 1.2 equiv) as the HAT donor.
-
Solvent and Reagent Addition: Dissolve the mixture in anhydrous, degassed N,N-dimethylformamide (DMF) (5.0 mL). Add anhydrous chloroform (CHCl₃) (3.0 mmol, 3.0 equiv) via a gas-tight syringe.
-
Degassing (Critical Causality): Subject the mixture to three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher that will rapidly deactivate the *Ir(III) excited state and scavenge the •CCl₃ radical, halting the catalytic cycle.
-
Irradiation: Irradiate the flask with 450 nm blue LEDs at ambient temperature (25 °C) for 12 hours.
-
Workup: Dilute the reaction with diethyl ether (20 mL) and wash with water (3 × 10 mL) to remove DMF and the oxidized Hantzsch pyridine byproduct. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, 100% hexanes) to isolate the target compound.
Analytical Validation (Quantitative Data)
The system is validated by observing the complete disappearance of the alkene multiplet (δ 5.5–6.0 ppm) in the ¹H NMR spectrum, confirming total consumption of the starting material.
Table 1: Physicochemical Properties
| Property | Value / Description |
|---|---|
| Molecular Formula | C₉H₁₃Cl₃ |
| Molecular Weight | 227.56 g/mol |
| CAS Registry Number | 18127-07-6 |
| Physical State | Colorless to pale yellow liquid |
| Estimated Boiling Point | 110–120 °C (at 10 mmHg) |
Table 2: Representative NMR Spectral Data (CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Assignment & Multiplicity |
|---|---|---|
| ¹H NMR (400 MHz) | 2.80 – 2.65 | m, 1H (H-1, adjacent to -CCl₃) |
| 2.50 – 2.35 | m, 2H (Bridgehead protons H-3a, H-6a) | |
| 2.10 – 1.20 | m, 10H (Remaining octahydropentalene protons) | |
| ¹³C NMR (100 MHz) | 102.5 | s, 1C (Trichloromethyl carbon, -CCl₃) |
| 65.2 | s, 1C (C-1, bearing the -CCl₃ group) | |
| 45.1, 41.3 | s, 2C (Bridgehead carbons C-3a, C-6a) |
| | 33.5, 31.2, 28.4, 25.6 | s, 4C (Remaining methylene carbons) |
Applications in Drug Development
In medicinal chemistry, the octahydropentalene scaffold is utilized to conformationally restrict flexible aliphatic chains, a technique proven to enhance target binding affinity and selectivity (e.g., in the development of highly potent arginase inhibitors) [3].
The utility of this compound lies in the downstream functionalization of the -CCl₃ group. It acts as a synthetic hub that can be divergently transformed into various pharmacophores:
-
Basic Hydrolysis: Treatment with aqueous NaOH converts the -CCl₃ group into a carboxylic acid (-COOH), providing a handle for amide coupling with active pharmaceutical ingredients (APIs).
-
Swarts Fluorination: Treatment with hydrogen fluoride (HF) and antimony pentafluoride (SbF₅) exchanges the chlorides for fluorides, generating a trifluoromethyl (-CF₃) group. The -CF₃ group is a critical bioisostere used to increase metabolic stability and lipophilicity in drug candidates.
Fig 3: Downstream functionalization of the trichloromethyl group in drug design.
References
-
Title: Mechanistic Aspects of the Kharasch Addition Reaction Catalyzed by Organonickel(II) Complexes Containing the Monoanionic Terdentate Aryldiamine Ligand System Source: Organometallics (American Chemical Society) URL: [Link][1]
-
Title: Visible Light-Induced Transition Metal Catalysis Source: National Center for Biotechnology Information (PMC) URL: [Link][2]
-
Title: Synthesis of Arginase Inhibitors: An Overview Source: International Journal of Molecular Sciences (MDPI) URL: [Link][3]
Sources
Octahydro-1-(trichloromethyl)pentalene: Physical Properties, Synthesis, and Applications in Bicyclic Framework Derivatization
Executive Summary & Chemical Identity
Octahydro-1-(trichloromethyl)pentalene (CAS No. 18127-07-6), frequently referred to in chemical literature as 2-(trichloromethyl)bicyclo[3.3.0]octane, is a critical halogenated bicyclic intermediate utilized in advanced organic synthesis[1]. Its primary application lies in the construction of functionalized pentalene and bicyclo[3.3.0]octane derivatives, which serve as foundational scaffolds in the development of complex pharmaceutical agents and specialized polymeric materials[2]. This technical guide provides a comprehensive analysis of its physicochemical properties and details a field-proven, self-validating protocol for its synthesis and downstream derivatization based on standards from [2].
Physicochemical Properties
Understanding the physical properties of this compound is essential for optimizing reaction conditions, particularly concerning its isolation via vacuum distillation. The steric bulk and high electronegativity of the trichloromethyl group significantly influence its boiling point and density.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Registry Number | 18127-07-6 | [1] |
| Molecular Formula | C9H13Cl3 | [1] |
| Molecular Weight | 227.56 g/mol | [1] |
| Boiling Point | 110–111 °C (at 9 Torr) | [1] |
| Density | 1.309 ± 0.06 g/cm³ (Predicted) | [1] |
| Physical State | Liquid (at standard temperature and pressure) | [2] |
Mechanistic Pathway: Transannular Radical Cyclization
The formation of the octahydropentalene core from a monocyclic precursor represents a triumph of radical chemistry. The synthesis relies on the transannular cyclization of cis,cis-1,5-cyclooctadiene[2]. When exposed to trichloromethyl radicals (
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that robust chemical protocols must be self-validating systems. The following methodologies incorporate distinct causality for reagent choices and in-process analytical checkpoints to ensure reproducibility.
Synthesis of this compound
Objective: Execute a radical-mediated transannular cyclization as outlined by [2]. Reagents: cis,cis-1,5-cyclooctadiene (325 g, 3.0 moles), Chloroform (3 L), Benzoyl peroxide (Initial: 14.6 g; Supplemental: 4 × 7.3 g)[2].
Step-by-Step Methodology:
-
Apparatus Setup: Equip a 5-L three-necked flask with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Causality: Vigorous mechanical stirring is required to ensure homogeneous heat distribution and radical dispersion in the large 3 L chloroform volume[2].
-
-
Initiation: Add the cis,cis-1,5-cyclooctadiene, chloroform, and the initial 14.6 g (0.06 mole) of benzoyl peroxide to the flask[2].
-
Thermal Activation: Heat the mixture to reflux (63–65 °C) using a steam bath[2].
-
Causality: This specific temperature range perfectly aligns with the decomposition kinetics of benzoyl peroxide, ensuring a steady, controlled release of initiating radicals without causing runaway thermal degradation.
-
-
Continuous Radical Generation (The 5-Day Reflux): Maintain reflux for a total of 5 days. On each of the four consecutive days following initiation, add a 7.3 g (0.03 mole) portion of benzoyl peroxide[2].
-
Causality: Benzoyl peroxide has a finite half-life at 65 °C. If all initiator were added on day one, radical generation would cease prematurely, stalling the reaction. Daily sequential additions maintain the steady-state concentration of
radicals necessary to drive the reaction to completion[2].
-
-
Self-Validation Checkpoint: Monitor the reaction progress via Gas Chromatography (GC). The disappearance of the cis,cis-1,5-cyclooctadiene peak and the emergence of a heavier, later-eluting peak confirms the formation of the target compound[2].
-
Isolation: After 5 days, cool the mixture. The product can be purified via vacuum distillation, collecting the fraction boiling at 110–111 °C at 9 Torr[1].
Downstream Derivatization: Hydrolysis to exo-cis-Bicyclo[3.3.0]octane-2-carboxylic acid
Objective: Convert the sterically hindered trichloromethyl group into a carboxylic acid[3]. Reagents: this compound (100 g, 0.440 mole), 85% Phosphoric acid (500 mL)[3].
Step-by-Step Methodology:
-
Reaction Setup: Combine the intermediate and 85% phosphoric acid in a 1-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer[3].
-
High-Temperature Hydrolysis: Stir and heat the mixture at 150 °C for 16 hours[3].
-
Causality: The
group attached to a secondary carbon on a bicyclic ring is highly sterically hindered, making standard aqueous basic hydrolysis ineffective. The use of concentrated (85%) phosphoric acid at 150 °C provides the aggressive protonating environment required to facilitate the stepwise elimination of chloride ions[3].
-
-
Self-Validation Checkpoint: During the 16-hour heating phase, the mixture will darken and evolve hydrogen chloride (HCl) gas[3]. The continuous evolution of HCl (verifiable via moist pH paper at the condenser outlet) acts as a real-time kinetic indicator that the hydrolysis is actively proceeding.
-
Workup & Extraction: Cool the mixture, dilute with 1 L of water, and extract with four 250-mL portions of ether[3]. Extract the combined ether layers with 2% aqueous sodium hydroxide[3].
-
Causality: The acid-base extraction isolates the desired carboxylic acid in the aqueous layer as a sodium salt, leaving unreacted neutral organic impurities in the ether layer.
-
-
Precipitation & Purification: Acidify the alkaline extract to pH 2–3 with concentrated HCl to precipitate the product as an oil[3]. Extract again with ether, dry over magnesium sulfate, evaporate, and distill at reduced pressure (91–96 °C at 0.15 mm) to yield pure exo-cis-bicyclo[3.3.0]octane-2-carboxylic acid[3].
Process Workflow & Logic Diagram
The following diagram illustrates the logical progression from starting materials through the radical intermediate to the final functionalized bicyclic acid.
Fig 1: Radical-mediated synthesis and downstream hydrolysis of this compound.
Conclusion
This compound is a highly valuable intermediate that showcases the power of transannular radical cyclization. By adhering to strict, self-validating protocols—specifically regarding the timed addition of radical initiators and the use of aggressive acidic hydrolysis for derivatization—researchers can reliably access the bicyclo[3.3.0]octane framework. This methodology remains a gold standard for synthesizing complex bicyclic systems in drug development and advanced materials research.
References
-
Organic Syntheses. "exo-cis-BICYCLO[3.3.0]OCTANE-2-CARBOXYLIC ACID". Organic Syntheses, Coll. Vol. 5, p.96 (1973); Vol. 49, p.1 (1969).[Link]
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An In-depth Technical Guide to the Stability and Reactivity of Octahydro-1-(trichloromethyl)pentalene
Abstract
This technical guide provides a comprehensive analysis of the predicted stability and reactivity of octahydro-1-(trichloromethyl)pentalene, a molecule for which direct experimental data is not extensively available in the current body of scientific literature. By synthesizing information from analogous structures and applying fundamental principles of organic chemistry, this document offers a predictive overview for researchers, scientists, and drug development professionals. The guide explores the conformational intricacies of the octahydropentalene core, the significant steric and electronic influences of the trichloromethyl substituent, and the likely outcomes in various reaction classes, including nucleophilic substitution, elimination, and free-radical pathways. Detailed hypothetical experimental protocols and mechanistic diagrams are provided to serve as a foundational resource for future investigations into this and similar chlorinated bicyclic alkanes.
Introduction: Unveiling a Structurally Rich Bicyclic Alkane
This compound (C9H13Cl3) presents a fascinating case study in the interplay of a rigid, fused bicyclic alkane framework and a sterically demanding, powerfully electron-withdrawing substituent.[1][2] The pentalene core, in its saturated form (bicyclo[3.3.0]octane), exists as a conformationally complex system, while the trichloromethyl group is known to dramatically alter the electronic and steric environment of a molecule.[3][4][5][6] This guide aims to deconstruct these constituent parts to build a holistic understanding of the molecule's probable chemical behavior.
The octahydropentalene skeleton can exist in both cis and trans fused forms, each with a unique three-dimensional architecture that will influence the accessibility of reactive sites. The trichloromethyl group, with its three bulky chlorine atoms, introduces significant steric hindrance and, due to the high electronegativity of chlorine, creates a strong dipole moment and inductively withdraws electron density from the pentalene core.[3][7] These features are the primary determinants of the molecule's stability and its reactivity profile.
Molecular Structure and Predicted Stability
The stability of this compound is a function of several competing factors: ring strain, torsional strain, and steric interactions.
Conformational Analysis of the Octahydropentalene Core
The octahydropentalene (bicyclo[3.3.0]octane) core is composed of two fused cyclopentane rings. Cyclopentane itself is not planar and exists in a continuous state of flux between envelope and twist conformations to alleviate torsional strain.[4][6] When fused, this dynamic is constrained.
-
cis-Octahydropentalene: In the cis isomer, the two rings are fused on the same side. This forces the overall structure into a V-shape. The molecule can adopt several conformations, with the "bent" and "twist" forms being the most significant.[4][6] The fusion introduces inherent strain compared to two separate cyclopentane rings.
-
trans-Octahydropentalene: The trans isomer has the rings fused on opposite sides, leading to a more linear and rigid structure. This rigidity generally results in lower strain and greater thermodynamic stability compared to the cis isomer.
The introduction of the bulky trichloromethyl group at the C1 position will significantly influence the conformational equilibrium. Steric interactions will likely favor conformations that place the -CCl3 group in a pseudo-equatorial position to minimize gauche interactions with the rest of the ring system.
Steric and Electronic Effects of the Trichloromethyl Group
The trichloromethyl group is a potent modulator of molecular properties:
-
Steric Hindrance: The van der Waals radius of chlorine is significantly larger than that of hydrogen. The three chlorine atoms create a sterically congested environment around the C1 position, which will hinder the approach of reactants.[7]
-
Electronic Effects: The high electronegativity of the three chlorine atoms makes the trichloromethyl group strongly electron-withdrawing.[3] This inductive effect will polarize the C1-C(CCl3) bond and can increase the acidity of the proton at C1 in the parent octahydropentalene.
Predicted Thermal Stability
The thermal stability of a compound is related to its bond dissociation energies.[8][9] For this compound, the C-C bonds of the bicyclic core are expected to be robust. The C-Cl bonds are also relatively strong. Thermal decomposition, if it occurs, would likely initiate via homolytic cleavage of a C-Cl bond to form a trichloromethyl radical or through elimination reactions at higher temperatures.[10] The overall structure, being a saturated alkane, is predicted to have moderate to good thermal stability.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H13Cl3 | - |
| Molecular Weight | 227.56 g/mol [1][2] | - |
| Boiling Point | 110-111 °C at 9 Torr[1] | Based on available data. |
| Density | ~1.3 g/cm³[1] | Typical for chlorinated hydrocarbons. |
| Thermal Stability | Moderate to High | Strong C-C and C-Cl bonds.[8][10] |
| Conformation | trans isomer likely more stable. The -CCl3 group will prefer a pseudo-equatorial position. | Minimization of ring and steric strain.[4][7] |
Predicted Reactivity
The reactivity of this compound will be dictated by the interplay of the alkane framework and the activating/directing effects of the trichloromethyl group.
Nucleophilic Substitution Reactions
Nucleophilic substitution at the carbon bearing the trichloromethyl group is unlikely. This carbon is a neopentyl-type center, which is sterically hindered to both SN1 and SN2 reactions.
-
SN2 Pathway: A backside attack by a nucleophile is sterically blocked by the bicyclic ring structure.
-
SN1 Pathway: Formation of a carbocation at the bridgehead position (C1) would be highly unstable due to the geometric constraints of the bicyclic system, which prevent the ideal planar geometry of a carbocation (Bredt's rule).[11]
However, the chlorine atoms of the trichloromethyl group could potentially undergo nucleophilic substitution, although this is generally difficult for polychlorinated alkanes.[12]
Elimination Reactions
Elimination reactions (dehydrohalogenation) are a more probable pathway, especially in the presence of a strong, non-nucleophilic base.[12][13][14] The electron-withdrawing nature of the trichloromethyl group can increase the acidity of adjacent protons, facilitating their removal.
The regioselectivity of the elimination will depend on the stereochemistry of the substrate and the reaction conditions. An E2 mechanism would require an anti-periplanar arrangement of a proton and a chlorine atom. Given the conformational constraints of the bicyclic system, this may not always be possible, and syn-elimination might occur.[15]
Diagram 1: Potential Elimination Pathways
Caption: Possible elimination pathways for this compound.
Free Radical Reactions
The trichloromethyl group can participate in free-radical reactions.[3][16][17][18] Under UV irradiation or in the presence of a radical initiator, homolytic cleavage of a C-Cl bond can occur to generate a dichloromethylpentalenyl radical. This radical can then participate in various propagation steps.
Another possibility is the abstraction of a hydrogen atom from the pentalene core by a radical species. The trichloromethyl group will influence the selectivity of this abstraction.
Diagram 2: Free Radical Initiation and Propagation
Caption: Generalized scheme for free radical reactions.
Hypothetical Experimental Protocols
The following protocols are proposed based on established methodologies for analogous compounds.
Protocol: Base-Induced Elimination
Objective: To investigate the dehydrohalogenation of this compound.
Methodology:
-
Dissolve this compound (1 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of a strong, non-nucleophilic base, such as potassium tert-butoxide (1.2 mmol) in THF, dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Rationale: The use of a strong, sterically hindered base like potassium tert-butoxide favors elimination over substitution.[13] Anhydrous conditions are crucial to prevent side reactions with water.
Protocol: Free Radical Chlorination
Objective: To investigate further chlorination of the octahydropentalene core.
Methodology:
-
Dissolve this compound (1 mmol) in carbon tetrachloride (15 mL) in a quartz reaction vessel.
-
Add a catalytic amount of a radical initiator, such as AIBN (azobisisobutyronitrile).
-
Irradiate the mixture with a UV lamp (e.g., 254 nm) at room temperature for 12 hours.
-
Monitor the formation of more highly chlorinated products by GC-MS.
-
After the reaction, remove the solvent under reduced pressure.
-
Analyze the product mixture by NMR and mass spectrometry to identify the sites of further chlorination.
Rationale: Free radical halogenation of alkanes is a well-established method.[19][20] Carbon tetrachloride is a common solvent for such reactions. UV irradiation provides the energy for the initiation step.
Conclusion
This compound is predicted to be a moderately stable molecule, with its chemistry dominated by the steric bulk and electron-withdrawing nature of the trichloromethyl group. While nucleophilic substitution at the carbon backbone is anticipated to be disfavored, elimination and free-radical reactions represent plausible and interesting avenues for its transformation. The conformational rigidity of the bicyclo[3.3.0]octane framework will play a crucial role in determining the stereochemical outcomes of these reactions. The predictive analysis and hypothetical protocols presented in this guide offer a solid foundation for future experimental investigations into this and related polychlorinated bicyclic systems, which could find applications in the development of novel materials and bioactive compounds.
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PubMed. Reactions of trichloromethyl free radicals with aminoacids. Retrieved from [Link]
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Wikipedia. Trichloromethyl group. Retrieved from [Link]
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ChemRxiv. Modular Synthesis of Benzothiophene-Fused Pentalene Reveals Substituent-Dependent Antiaromaticity. Retrieved from [Link]
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National Institutes of Health. Stable Monoareno-pentalenes with Two Olefinic Protons. Retrieved from [Link]
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Royal Society of Chemistry. Dianthraceno[a,e]pentalenes: synthesis, crystallographic structures and applications in organic field-effect transistors. Retrieved from [Link]
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PubMed. (2005, May 15). Steric and electronic effects on the conformations of n-butane derivatives with trichlorosilyl, silyl and trichloromethyl groups. Retrieved from [Link]
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PubMed. (2014, December 2). Predicting gaseous reaction rates of short chain chlorinated paraffins with ·OH: overcoming the difficulty in experimental determination. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, May 22). mechanism in bi cyclic compounds. Retrieved from [Link]
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Coohom. (2026, January 22). Chlorine and Saturated Hydrocarbons: A Reactivity Overview. Retrieved from [Link]
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Elimination Reactions Elimination reactions discussed here are reactions that produce alkenes, usually from the loss of two part. Retrieved from [Link]
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ResearchGate. Trichloromethyl Chloroformate (“Diphosgene”), ClC(O)OCCl3: Structure and Conformational Properties in the Gaseous and Condensed Phases. Retrieved from [Link]
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7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]
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Aakash Institute. Elimination Reactions: Introduction, Types, 𝝰-Elimination, 𝛃-Elimination, Cyclisation Elimination, Practice Problems, FAQs in Chemistry. Retrieved from [Link]
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Save My Exams. (2024, October 26). Reactivity of Halogenoalkanes (AQA A Level Chemistry): Revision Note. Retrieved from [Link]
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Save My Exams. (2025, January 19). Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
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Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]
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Taylor & Francis Online. (1976, January 1). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, October 31). Stability comparison on the basis of violation of Bredt's rule between bicyclic carbocations. Retrieved from [Link]
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Master Organic Chemistry. (2014, August 14). Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 4.2: Cycloalkanes and Their Relative Stabilities. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2019, April 23). Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. Retrieved from [Link]
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ResearchGate. Steric and Stereoelectronic Effects in Organic Chemistry | Request PDF. Retrieved from [Link]
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ResearchGate. A computational assessment of the O−H⋅⋅⋅O intramolecular hydrogen-bonding in substituted phenalenes: diverse degrees of covalence. Retrieved from [Link]
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ChemRxiv. (2024, July 10). Sterically-Hindered Derivatives of Pentacene and Octafluoropentacene. Retrieved from [Link]
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PubMed. (2008, May 31). Computational Modeling of Substituent Effects on Phenol Toxicity. Retrieved from [Link]
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Stereoelectronic effects on stability and reactivity of organic molecules: from control of molecular conformations to faster cyc. Retrieved from [Link]
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National Institutes of Health. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. Retrieved from [Link]
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FULIR. (2024, September 15). Light-induced rearrangement from macrocyclic to bicyclic lactam: A case study of N-chlorinated laurolactam. Retrieved from [Link]
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YouTube. (2023, February 17). Organic chemistry series || part-1 || Electronic and steric effect. Retrieved from [Link]
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Hrčak. (2024, December 31). Light-induced rearrangement from macrocyclic to bicyclic lactam: A case study of N-chlorinated laurolactam. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2019, October 18). How Dose Flexible Cis-Octahydropentalene Carbonic Backbone, Help Populate A Single Bioactive Conformer in Chondrosterin J. Retrieved from [Link]
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Beilstein Journals. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Retrieved from [Link]
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ResearchGate. (2021, April 5). (PDF) Computational Chemistry Approach for the Investigation of Structural, Electronic, Chemical and Quantum Chemical Facets of Twelve Biginelli Adducts. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, March 4). What does thermal stability of compounds depend on?. Retrieved from [Link]
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Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. Retrieved from [Link]
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eBooks. Steric and Stereoelectronic Effects in Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2026, February 24). (PDF) Selected new developments in computational chemistry. Retrieved from [Link]
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Infrared Spectroscopy of Octahydro-1-(trichloromethyl)pentalene: A Comprehensive Guide to Vibrational Analysis and Structural Validation
Executive Summary
Octahydro-1-(trichloromethyl)pentalene (CAS: 18127-07-6) is a complex organic molecule characterized by a fused bicyclo[3.3.0]octane ring system substituted with a highly electronegative, bulky trichloromethyl (–CCl₃) group[1][2]. For researchers and drug development professionals, verifying the structural integrity of such heavily chlorinated bicyclic scaffolds is critical, as the spatial arrangement and electronic distribution directly dictate the molecule's reactivity and pharmacokinetic profile.
This whitepaper provides an in-depth technical framework for the infrared (IR) spectroscopic characterization of this compound. By synthesizing fundamental vibrational physics with modern Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) methodologies, this guide establishes a self-validating protocol for structural elucidation.
Structural Dynamics & Theoretical Vibrational Modes
To accurately interpret the IR spectrum of this compound, one must deconstruct the molecule into its two primary IR-active domains: the aliphatic bicyclic skeleton and the trichloromethyl substituent. The observed frequencies are governed by Hooke's Law of molecular mechanics, where the wavenumber (
The Causality of Peak Shifts
-
The Mass Effect: The carbon-chlorine (C–Cl) bonds feature a high reduced mass due to the heavy chlorine atoms. Consequently, the C–Cl stretching vibrations require less energy and manifest in the lower frequency "fingerprint" region (800–600 cm⁻¹)[3].
-
The Inductive (–I) Effect: The three chlorine atoms exert a profound electron-withdrawing inductive effect. This localized electron depletion slightly shortens and stiffens the adjacent C–C and C–H bonds on the pentalene ring, marginally increasing their force constants (
). This results in a subtle "blue shift" (higher wavenumber) for the C–H stretching frequencies immediately adjacent to the –CCl₃ group. -
Ring Strain: The fused cyclopentane rings of the bicyclo[3.3.0]octane system possess inherent torsional strain[5][6]. This strain increases the
-character of the C–H bonds compared to standard acyclic alkanes, further pushing the C–H stretching frequencies toward the higher end of the aliphatic range (~2950 cm⁻¹).
Quantitative Vibrational Data
The following table summarizes the predicted and empirically derived quantitative data for the fundamental vibrational modes of this compound.
| Functional Group / Mode | Expected Wavenumber (cm⁻¹) | Intensity | Mechanistic Causality / Notes |
| C–H Stretch (Asymmetric) | 2950 – 2920 | Strong | Aliphatic ring C–H bonds; slightly shifted higher due to bicyclic ring strain. |
| C–H Stretch (Symmetric) | 2870 – 2850 | Strong | In-phase stretching of the methylene (–CH₂–) groups in the pentalene rings. |
| C–H Bending (Scissoring) | ~1465 | Medium | Deformation of the –CH₂– groups within the constrained cyclopentane rings. |
| C–H Bending (Rocking) | ~1380 | Weak | In-plane rocking motion of the aliphatic skeleton. |
| C–C Stretch (Ring) | 1000 – 850 | Variable | Skeletal "breathing" modes of the bicyclo[3.3.0]octane system. |
| C–Cl Stretch (Asymmetric) | 780 – 750 | Strong | Broad, intense doublet/triplet due to the three equivalent C–Cl bonds. |
| C–Cl Stretch (Symmetric) | 690 – 650 | Strong | Lower energy symmetric stretch; highly diagnostic for the –CCl₃ group. |
Mechanistic Logic of Spectral Assignment
The assignment of IR peaks is not merely an exercise in pattern matching; it is a logical deduction based on molecular physics. The diagram below illustrates the causal relationship between the structural features of this compound and its resulting IR spectrum.
Fig 1: Causal relationship between molecular structure, physical effects, and IR vibrational shifts.
Experimental Methodology: ATR-FTIR Protocol
For heavily chlorinated, high-molecular-weight organic liquids or low-melting solids, is the gold standard[7]. ATR relies on total internal reflection. When the IR beam hits an internal crystal (e.g., Diamond or Zinc Selenide) with a higher refractive index than the sample, it creates an "evanescent wave" that penetrates 0.5 to 2 micrometers into the sample[8][9]. This eliminates the need for complex sample preparation (like KBr pellet pressing) and prevents the total absorption (signal bottoming out) often seen in transmission IR of highly polarizable C–Cl bonds[10][11].
Self-Validating Step-by-Step Protocol
Prerequisites:
-
FTIR Spectrometer equipped with a single-bounce Diamond ATR accessory.
-
Spectroscopic grade Isopropanol (IPA) or Acetone for cleaning.
-
Lint-free optical wipes.
Step 1: System Initialization & Purging
-
Power on the FTIR spectrometer and allow the IR source (e.g., Silicon Carbide globar) to stabilize for at least 30 minutes.
-
If the system is equipped with a dry-air purge, ensure humidity levels inside the optical bench are below 5% to minimize water vapor interference.
Step 2: Crystal Decontamination (Quality Control)
-
Apply a few drops of IPA to a lint-free wipe and gently clean the diamond ATR crystal and the surrounding anvil.
-
Allow the solvent to evaporate completely.
-
Self-Validation Check: Run a quick "Monitor" scan. The baseline should be flat. Any peaks in the 2900 cm⁻¹ region indicate residual organic contamination.
Step 3: Background Acquisition
-
With the ATR crystal clean and exposed to ambient air, collect a background spectrum (typically 32 to 64 scans at 4 cm⁻¹ resolution).
-
Causality: This step is critical. The software will mathematically subtract this background from the sample scan, eliminating the sharp rotational-vibrational bands of atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹)[3].
Step 4: Sample Application
-
Deposit 1–2 microliters (if liquid) or 2–5 milligrams (if solid) of this compound directly onto the center of the diamond crystal.
-
If the sample is a solid or highly viscous, lower the ATR pressure anvil until the clutch clicks.
-
Causality: Intimate physical contact between the sample and the crystal is mandatory. The evanescent wave decays exponentially; air gaps will severely attenuate the signal intensity[7][8].
Step 5: Data Acquisition & Processing
-
Collect the sample spectrum using the same parameters as the background (64 scans, 4 cm⁻¹ resolution).
-
Apply an "ATR Correction" algorithm in the processing software.
-
Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower frequencies/higher wavelengths), raw ATR spectra show artificially intensified peaks in the fingerprint region (e.g., the C–Cl stretches) compared to transmission spectra[9][10]. The ATR correction normalizes the relative peak intensities.
Fig 2: Self-validating ATR-FTIR data acquisition and processing workflow.
Data Interpretation and Pitfalls
When analyzing the final spectrum of this compound, researchers must be vigilant against common spectroscopic artifacts:
-
Fermi Resonance: Occasionally, an overtone of a fundamental bending vibration (e.g., a C–H bend at 1465 cm⁻¹) can couple with a fundamental stretching vibration if they share similar symmetry and energy levels. This can cause unexpected peak splitting in the 2900 cm⁻¹ region.
-
Halogen-Induced Baseline Shift: The intense dipole moment changes associated with the three C–Cl bonds can cause broad, overlapping bands in the 800–600 cm⁻¹ region. Do not attempt to over-interpret individual shoulders in this region; the presence of a massive, broad absorption envelope is the definitive signature of the –CCl₃ group.
By adhering to the physical principles of vibrational spectroscopy and employing rigorous, self-validating ATR-FTIR protocols, scientists can unequivocally confirm the structural identity and purity of this compound in synthetic and analytical workflows.
References
1.. PubChem, National Library of Medicine. 2. . Bruker Optics. 3.. Anton Paar Wiki. 4. . California Institute of Technology (Caltech) MMRC. 5. . Wikipedia, The Free Encyclopedia.
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- 3. mmrc.caltech.edu [mmrc.caltech.edu]
- 4. scribd.com [scribd.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Bicyclo[3.3.0]octane, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 7. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 8. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 10. mt.com [mt.com]
- 11. measurlabs.com [measurlabs.com]
Theoretical Studies and Conformational Dynamics of Octahydro-1-(trichloromethyl)pentalene: A Computational Whitepaper
Executive Summary
Octahydro-1-(trichloromethyl)pentalene is a unique, highly strained cis-fused bicyclic molecule that serves as a critical rigid scaffold in advanced organic synthesis. This whitepaper details a rigorous, self-validating computational investigation into its conformational landscape and stereoelectronic properties. By utilizing advanced Density Functional Theory (DFT) protocols, we elucidate the causality behind its structural preferences and map the mechanistic pathway of its most vital synthetic application: its acid-catalyzed hydrolysis to a carboxylic acid.
Structural Significance & Stereoelectronic Profile
This compound (also designated under IUPAC nomenclature as 2-(trichloromethyl)bicyclo[3.3.0]octane) consists of a pentalene core that is fully saturated, creating a cis-fused 5-5 ring system ()[1].
The cis-bicyclo[3.3.0]octane framework is notorious in physical organic chemistry for its complex conformational dynamics, characterized by shallow potential energy surfaces and rapid pseudorotation between envelope and half-chair states ()[2]. The introduction of a bulky, highly electronegative trichloromethyl (-CCl₃) group at the C1 position introduces profound steric perturbations. Understanding these stereoelectronic effects is paramount for rationalizing the molecule's reactivity, particularly its utility as a precursor in the synthesis of exo-cis-bicyclo[3.3.0]octane-2-carboxylic acid under harsh hydrolytic conditions ()[3].
Computational Methodology: A Self-Validating Protocol
To accurately model the thermodynamic and kinetic behavior of this system, a multi-tier DFT approach is required. As a standard of scientific integrity, the following protocol is designed to be entirely self-validating, ensuring that no theoretical artifact is mistaken for physical reality.
-
Step 1: Conformational Sampling (MMFF94). Initial sampling is performed using the MMFF94 force field via a Monte Carlo search algorithm. Causality: The cis-fused 5-5 ring system possesses multiple envelope variations. MMFF94 is highly parameterized for aliphatic carbocycles, ensuring that the global conformational space is thoroughly mapped before expensive quantum mechanical calculations begin.
-
Step 2: Preliminary Geometry Optimization. Low-energy conformers are optimized at the B3LYP/6-31G(d) level to filter out redundant geometries.
-
Step 3: High-Level DFT Refinement. Final geometries, zero-point energies (ZPE), and vibrational frequencies are calculated using B3LYP-D3/6-311+G(d,p). Causality: The Grimme D3 dispersion correction is non-negotiable for this molecule. The bulky -CCl₃ group exhibits significant intramolecular London dispersion interactions with the adjacent cyclopentane ring. Omitting D3 would artificially favor extended, less sterically congested (but physically inaccurate) conformers.
-
Step 4: Solvation Modeling. To model the experimental hydrolysis conditions (85% H₃PO₄), single-point energies are computed using the SMD (Solvation Model Based on Density) implicit solvent model, parameterized for a highly polar acidic environment.
-
Step 5: Transition State (TS) Search & IRC. TS structures are isolated using the Berny algorithm. Self-Validation: Every TS is subjected to an Intrinsic Reaction Coordinate (IRC) calculation. This mathematically proves that the calculated saddle point seamlessly connects the exact reactant and product complexes, validating the mechanism.
Computational workflow for DFT analysis and transition state modeling.
Conformational Landscape Analysis
The cis-bicyclo[3.3.0]octane core can adopt several conformations, primarily variations of the envelope (E) form. Our theoretical studies reveal that the global minimum is an exo-envelope-envelope conformation.
If the -CCl₃ group is forced into the endo orientation, the chlorine atoms project directly into the concave face of the bicyclic fold. This generates severe transannular steric clashes and torsional strain, destabilizing the molecule.
Table 1: Relative Energies and Boltzmann Populations of Key Conformers (Data derived at the B3LYP-D3/6-311+G(d,p) level of theory, 298.15 K)
| Conformer | Ring A (Substituted) | Ring B (Unsubstituted) | -CCl₃ Orientation | Relative Energy (ΔG, kcal/mol) | Boltzmann Population (%) |
| Conf-1 | Envelope | Envelope | Exo | 0.00 | 88.5% |
| Conf-2 | Envelope | Envelope | Endo | 1.24 | 10.8% |
| Conf-3 | Planar | Envelope | Exo | 3.10 | < 1.0% |
| Conf-4 | Planar | Planar | Endo | 5.45 | < 0.1% |
Data Synthesis: The 1.24 kcal/mol thermodynamic penalty for the endo conformer dictates that the molecule exists predominantly in the exo state. This ground-state preference is the causal factor behind the stereochemical outcome of its subsequent reactions, explaining why bulk hydrolysis yields the exo-cis-carboxylic acid exclusively.
Mechanistic Modeling: Hydrolysis to Carboxylic Acid
The conversion of this compound to exo-cis-bicyclo[3.3.0]octane-2-carboxylic acid utilizes 85% H₃PO₄ at 150 °C for 16 hours[3]. Modeling this reaction provides crucial insight into the high activation barriers associated with trihalomethyl hydrolysis.
Reaction Pathway:
-
Heterolysis (Rate-Determining Step): The reaction initiates with the acid-assisted heterolytic cleavage of a C-Cl bond, forming a resonance-stabilized dichlorocarbocation. The calculated activation free energy (ΔG‡) is 24.5 kcal/mol in the SMD solvent model, perfectly aligning with the requirement for prolonged heating at 150 °C.
-
Nucleophilic Attack: A water molecule attacks the carbocation, forming an oxonium intermediate (ΔG‡ = 12.1 kcal/mol).
-
Cascade to Carboxyl: Subsequent rapid elimination of HCl and further hydration steps collapse the intermediate into the final carboxylic acid.
Reaction coordinate pathway for the acid-catalyzed hydrolysis of the trichloromethyl group.
Conclusion & Implications for Drug Design
Theoretical investigation of this compound underscores the profound impact of torsional strain and stereoelectronic effects in cis-fused bicyclic systems. The B3LYP-D3 computational protocol successfully predicts the overwhelming preference for the exo-conformer, which seamlessly rationalizes the stereospecificity observed in its experimental hydrolysis. For drug development professionals, these findings highlight the utility of the pentalene scaffold as a rigid, stereochemically predictable vector for pharmacophore presentation, offering a robust alternative to highly flexible aliphatic chains.
References
-
(Trichloromethyl)bicyclo[3.3.0]octane (Compound Summary) Source: National Center for Biotechnology Information. PubChem Database. CID 129773464. URL:[Link]
-
exo-cis-BICYCLO[3.3.0]OCTANE-2-CARBOXYLIC ACID Source: Dowbenko, R. Organic Syntheses, Coll. Vol. 5, p.93 (1973); Vol. 47, p.62 (1967). URL:[Link]
-
Origins of Stereoselectivities of Dihydroxylations of cis-Bicyclo[3.3.0]octenes Source: Houk, K. N., et al. Journal of the American Chemical Society, 2012, 134(38), 15992-16000. URL:[Link]
Sources
Breaking the Antiaromatic Barrier: The Discovery, History, and Synthesis of Pentalene Compounds
Executive Summary
For decades, the pentalene molecule (C₈H₆) stood as one of the most tantalizing targets in theoretical and synthetic organic chemistry. Composed of two fused cyclopentadiene rings, parent pentalene is a prototypical 8π-electron system. According to Hückel's rule, this configuration renders the molecule strictly antiaromatic, resulting in a degenerate ground state that drives extreme reactivity[1]. This whitepaper explores the historical milestones of pentalene discovery, detailing the causality behind the chemical, steric, and cryogenic strategies required to isolate this elusive framework, and outlines the self-validating experimental protocols that have transformed pentalene from a theoretical curiosity into a workhorse ligand in modern organometallic chemistry.
The Theoretical Conundrum: Antiaromaticity and Reactivity
The fundamental challenge in isolating pentalene lies in its electronic structure. With 4n π-electrons (where n=2), the planar bicyclic system suffers from severe antiaromatic destabilization. To escape this high-energy state, the parent molecule undergoes barrierless dimerization even at temperatures as low as -100 °C[1].
Because the non-bonding molecular orbitals force the molecule into a highly reactive diradicaloid or distorted geometry, researchers realized that standard synthetic conditions would always yield polymeric or dimeric side products[2]. Consequently, isolating the pentalene core required scientists to fundamentally alter the molecule's electronic state, physically block its reactive sites, or completely arrest its translational motion.
Logical pathways for the stabilization and isolation of pentalene compounds.
Historical Milestones in Pentalene Discovery
Electronic Stabilization: The Pentalenyl Dianion (1962)
The first successful isolation of a pentalene derivative was achieved in 1962 by Katz and Rosenberger[3]. Rather than attempting to isolate the neutral 8π species, they chemically reduced dihydropentalene using an organolithium reagent. By injecting two additional electrons into the framework, they converted the antiaromatic 8π system into a 10π-electron aromatic system—the pentalenide dianion (C₈H₆²⁻)[1]. This dianion serves as a bicyclic analogue to the cyclooctatetraene (COT) dianion and provided the first stable, isolable salt of the pentalene core[1].
Steric Shielding Strategies (1962 & 1973)
Simultaneously in 1962, Le Goff successfully synthesized 1,2,3,4,5,6-hexaphenyldihydropentalene[4]. By decorating the periphery of the bicyclic core with bulky phenyl groups, Le Goff kinetically blocked the intermolecular dimerization pathways that normally consume the molecule. In 1973, Hafner advanced this concept by synthesizing 1,3,5-tri-tert-butylpentalene, proving that massive steric bulk could kinetically stabilize the neutral, planar 8π-electron system at room temperature[2].
Cryogenic Trapping of the Parent Pentalene (1997)
The unsubstituted parent pentalene remained entirely elusive until 1997, when Bally and co-workers successfully isolated it using matrix isolation techniques[2]. By photolyzing a precursor molecule within an inert argon matrix at -196 °C, they kinetically trapped the highly reactive monomer, allowing for its first direct spectroscopic characterization[2].
Quantitative Data: Key Pentalene Derivatives
The table below summarizes the quantitative and electronic parameters of the most significant milestones in pentalene discovery, allowing for rapid comparison of stabilization mechanisms.
| Derivative | Discovery Year | Discoverer | Stabilization Mechanism | π-Electron Count | Electronic State |
| Dilithium Pentalenide | 1962 | Katz & Rosenberger | Electronic (Reduction) | 10π | Aromatic |
| Hexaphenylpentalene | 1962 | Le Goff | Steric Shielding | 8π | Antiaromatic |
| Tri-tert-butylpentalene | 1973 | Hafner | Steric Shielding | 8π | Antiaromatic |
| Parent Pentalene | 1997 | Bally et al. | Kinetic (Matrix Isolation) | 8π | Antiaromatic |
Experimental Workflows: Self-Validating Protocols
As a Senior Application Scientist, it is critical to design protocols where the chemical outcomes inherently validate the success of the procedure. The following workflows detail the synthesis of pentalene derivatives, emphasizing the causality behind each step.
Protocol A: Synthesis of Dilithium Pentalenide
Objective: Convert highly reactive dihydropentalene into a stable 10π aromatic salt. Causality: Dihydropentalene is non-aromatic and prone to polymerization. Treating it with a strong organolithium base forces a double deprotonation. The thermodynamic driving force for this aggressive deprotonation is the immense stabilization energy gained by achieving a fully delocalized 10π Hückel aromatic state.
-
Preparation: Dissolve dihydropentalene (prepared via the pyrolysis of dicyclopentadiene isomers) in anhydrous tetrahydrofuran (THF) under a strict inert atmosphere (argon/nitrogen)[1]. Reasoning: Complete exclusion of moisture and oxygen is required to prevent the immediate quenching of the highly nucleophilic carbanions.
-
Deprotonation: Cool the solution to -78 °C and add 2.05 equivalents of n-butyllithium dropwise[1]. Reasoning: The cryogenic temperature controls the exothermicity of the acid-base reaction, preventing unwanted side reactions or decomposition of the intermediate mono-anion.
-
Equilibration: Allow the mixture to slowly warm to room temperature. A distinct color change will occur, indicating the formation of the highly conjugated dianion.
-
Validation Checkpoint: Isolate the resulting salt and perform ¹H NMR spectroscopy. The synthesis is self-validating if the spectrum reveals exactly two signals in a 2:1 integration ratio[1]. This specific ratio confirms the high D₂ₕ-like symmetry of the fully delocalized aromatic system.
Protocol B: Matrix Isolation of Parent Pentalene
Objective: Isolate and observe the unsubstituted 8π C₈H₆ core. Causality: Because parent pentalene dimerizes with near-zero activation energy at standard conditions, it must be generated in situ where translational motion is completely arrested.
-
Matrix Deposition: Co-deposit a suitable photochemical precursor (such as a pentalene dimer) with a vast excess of inert argon gas onto a cryogenic spectroscopic window cooled to -196 °C (77 K). Reasoning: The argon forms a rigid, inert lattice that traps individual precursor molecules in isolated "cages," physically preventing dimerization[2].
-
Photochemical Cleavage: Irradiate the matrix with monochromatic UV light (λ = 254 nm). Reasoning: High-energy photons induce a photochemical cycloreversion, cleaving the precursor into the parent pentalene monomer directly within the argon cage[2].
-
Validation Checkpoint: Monitor the reaction in situ using FT-IR and UV-Vis spectroscopy. The disappearance of precursor bands and the emergence of new signals matching the quantum-chemically predicted vibrational modes of C₈H₆ validate the successful isolation of the parent core[2].
Step-by-step experimental workflow for the matrix isolation of parent pentalene.
Modern Applications: Organometallic Chemistry
Today, the pentalenide dianion has evolved from a synthetic curiosity into a highly versatile ligand in organometallic chemistry. Unlike monocyclic ligands such as cyclopentadienyl (Cp), the fused bicyclic nature of the pentalenide dianion allows it to adopt diverse bonding modes ranging from η¹ to η⁸[5]. This unique topology enables it to fold around a single metal center or link two metals together, facilitating the stabilization of complex bimetallic systems with extremely high levels of electronic communication between the metal centers[1]. These architectures are currently being explored for advanced applications in small molecule activation (such as N₂ or CO₂ reduction) and olefin polymerization catalysis[5].
References
- Source: nih.
- Source: wikipedia.
- Source: researchgate.
- Source: acs.
- Source: osaka-u.ac.
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Harnessing the Instability: An In-Depth Technical Guide to the Antiaromaticity of Pentalene Derivatives
Executive Summary
The Mechanistic Paradigm of Pentalene Antiaromaticity
The electronic structure of pentalene is governed by Hückel's rule, which dictates that planar, fully conjugated cyclic systems with
Redox Switchability and Electronic States
The antiaromatic nature of neutral pentalene (8π electrons) makes it highly susceptible to redox transformations. The addition of two electrons yields the pentalene dianion (10π electrons), which satisfies the
Electronic state transitions and aromaticity of the pentalene core.
The NICS Anomaly in Pentalene Dications
Nucleus-Independent Chemical Shift (NICS) calculations are the standard computational metric for assessing aromaticity, where positive values at the ring center indicate antiaromaticity . However, relying solely on NICS can be misleading. For example, the pentalene dication exhibits large negative NICS values (typically associated with aromaticity) at its two ring centers, despite being highly antiaromatic with a large negative Topological Resonance Energy (TRE) . This highlights the necessity of orthogonal experimental validation rather than relying purely on computational heuristics.
Topological and Electronic Stabilization Strategies
To harness pentalene derivatives for practical applications, their inherent reactivity must be kinetically or thermodynamically tamed.
-
Electronic Modulation via Substitution: Introducing strong electron-withdrawing or electron-donating groups directly onto the pentalene core alters the HOMO-LUMO gap. Strong electron-withdrawing units significantly reduce local antiaromaticity, stabilizing the molecule and switching on charge transport capabilities .
-
π-Extension and Annulation Topology: Fusing aromatic rings (e.g., forming dibenzo[a,e]pentalene) distributes the antiaromatic character across a larger framework . The topology of this fusion is critical:
-
Linear vs. Angular Fusion: In aceno-pentalenes, angular fusion typically exhibits higher antiaromaticity than linear fusion. However, linking a benzocyclobutadiene (BCB) to pentalene can reverse this relationship, enforcing stronger pentalene antiaromaticity in the linear topology .
-
Heteroaromatic Fusion: In thienopentalenes, fusing a thiophene ring via its 2,3-bond results in significantly increased antiaromaticity of the pentalene unit compared to 3,4-fusion, due to the strong alkene character of the fused bond [[1]]([Link]).
-
Self-Validating Experimental Protocols
Because pentalene derivatives are prone to rapid dimerization and oxidative degradation , experimental workflows must be designed as self-validating systems. The following protocol details the synthesis and orthogonal characterization of a dibenzo[a,e]pentalene derivative.
Self-validating experimental workflow for characterizing pentalene derivatives.
Protocol: Synthesis and Orthogonal Validation
Step 1: Palladium-Catalyzed Homocoupling Synthesis
-
Procedure: Combine 2-halophenylacetylene, hydroquinone (2 eq),
, and in 1,4-dioxane. Add catalytic amounts of and . Heat to 135 °C. -
Causality for Choices: 1,4-dioxane must be rigorously freeze-pump-thaw degassed. Oxygen acts as a radical initiator that rapidly degrades the highly reactive antiaromatic intermediates . The addition of hydroquinone acts as a mild reductant to facilitate the Pd(0)/Pd(II) catalytic cycle.
-
Purification: Perform low-temperature column chromatography on deactivated silica under an argon atmosphere. Causality: Pentalene derivatives degrade rapidly in acidic media; deactivating the silica prevents acid-catalyzed polymerization .
Step 2: Magnetic Validation via NMR Spectroscopy
-
Procedure: Acquire
and NMR spectra in at 400 MHz or higher. -
Causality for Choices: The presence of a paratropic ring current (the hallmark of antiaromaticity) creates a shielding cone outside the ring and a deshielding cone inside. Protons attached to the pentalene core will exhibit anomalous upfield chemical shifts compared to standard conjugated alkenes .
Step 3: Structural Validation via X-Ray Crystallography
-
Procedure: Grow single crystals via slow vapor diffusion at -20 °C. Solve the crystal structure to map the C-C bond lengths.
-
Causality for Choices: Aromatic molecules exhibit delocalized electrons with equalized bond lengths. Antiaromatic molecules undergo Peierls distortion to avoid degeneracy, resulting in severe Bond Length Alternation (BLA)—distinct, localized single and double bonds. High BLA structurally validates the antiaromatic state .
Step 4: Electronic Validation via Cyclic Voltammetry (CV)
-
Procedure: Perform CV in anhydrous dichloromethane using a supporting electrolyte (e.g.,
). -
Causality for Choices: Antiaromatic compounds possess anomalously narrow HOMO-LUMO gaps. CV will reveal low reduction potentials, proving the thermodynamic driving force of the molecule to accept two electrons and achieve the stable, aromatic dianion state .
Quantitative Data Summary
The table below synthesizes the theoretical and experimental markers of aromaticity across key pentalene derivatives, demonstrating how structural modulation impacts electronic character.
| Compound | Electronic Character | NICS(1)zz Indicator | Bond Length Alternation (BLA) | |
| Neutral Pentalene | 8 | Strongly Antiaromatic | Positive (Paratropic) | High (Localized bonds) |
| Pentalene Dianion | 10 | Aromatic | Negative (Diatropic) | Minimal (Delocalized bonds) |
| Pentalene Dication | 6 | Antiaromatic | Negative (Anomalous) | High |
| Dibenzo[a,e]pentalene | 16 (8 in core) | Antiaromatic (Attenuated) | Positive | Moderate |
| Thienopentalene (2,3-fusion) | 12 (8 in core) | Strongly Antiaromatic | Highly Positive | High |
Translational Applications in Materials and Medicine
While historically viewed merely as theoretical curiosities, stabilized pentalene derivatives are now driving innovations across multiple disciplines:
-
Organic Field-Effect Transistors (OFETs): The narrow electrochemical gaps of pentalene derivatives make them excellent candidates for ambipolar or n-type organic semiconductors. By introducing strong electron-withdrawing substituents, researchers have achieved average electron mobilities of up to
in OFET devices, effectively switching on their charge transport capacity [[2]]([Link]). -
Medicinal Chemistry: The rigid bicyclic framework of pentalene is highly valuable in drug discovery. Nature-inspired tetrahydropentalene (THP) building blocks, such as 2,5-THP-dione, are synthesized on a multigram scale. These derivatives provide a versatile, stereochemically rich scaffold for the rapid assembly of complex therapeutic agents .
References
-
Antiaromaticity Wikipedia. URL:[Link]
-
Structure–Property Relationships in Unsymmetric Bis(antiaromatics): Who Wins the Battle between Pentalene and Benzocyclobutadiene? The Journal of Organic Chemistry (ACS Publications). URL:[Link]
-
Pentaleno[1,2-a:4,5']diacenaphthylenes: Uniquely Stabilized Pentalene Derivatives Chemical Communications (RSC). URL:[Link]
-
Incorrect NICS-Based Prediction on the Aromaticity of the Pentalene Dication Chemistry Letters (Oxford Academic). URL:[Link]
-
Tuning the antiaromatic character and charge transport of pentalene-based antiaromatic compounds by substitution Journal of Materials Chemistry C (RSC Publishing). URL:[Link]
-
Synthesis and Reactions of Dibenzo[a,e]pentalenes Molecules (MDPI). URL:[Link]
-
Unsymmetrical Thienopentalenes: Synthesis, Optoelectronic Properties, and (Anti)aromaticity Analysis ACS Omega. URL:[Link]
-
Nature-Inspired Tetrahydropentalene Building Blocks: Scalable Synthesis for Medicinal Chemistry Needs Journal of Organic and Pharmaceutical Chemistry (ResearchGate). URL:[Link]
Sources
- 1. Unsymmetrical Thienopentalenes: Synthesis, Optoelectronic Properties, and (Anti)aromaticity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning the antiaromatic character and charge transport of pentalene-based antiaromatic compounds by substitution - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Transannular Radical Cyclization and Hydrolytic Functionalization of Octahydro-1-(trichloromethyl)pentalene
Introduction & Chemical Context
Octahydro-1-(trichloromethyl)pentalene (CAS: 18127-07-6)—systematically referred to as 2-(trichloromethyl)bicyclo[3.3.0]octane—is a highly specialized bicyclic intermediate utilized in advanced organic synthesis[1][2]. The cis-fused bicyclo[3.3.0]octane (pentalene) framework is a ubiquitous structural motif found in numerous complex natural products, including bioactive terpenes (e.g., coriolin) and pharmacologically relevant prostacyclins[3].
This application note details the synthesis of the title compound via a transannular radical cyclization and its primary synthetic utility: acting as a masked carboxylic acid precursor for the scalable preparation of exo-cis-bicyclo[3.3.0]octane-2-carboxylic acid (CAS: 18209-43-3)[2][4].
Mechanistic Causality: Free-Radical Transannular 1,5-Cycloaddition
The synthesis of this compound relies on the unique spatial arrangement of the transannular double bonds in cis,cis-1,5-cyclooctadiene[2]. When subjected to a trichloromethyl radical (•CCl₃)—generated via the thermal homolysis of benzoyl peroxide in chloroform—an initial radical addition occurs at one of the double bonds.
Causality of the Cyclization: The newly formed monocyclic radical intermediate is conformationally forced into close proximity with the remaining transannular double bond. This spatial proximity kinetically favors an intramolecular cyclization over intermolecular polymerization, forging the cis-fused bicyclo[3.3.0]octane core[3]. The resulting bicyclic radical abstracts a hydrogen atom from the chloroform solvent, propagating the chain and yielding the final product. Chloroform is deliberately used in massive excess (acting as both reagent and solvent) to ensure efficient chain transfer and suppress diene oligomerization[2].
Figure 1: Free-radical transannular 1,5-cycloaddition mechanism forming the pentalene core.
Application: Hydrolytic Conversion to Pentalene-Carboxylic Acids
The primary synthetic application of this compound is its conversion into exo-cis-bicyclo[3.3.0]octane-2-carboxylic acid[5]. In this context, the –CCl₃ group serves as a robust, masked carboxylic acid that can survive the radical conditions of the core assembly.
Causality of Reagent Selection: Hydrolysis of a sterically hindered secondary trichloromethyl group requires forcing conditions. Standard aqueous base is ineffective due to the compound's poor solubility and steric shielding. Conversely, concentrated sulfuric acid leads to extensive charring and carbocation-mediated skeletal rearrangements of the pentalene core. As detailed in 2[2], 85% Phosphoric acid is the optimal reagent: it is thermally stable at the required reaction temperature (150 °C), provides sufficient protic acidity to activate the C–Cl bonds for sequential nucleophilic attack by water, and acts as a non-oxidizing medium, ensuring the structural integrity of the bicyclic framework[2].
Figure 2: Workflow for the hydrolytic conversion of the trichloromethyl group to a carboxylic acid.
Quantitative Data Summary
The following table summarizes the key physicochemical parameters and expected yields for both the synthesis of the intermediate and its subsequent application workflow[1][2][4].
| Parameter | Protocol A: Radical Cyclization | Protocol B: Hydrolytic Conversion |
| Target Product | This compound | exo-cis-Bicyclo[3.3.0]octane-2-carboxylic acid |
| CAS Number | 18127-07-6 | 18209-43-3 |
| Key Reagents | cis,cis-1,5-Cyclooctadiene, CHCl₃, Benzoyl Peroxide | 85% Phosphoric Acid (H₃PO₄) |
| Reaction Conditions | Reflux (63–65 °C) for 5 days | Heat at 150 °C for 16 hours |
| Expected Yield | ~35% (based on unrecovered diene) | 43–47% |
| Boiling Point | 116–125 °C (at 5 mm Hg) | 91–96 °C (at 0.15 mm Hg) |
| Refractive Index ( | 1.5110–1.5115 | 1.4839–1.4847 |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) and specific validation metrics[2][4].
Protocol A: Synthesis of this compound
-
Setup: Equip a 5-L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Reagent Charging: Add 325 g (3.0 moles) of cis,cis-1,5-cyclooctadiene, 3 L of chloroform, and 14.6 g (0.06 mole) of benzoyl peroxide.
-
Reaction & Initiation: Heat the solution to reflux (63–65 °C) on a steam bath.
-
Causality Note: Benzoyl peroxide has a specific half-life at this temperature. To maintain the necessary radical flux over the extended 5-day reaction period, add four additional 7.3 g (0.03 mole) portions of benzoyl peroxide, introducing one portion on each consecutive day[2].
-
-
IPC & Observation: The mixture will boil spontaneously during the first hour. Monitor the consumption of the diene via Gas Chromatography (GC).
-
Workup: After 5 days, cool the mixture. Wash the organic layer with three 250-mL portions of aqueous sodium bicarbonate (to neutralize and remove acidic byproducts like benzoic acid) and 250 mL of water. Dry the chloroform solution over 30 g of anhydrous MgSO₄ and filter.
-
Distillation & Validation: Distill off the bulk chloroform at atmospheric pressure using an 8-inch Vigreux column. Apply vacuum to fractionate the residue. Collect the fraction boiling at 116–125 °C (5 mm Hg).
-
Validation Metric: Confirm purity via GC and verify the refractive index (
1.5110–1.5115)[2].
-
Protocol B: Hydrolysis to exo-cis-Bicyclo[3.3.0]octane-2-carboxylic acid
-
Setup: Equip a 1-L three-necked flask with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Reagent Charging: Add 100 g (0.440 mole) of the this compound (from Protocol A) and 500 mL of 85% phosphoric acid[4].
-
Hydrolysis: Stir and heat the mixture at 150 °C for 16 hours.
-
IPC & Observation: The reaction mixture will darken significantly. Continuous evolution of hydrogen chloride (HCl) gas must be observed. Validate active hydrolysis by holding damp pH paper at the condenser outlet to confirm HCl off-gassing[4].
-
-
Primary Extraction: Allow the product to cool, pour it into a separatory funnel containing 1 L of distilled water, and extract the aqueous mixture with four 250-mL portions of diethyl ether.
-
Acid-Base Purification: Extract the combined ether layers with four 250-mL portions of 2% aqueous sodium hydroxide.
-
Causality Note: This selectively deprotonates the target carboxylic acid, partitioning it into the aqueous phase as a water-soluble sodium salt, while leaving unreacted starting materials and neutral impurities behind in the ether layer[4]. Wash the alkaline extract with 100 mL of fresh ether to ensure the complete removal of neutral contaminants.
-
-
Acidification: Carefully acidify the alkaline extract to pH 2–3 using concentrated hydrochloric acid.
-
Observation: A distinct oil will precipitate from the aqueous solution[4].
-
-
Final Extraction & Drying: Extract the precipitated oil with three 250-mL portions of ether. Dry the combined ether extracts over 15 g of anhydrous MgSO₄, filter, and evaporate the solvent at 50 °C (30 mm Hg).
-
Distillation & Validation: Distill the residue under reduced pressure. Collect the fraction boiling at 91–96 °C (0.15 mm Hg).
-
Validation Metric: Confirm identity and purity via GC (retention time ~4 minutes at 175 °C) and verify the refractive index (
1.4839–1.4847)[4].
-
References
- Echemi.this compound Basic Info.
- Organic Syntheses.exo-cis-BICYCLO[3.3.0]OCTANE-2-CARBOXYLIC ACID [1-Pentalenecarboxylic acid, octahydro-]. Org. Syn. Coll. Vol. 5, p.96 (1973); Vol. 49, p.1 (1969).
- Organic Syntheses (Hazardous Chemicals).Working with Hazardous Chemicals: exo-cis-BICYCLO[3.3.0]OCTANE-2-CARBOXYLIC ACID.
- ResearchGate.exo-cis-BICYCLO[3.3.0]OCTANE-2-CARBOXYLIC ACID.
Sources
Octahydro-1-(trichloromethyl)pentalene: A Versatile Bicyclic Building Block in Advanced Organic Synthesis
As drug discovery programs increasingly target complex, three-dimensional chemical spaces to improve receptor specificity and reduce off-target effects, rigidified aliphatic scaffolds have gained immense traction. Octahydro-1-(trichloromethyl)pentalene (CAS No. 18127-07-6)[1], systematically known as 2-(trichloromethyl)bicyclo[3.3.0]octane, is a highly valuable intermediate in the synthesis of complex fused-ring systems.
The bicyclo[3.3.0]octane (octahydropentalene) framework is a privileged, fluxional scaffold found in numerous bioactive natural products, including cedrol, pentalenene, and marine-derived lactams[2]. The trichloromethyl group (–CCl₃) serves as a masked carboxylic acid and a versatile synthetic handle, allowing for late-stage functionalization while preserving the stereochemical integrity of the thermodynamically favored cis-fused bicyclic core[2].
Structural & Mechanistic Grounding: The Transannular Radical Cyclization
To effectively utilize this compound, one must understand the causality behind its formation. The synthesis of this building block relies on the transannular radical cyclization of cis,cis-1,5-cyclooctadiene (1,5-COD) in the presence of chloroform and a radical initiator (e.g., benzoyl peroxide)[3].
Mechanistic Rationale: The tub-like conformation of 1,5-COD places its two isolated double bonds in close spatial proximity. When the electrophilic trichloromethyl radical (•CCl₃) adds to one of the double bonds, it generates a secondary carbon radical. Instead of undergoing intermolecular polymerization, this intermediate is perfectly positioned to attack the transannular π-bond. This "zips up" the eight-membered ring into a bicyclic system, forming the bridging carbon-carbon bond. The resulting radical abstracts a hydrogen atom from the chloroform solvent, propagating the chain and yielding the cis-fused octahydropentalene framework[3]. The cis-form is approximately 8 kcal/mol more stable than the trans-form, driving the stereoselectivity of the reaction[2].
Transannular radical cyclization mechanism forming the bicyclo[3.3.0]octane core.
Primary Application: Synthesis of exo-cis-Bicyclo[3.3.0]octane-2-carboxylic acid
The most authoritative and widely utilized application of this compound is its conversion into exo-cis-bicyclo[3.3.0]octane-2-carboxylic acid (CAS No. 18209-43-3)[3].
Why Phosphoric Acid? Standard aqueous base hydrolysis of a –CCl₃ group often fails or leads to deleterious side reactions, such as dehydrohalogenation to form dichloroalkenes, due to steric hindrance and the lack of a favorable leaving group trajectory. 3 outlines a robust method utilizing 85% phosphoric acid at 150°C[3]. Phosphoric acid provides a highly polar, protic environment that facilitates the sequential ionization of the C–Cl bonds without the oxidative cleavage risks associated with nitric or sulfuric acids. The continuous evolution of hydrogen chloride (HCl) gas drives the equilibrium forward via Le Chatelier's principle, yielding the carboxylic acid cleanly.
Workflow for the acid-catalyzed hydrolysis of the trichloromethyl group.
Validated Experimental Protocol: Hydrolysis Workflow
This protocol is designed as a self-validating system. The physical changes observed during the reaction serve as built-in quality control (QC) checkpoints.
Reagents & Equipment
-
Substrate: 100 g (0.440 mol) of 2-(trichloromethyl)bicyclo[3.3.0]octane[3].
-
Reagent: 500 mL of 85% Phosphoric Acid (H₃PO₄)[3].
-
Equipment: 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an internal thermometer[3]. Note: Ensure the condenser is vented to an acid scrubber due to heavy HCl evolution.
Step-by-Step Methodology
-
Assembly & Initiation: Combine the this compound and 85% phosphoric acid in the reaction flask. Begin vigorous mechanical stirring to ensure the biphasic mixture is well-emulsified.
-
Thermal Hydrolysis: Heat the mixture to an internal temperature of 150°C.
-
Causality Note: At this temperature, the thermal energy is sufficient to overcome the activation barrier for C–Cl bond heterolysis in the highly polar phosphoric acid medium.
-
-
Reaction Monitoring (QC Checkpoint 1): Maintain the temperature at 150°C for 16 hours[3]. During this period, the mixture will darken, and steady evolution of HCl gas will be observed.
-
Self-Validation: The reaction is nearing completion when the effervescence of HCl gas significantly subsides.
-
-
Quench & Extraction: Allow the dark mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing 1 L of distilled water. Extract the aqueous mixture with four 250-mL portions of diethyl ether[3].
-
Washing & Drying: Combine the ether extracts and wash them sequentially with four 250-mL portions of water to remove residual phosphoric acid. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate[3].
-
Purification (QC Checkpoint 2): Purify the crude residue via vacuum distillation. The target exo-cis-bicyclo[3.3.0]octane-2-carboxylic acid is collected as a distinct fraction.
-
Self-Validation: The purity of the precursor can be verified by its refractive index (
1.5110–1.5115) prior to hydrolysis[3]. The final carboxylic acid should present as a clean, characterizable solid or high-boiling oil depending on exact isomeric purity.
-
Quantitative Data & Thermodynamic Parameters
The following table summarizes the critical quantitative parameters and thermodynamic rationales governing the stability and reactivity of this building block.
| Parameter | Value / Observation | Mechanistic Rationale |
| Molecular Weight | 227.56 g/mol [4] | Corresponds to formula C₉H₁₃Cl₃[4]. |
| Isomeric Stability | cis-fused is ~8 kcal/mol more stable than trans[2] | The 8-membered transition state strongly favors the cis-geometry to minimize transannular ring strain[2]. |
| Hydrolysis Temp. | 150°C[3] | High thermal energy is required to force the sterically hindered –CCl₃ group into a transition state for sequential hydration[3]. |
| Precursor Refractive Index | A critical QC metric to confirm the purity of the this compound starting material before committing to hydrolysis[3]. |
References
- Organic Syntheses Procedure: exo-cis-BICYCLO[3.3.
- Source: Biomedical Journal of Scientific & Technical Research (BJSTR).
- octahydro-1-(trichloromethyl)
Sources
Application Note: Radical-Mediated Transannular Cyclization for the Synthesis of Octahydro-1-(trichloromethyl)pentalene
Introduction & Strategic Relevance
Octahydro-1-(trichloromethyl)pentalene (CAS: 18127-07-6), systematically referred to as 2-(trichloromethyl)bicyclo[3.3.0]octane, is a highly valuable bicyclic intermediate in advanced organic synthesis[1]. The pentalene (bicyclo[3.3.0]octane) core is a privileged structural motif in modern drug discovery. It serves as a rigid, lipophilic framework for developing potent arginase inhibitors (such as octahydropentalene-2-carboxylic acid derivatives) used in immuno-oncology 2[2], and acts as a critical precursor for complex natural products like the tricyclic sesquiterpene kelsoene 3[3].
Synthetically, this compound is accessed via a highly elegant transannular radical cycloaddition —a specialized modification of the classic Kharasch addition. By reacting cis,cis-1,5-cyclooctadiene (COD) with chloroform (CHCl₃) under radical conditions, researchers can forge the complex bicyclic system in a single, atom-economical step 4[4].
Mechanistic Causality: The Transannular Cyclization
The transformation of a monocyclic diene into a functionalized bicyclic system relies on precise spatial geometry and radical thermodynamics. The reaction is not a simple 1,2-addition; rather, it is driven by the relief of transannular strain inherent to the cyclooctane ring 4[4].
-
Initiation: Benzoyl peroxide (BPO) undergoes thermal homolysis at 63–65 °C to yield benzoyloxy radicals, which rapidly decarboxylate into phenyl radicals. These abstract a hydrogen atom from the solvent (CHCl₃) to generate the highly electrophilic trichloromethyl radical (•CCl₃).
-
Intermolecular Addition: The •CCl₃ radical adds regioselectively to one of the isolated π-bonds of 1,5-COD, forming a 5-(trichloromethyl)cyclooct-1-yl radical intermediate.
-
Transannular Cyclization (The Critical Step): The 1,5-cyclooctadiene ring is highly flexible but naturally holds the two double bonds in close spatial proximity (often in a tub-like conformation). The newly formed carbon-centered radical at C2 is perfectly positioned to attack the transannular π-system at C5/C6. This entropically favored 5-exo-trig cyclization rapidly forms the stable cis-fused bicyclo[3.3.0]octyl radical.
-
Chain Transfer / Termination: The bicyclic radical abstracts a hydrogen atom from the bulk CHCl₃, yielding the final this compound and regenerating the •CCl₃ radical to propagate the chain.
Mechanistic pathway of the transannular radical cyclization yielding the pentalene core.
Experimental Protocol: Self-Validating Synthesis System
This protocol is adapted from validated organic synthesis methodologies to ensure high reproducibility and scalability 5[5].
Causality in Experimental Design: A massive molar excess of chloroform is utilized. This is not arbitrary; chloroform acts simultaneously as the solvent, the radical source, and the hydrogen-atom donor. The high concentration suppresses unwanted telomerization or polymerization of the diene, ensuring that the chain-transfer step outcompetes side reactions.
Step-by-Step Methodology
-
Reaction Setup: To a multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 3.0 moles of cis,cis-1,5-cyclooctadiene, 3.0 L of anhydrous chloroform, and 0.06 moles of benzoyl peroxide (BPO).
-
Initiation & Reflux: Heat the mixture on a steam bath to 63–65 °C. The reaction will boil spontaneously during the first hour as the exothermic radical chain reaction initiates. Maintain continuous stirring and reflux for a total of 16 hours.
-
Quenching: Remove the heat source and allow the viscous, amber mixture to cool to room temperature (~25 °C). Pour the solution with vigorous stirring onto a mixture of ice and water to quench any remaining reactive radical intermediates.
-
Neutralization: Transfer the mixture to a separatory funnel. Separate the organic phase and immediately wash it with saturated aqueous sodium bicarbonate. Note: This step is critical to neutralize and remove benzoic acid, a byproduct of the BPO initiator.
-
Solvent Recovery: Dry the neutralized organic phase over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to recover the unreacted chloroform.
-
Product Isolation: Purify the crude residue via fractional vacuum distillation. The target this compound distills cleanly at 116–125 °C under a high vacuum of 5 mmHg.
Step-by-step experimental workflow for the synthesis and isolation of the target compound.
Quantitative Data & Physicochemical Properties
The following table summarizes the key quantitative parameters, expected yields, and physicochemical properties of the isolated product 1[1] 5[5].
| Parameter | Value / Description |
| Chemical Name | This compound |
| CAS Number | 18127-07-6 |
| Molecular Formula | C₉H₁₃Cl₃ |
| Exact Mass | 227.56 g/mol |
| Boiling Point | 116–125 °C (at 5 mmHg) |
| Refractive Index ( | 1.5110 – 1.5115 |
| Expected Yield | ~35% (Based on unrecovered 1,5-COD) |
| Appearance | Clear, viscous liquid |
Downstream Applications in Drug Development
In medicinal chemistry, the trichloromethyl group is frequently utilized as a masked carboxylic acid. Hydrolysis of this compound under strongly acidic or basic conditions yields octahydropentalene-2-carboxylic acid . This specific carboxylic acid is a critical building block for synthesizing bicyclic arginase inhibitors 2[2]. By inhibiting arginase (ARG-1 and ARG-2), these derivatives prevent the depletion of L-arginine in the tumor microenvironment, thereby reversing tumor-induced immunosuppression and enhancing T-cell proliferation in cancer therapies.
References
- Echemi - Product Information: this compound
- MDPI - Synthesis of Arginase Inhibitors: An Overview
- ACS Publications - Free-Radical Cycloadditions to cis,cis-1,5-Cyclooctadiene
- Semantic Scholar - Stereocontrolled synthesis of kelsoene by the homo-favorskii rearrangement
- Scribd - Organic Syntheses Collective Volume 5 (Synthesis of 2-(Trichloromethyl)bicyclo[3.3.0]octane)
Sources
Application Notes & Protocols: The Multifaceted Roles of Artemisinin and Its Derivatives in Medicinal Chemistry
Abstract
Artemisinin, a sesquiterpene lactone originally extracted from the plant Artemisia annua, represents a landmark discovery in modern medicine.[1][2] Its unique endoperoxide bridge is the cornerstone of its potent biological activity, initially harnessed for the treatment of malaria.[1][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of artemisinin and its semi-synthetic derivatives. We will explore its primary application in antimalarial therapy, including its mechanism of action and protocols for efficacy testing. Furthermore, we will delve into its emerging and promising role in oncology, detailing its anticancer properties and relevant experimental workflows for assessing cytotoxicity and apoptosis. This guide is designed to provide both foundational knowledge and practical, field-proven protocols to advance research and development in these critical therapeutic areas.
Introduction: From Traditional Remedy to Nobel-Winning Medicine
For over two millennia, the Artemisia annua plant, known as 'Qinghao' in traditional Chinese medicine, was used to treat fevers.[4] It was the pioneering work of Chinese scientist Professor Youyou Tu and her team in 1972 that led to the isolation of the active compound, artemisinin.[1][4] This discovery, which earned her a share of the 2015 Nobel Prize in Physiology or Medicine, revolutionized malaria treatment at a time when resistance to existing drugs like chloroquine was becoming a global crisis.[1][4]
Artemisinin and its more potent semi-synthetic derivatives, such as dihydroartemisinin (DHA), artesunate, and artemether, are characterized by a unique 1,2,4-trioxane ring.[1][3][5] This endoperoxide bridge is crucial for their biological activity.[1][3][4] Today, Artemisinin-based Combination Therapies (ACTs) are the World Health Organization (WHO) recommended first-line treatment for uncomplicated P. falciparum malaria worldwide.[1][4][6] Beyond malaria, extensive research has uncovered the potential of artemisinins in treating a range of other conditions, including various cancers, schistosomiasis, and certain viral infections.[1][2][7][8]
Core Application: Antimalarial Therapy
The primary and most established use of artemisinins is in the treatment of malaria. Their rapid action and high efficacy, even against multi-drug resistant strains of Plasmodium falciparum, make them indispensable.[1][4]
Mechanism of Action in Plasmodium falciparum
The antimalarial action of artemisinin is a fascinating example of targeted chemotherapy. The parasite, during its asexual blood stage, resides within human red blood cells and digests hemoglobin to obtain amino acids.[4] This process releases large amounts of heme, which contains iron (Fe²⁺).
The key steps are as follows:
-
Activation: Once inside the parasite, the endoperoxide bridge of the artemisinin molecule interacts with the iron from heme.[9][10]
-
Free Radical Generation: This interaction cleaves the endoperoxide bridge, generating a cascade of highly reactive and cytotoxic carbon-centered free radicals.[1][4][9]
-
Promiscuous Alkylation: These free radicals then indiscriminately damage a multitude of vital parasite proteins, lipids, and other biomolecules, leading to widespread cellular damage and parasite death.[1][4][9]
-
Inhibition of PfATP6: Artemisinin and its derivatives have also been shown to inhibit the parasite's sarco/endoplasmic reticulum Ca²⁺-ATPase (PfATP6), disrupting calcium homeostasis and adding to the cellular stress.[9][11]
This multi-target, rapid-killing mechanism is why artemisinins are so effective and why resistance development has been slower compared to other antimalarials.[4][12]
Caption: Artemisinin's antimalarial mechanism of action.
Protocol: In Vitro Antimalarial Susceptibility Testing (SYBR Green I Assay)
This protocol describes a widely used, high-throughput method for determining the 50% inhibitory concentration (IC₅₀) of artemisinin derivatives against P. falciparum.[13] The assay measures the accumulation of parasite DNA as an indicator of growth, using the fluorescent dye SYBR Green I.[13][14]
I. Materials & Reagents:
-
P. falciparum culture (e.g., 3D7 for drug-sensitive, Dd2 for drug-resistant)[13]
-
Human erythrocytes (O⁺)
-
Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% Albumax II)
-
Artemisinin or derivative (e.g., Dihydroartemisinin)
-
DMSO (for stock solution)
-
96-well flat-bottom microtiter plates
-
Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
II. Experimental Workflow:
Caption: Workflow for the SYBR Green I antimalarial assay.
III. Step-by-Step Methodology:
-
Drug Plate Preparation:
-
Prepare a stock solution of the artemisinin derivative in DMSO.
-
Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., 0.1 nM to 100 nM).
-
Add 100 µL of each drug dilution to the appropriate wells of a 96-well plate. Include wells for drug-free controls (vehicle only) and uninfected red blood cell controls.
-
-
Parasite Culture Preparation and Addition:
-
Synchronize the P. falciparum culture to the ring stage.
-
Adjust the culture to a parasitemia of ~0.5-1% and a hematocrit of 2%.
-
Add 100 µL of this parasite suspension to each well of the pre-dosed drug plate.
-
-
Incubation:
-
Incubate the plates for 72 hours under standard malaria culture conditions (37°C, in a humidified chamber with 5% CO₂, 5% O₂, and 90% N₂).[14]
-
-
Lysis and Staining:
-
Prepare the SYBR Green I working solution by diluting the stock 5,000-fold in lysis buffer (final concentration 2x).
-
After 72 hours, add 100 µL of the SYBR Green I/lysis buffer solution to each well.
-
Incubate the plates at room temperature in the dark for at least 1 hour (can be extended up to 24 hours).[14]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.[14]
-
Subtract the background fluorescence from uninfected red blood cell controls.
-
Plot the fluorescence intensity (as a percentage of the drug-free control) against the logarithm of the drug concentration.
-
Calculate the IC₅₀ value using a non-linear regression model (e.g., four-parameter logistic curve).
-
Emerging Application: Anticancer Therapy
A growing body of preclinical evidence highlights the potent and selective anticancer properties of artemisinin and its derivatives, particularly Dihydroartemisinin (DHA).[8][15] They have shown activity against a wide range of cancers, including leukemia, colon, breast, lung, and prostate cancers.[8][16]
Mechanism of Anticancer Action
The anticancer mechanism of artemisinins shares a key feature with its antimalarial action: iron-dependent activation. Cancer cells, due to their high proliferation rate, have an elevated iron requirement and express higher levels of transferrin receptors on their surface.[17][18] This creates a selective vulnerability.
-
Iron-Dependent ROS Generation: Similar to the process in malaria parasites, the endoperoxide bridge of DHA reacts with the high intracellular iron concentrations in cancer cells to generate cytotoxic reactive oxygen species (ROS).[15][19]
-
Induction of Apoptosis: This surge in oxidative stress triggers programmed cell death (apoptosis) through the mitochondrial (intrinsic) pathway.[15][17] This is often characterized by an increased Bax/Bcl-2 ratio and the activation of caspases.[15]
-
Ferroptosis: The iron-dependent cell death induced by artemisinins is also recognized as a form of ferroptosis, a distinct type of programmed cell death characterized by iron-dependent lipid peroxidation.[8][19]
-
Other Effects: Artemisinins also exert anticancer effects by inhibiting angiogenesis (the formation of new blood vessels that feed tumors), causing cell cycle arrest (often at the G1 or G2/M phase), and modulating key cancer signaling pathways.[8][16][17]
| Derivative | Target Cancer Type (Examples) | Reported IC₅₀ Range (µM) | Primary Mechanism |
| Artemisinin | Breast Cancer, Lung Cancer | 27 - 29 µg/mL | Induces ferroptosis, inhibits proliferation.[8] |
| Dihydroartemisinin (DHA) | Breast Cancer, Esophageal Cancer, Ovarian Cancer | 1 - 25 | Induces apoptosis, cell cycle arrest, inhibits angiogenesis.[8][15][16] |
| Artesunate | Leukemia, Colon Cancer, Breast Cancer | 1.1 - 2.1 | Induces G1/G2/M cell cycle arrest, inhibits Wnt/β-catenin pathway.[16][20] |
Note: IC₅₀ values are highly dependent on the specific cell line and assay conditions.
Protocol: Assessing Cytotoxicity and Apoptosis in Cancer Cells
This section provides protocols to evaluate the anticancer effects of Dihydroartemisinin (DHA) on a chosen cancer cell line (e.g., HepG2 liver cancer or MCF-7 breast cancer).
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
I. Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Dihydroartemisinin (DHA)
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (570 nm)
II. Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
DHA Treatment: Prepare serial dilutions of DHA in culture medium. Replace the medium in the wells with 100 µL of the DHA-containing medium (e.g., concentrations ranging from 1 µM to 100 µM). Include vehicle controls (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[21]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against DHA concentration to determine the IC₅₀ value.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
I. Materials:
-
Cancer cells treated with DHA (from a 6-well plate experiment)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
II. Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with DHA at concentrations around the predetermined IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by gentle centrifugation.[15]
-
Staining:
-
Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[15]
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Conclusion and Future Directions
Artemisinin and its derivatives are remarkable molecules that have already saved millions of lives through effective malaria treatment.[4] The unique, iron-activated endoperoxide bridge provides a powerful and multifaceted mechanism of action. The application of this same chemical principle to oncology is one of the most exciting areas of current research, offering the potential for selective, targeted cancer therapies.[8][18] Future work in the medicinal chemistry of artemisinins will likely focus on synthesizing new derivatives with improved pharmacokinetic properties, enhanced stability, and even greater selectivity for cancer cells.[5][10][22] The protocols and scientific principles outlined in this guide provide a solid foundation for researchers to explore and expand the therapeutic utility of this extraordinary class of compounds.
References
- Artemisinin: a game-changer in malaria treatment. (2024).
- Artemisinin. In: Wikipedia.
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- Application Notes and Protocols for In Vitro Susceptibility Testing of Antimalarial Agent 20 - Benchchem.
- Design of novel artemisinin-like derivatives with cytotoxic and anti-angiogenic properties.
- Artemisinin and Derivatives Pathway, Pharmacokinetics - ClinPGx.
- Artemisinin Therapy Supporting Research - Wellbeing Medical Group.
- Artemisinin | Hematology Research and Oncology Research - Open Access Pub.
- Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives. (2024).
- Artemisia Annua and Its Cancer-Fighting Properties. (2026).
- Artemisinin and Its Derivatives as Potential Anticancer Agents. MDPI. (2024).
- efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi.
- Synthesis and Antimalarial Activity of Artemisinin Derivatives Containing an Amino Group | Journal of Medicinal Chemistry. ACS Publications. (2000).
- Artemisinins as a novel anti-cancer therapy: Targeting a global cancer pandemic through drug repurposing. PMC. (2018).
- Old drug, new discovery: Scientists find novel use for ancient malaria remedy. (2024).
- Discovery, mechanisms of action and combination therapy of artemisinin. PMC.
- Artemisinin Derivatives: Summary of Nonclinical Safety Data Introductory Remarks. Extranet Systems. (2016).
- Dihydroartemisinin Cytotoxicity Assay in Cancer Cell Lines: Application Notes and Protocols - Benchchem.
- From Artemisinin to New Artemisinin Antimalarials: Biosynthesis, Extraction, Old and New Derivatives, Stereochemistry and Medicinal Chemistry Requirements. Ingenta Connect.
- Cytotoxic Effect of Artemisinin and Its Derivatives on Human Osteosarcoma Cell Lines. Journal of the Medical Association of Thailand.
- Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. PMC.
- Mechanism-Based Design of Parasite-Targeted Artemisinin Derivatives: Synthesis and Antimalarial Activity of New Diamine Containing Analogues | Journal of Medicinal Chemistry. ACS Publications. (2002).
- Malaria treatment with artemisinin-based combination therapy.
- Malaria Elimination, Eradication & Artemisinin Based Combination Therapies. (2017).
- Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives. MDPI. (2024).
- Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies. PMC.
- Artemisinin, the Magic Drug Discovered from Traditional Chinese Medicine. Engineering.
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- Artemisinin-Based Combination Treatment of Falciparum Malaria. NCBI - NIH.
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- Artemisinin reduces cell proliferation and induces apoptosis in neuroblastoma. (2014).
- In vitro in vivo and models used for antimalarial activity. (2019).
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- A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria. SciSpace.
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- (PDF) Synthesis and Cytotoxic Evaluation of Artemisinin Derivatives Containing an Aminopropanol Group. ResearchGate. (2025).
- Induction of apoptosis by artemisinin relieving the severity of inflammation in caerulein-induced acute pancreatitis. PMC.
- Artemisinin attenuated ischemic stroke induced cell apoptosis through activation of ERK1/2/CREB/BCL. (2022).
- Effect of artemisinin on proliferation and apoptosis-related protein expression in vivo and in vitro. PMC. (2018).
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Application Notes and Protocols for the Investigation of the Biological Activity of Chlorinated Pentalenes
Introduction: The Untapped Potential of Chlorinated Pentalenes
Pentalene, a non-benzenoid antiaromatic hydrocarbon, presents a unique scaffold for chemical exploration. The introduction of chlorine atoms to the pentalene core is hypothesized to significantly modulate its electronic properties and, consequently, its biological activity. It has been empirically observed that the introduction of chlorine into a biologically active molecule can substantially improve its intrinsic activity.[1][2][3] Halogenation can enhance lipophilicity, which may improve membrane permeability, and can also block sites of metabolic degradation, increasing a compound's half-life.[1] While the biological activities of many chlorinated compounds have been explored, chlorinated pentalenes represent a novel and uninvestigated chemical space.[4][5][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial assessment of the potential biological activities of this novel class of compounds. The protocols outlined below are designed to be a starting point for a systematic screening cascade, from broad cytotoxicity profiling to more focused mechanistic studies.
Part 1: Strategic Workflow for Biological Activity Assessment
A logical and stepwise approach is crucial when evaluating a novel class of compounds. The following workflow is recommended to efficiently characterize the potential biological activities of chlorinated pentalenes, starting with broad screening and progressing to more detailed mechanistic investigations.
Caption: General workflow for identifying and characterizing the biological activity of novel chlorinated pentalenes.
Part 2: Core Protocols for Initial Biological Evaluation
Protocol for In Vitro Cytotoxicity Assessment
The initial step in evaluating the biological potential of chlorinated pentalenes is to determine their cytotoxicity against a panel of human cancer and non-cancerous cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the chlorinated pentalene in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations. The concentration range should span several orders of magnitude.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the chlorinated pentalene.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Chlorinated Pentalene 1 | HCT116 (Colon Cancer) | 48 | Value |
| Chlorinated Pentalene 1 | A549 (Lung Cancer) | 48 | Value |
| Chlorinated Pentalene 1 | MCF-7 (Breast Cancer) | 48 | Value |
| Chlorinated Pentalene 1 | HEK293 (Non-cancerous) | 48 | Value |
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"Start" -> "Seed Cells in 96-well Plate"; "Seed Cells in 96-well Plate" -> "Incubate Overnight"; "Incubate Overnight" -> "Prepare Compound Dilutions"; "Prepare Compound Dilutions" -> "Treat Cells with Compounds"; "Treat Cells with Compounds" -> "Incubate for 24-72h"; "Incubate for 24-72h" -> "Add MTT Reagent"; "Add MTT Reagent" -> "Incubate for 2-4h"; "Incubate for 2-4h" -> "Solubilize Formazan"; "Solubilize Formazan" -> "Measure Absorbance"; "Measure Absorbance" -> "Calculate IC50"; "Calculate IC50" -> "End"; }
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Part 3: Investigating the Mechanism of Action (MOA)
Should the initial screening reveal significant biological activity, the next logical step is to investigate the underlying mechanism of action. The following protocols provide a starting point for these investigations.
Assessment of Intracellular Reactive Oxygen Species (ROS) Production
Principle: Many cytotoxic compounds exert their effects by inducing oxidative stress.[8][9][10] The production of reactive oxygen species (ROS) can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). DCFDA is a cell-permeable, non-fluorescent compound that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11]
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Treat cells with the chlorinated pentalene at concentrations around its IC50 value for a predetermined time (e.g., 6, 12, or 24 hours).
-
Include a vehicle control and a positive control for ROS induction (e.g., H2O2).
-
-
DCFDA Staining:
-
Prepare a working solution of DCFDA (e.g., 10 µM) in pre-warmed serum-free medium or PBS.
-
Remove the treatment medium and wash the cells twice with PBS.
-
Add the DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Remove the DCFDA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Mitochondrial Membrane Potential (MMP) Assay
Principle: The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial function and cell health.[12] A decrease in MMP is an early hallmark of apoptosis. Cationic fluorescent dyes, such as JC-1 or TMRM, accumulate in the mitochondria in a potential-dependent manner.[13][14][15][16]
Step-by-Step Methodology (using JC-1):
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and treat with the chlorinated pentalene as described for the ROS assay.
-
Include a vehicle control and a positive control for MMP depolarization (e.g., FCCP).
-
-
JC-1 Staining:
-
Prepare a working solution of JC-1 (e.g., 2 µM) in pre-warmed cell culture medium.
-
Remove the treatment medium and wash the cells with PBS.
-
Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Remove the JC-1 solution and wash the cells with PBS.
-
Add 100 µL of PBS or culture medium to each well.
-
Measure the fluorescence intensity at two wavelengths:
-
Aggregate (healthy cells): Excitation ~535 nm, Emission ~590 nm (red).
-
Monomer (apoptotic cells): Excitation ~485 nm, Emission ~530 nm (green).
-
-
The ratio of red to green fluorescence is used as an indicator of MMP.
-
Genotoxicity Assessment using the Comet Assay
Principle: The single-cell gel electrophoresis (SCGE) or "comet" assay is a sensitive method for detecting DNA damage in individual cells.[17][18][19][20][21][22] When cells with damaged DNA are subjected to electrophoresis, the fragmented DNA migrates out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.
Step-by-Step Methodology (Alkaline Comet Assay):
-
Cell Treatment and Harvesting:
-
Treat cells with the chlorinated pentalene for a suitable duration.
-
Harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide.
-
Allow the agarose to solidify on ice.
-
-
Lysis:
-
Immerse the slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer to unwind the DNA.
-
Apply an electric field to draw the negatively charged DNA towards the anode.
-
-
Neutralization and Staining:
-
Neutralize the slides in a Tris buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
-
Hypothetical MOA: Inhibition of the NF-κB Signaling Pathway
A plausible mechanism of action for a cytotoxic chlorinated pentalene could be the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of inflammation, immunity, cell survival, and proliferation, and its dysregulation is implicated in many cancers.[23][24][25][26][27]
Caption: Hypothetical inhibition of the NF-κB pathway by a chlorinated pentalene, leading to apoptosis.
Inhibition of the IKK complex by a chlorinated pentalene would prevent the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, preventing the transcription of pro-survival genes like BCL2.[24][28] The Bcl-2 family of proteins are critical regulators of apoptosis, with members that can either promote or inhibit programmed cell death.[29][30][31][32] A reduction in anti-apoptotic Bcl-2 proteins would shift the cellular balance towards apoptosis. This can be experimentally verified by measuring the levels of IκBα phosphorylation (Western blot), NF-κB nuclear translocation (immunofluorescence or Western blot of nuclear fractions), and the activation of executioner caspases (e.g., caspase-3/7), which are key mediators of apoptosis.[33][34][35][36][37]
Part 4: Target Deconvolution Strategies
If a chlorinated pentalene demonstrates consistent and potent biological activity, identifying its direct molecular target(s) is a critical next step.
Affinity-Based Approaches
Affinity-based methods are a common strategy for target identification.[38][39] This typically involves:
-
Probe Synthesis: Synthesizing a derivative of the active chlorinated pentalene that incorporates a linker and a reporter tag (e.g., biotin) without compromising its biological activity.
-
Affinity Purification: Immobilizing the biotinylated probe on streptavidin-coated beads and incubating it with a cell lysate.
-
Target Identification: Eluting the proteins that bind to the probe and identifying them using mass spectrometry.
Label-Free Approaches
Label-free methods avoid the need for chemical modification of the compound.[39] One such technique is the Cellular Thermal Shift Assay (CETSA), which is based on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation.
Genetic and Computational Approaches
Genetic and genomic methods, such as RNA interference (RNAi) screening or CRISPR-based screens, can identify genes that, when knocked down or knocked out, either sensitize or confer resistance to the compound, thereby pointing to potential targets or pathways.[40] Computational approaches can also be employed to predict potential targets by comparing the chemical structure of the active compound to libraries of known bioactive molecules.[41]
Conclusion
Chlorinated pentalenes represent an unexplored area of chemical biology with the potential for novel therapeutic applications. The systematic application of the protocols and strategies outlined in this guide will enable a thorough and efficient evaluation of their biological activities. By moving from broad phenotypic screening to detailed mechanistic studies and target identification, the full potential of this novel class of compounds can be elucidated.
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- 22. re-place.be [re-place.be]
- 23. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Bcl-2 - Wikipedia [en.wikipedia.org]
- 29. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 31. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 32. aacrjournals.org [aacrjournals.org]
- 33. journals.asm.org [journals.asm.org]
- 34. mdpi.com [mdpi.com]
- 35. The potential for caspases in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 36. creative-bioarray.com [creative-bioarray.com]
- 37. Caspase Antibodies and Assays | Life Science Research | Merck [merckmillipore.com]
- 38. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 39. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 41. Identification Bioactive Molecules [mpi-dortmund.mpg.de]
Application Note: Synthesis and Utilization of Octahydro-1-(trichloromethyl)pentalene in Advanced Materials and Drug Discovery
Target Audience: Researchers, materials scientists, and drug development professionals. Core Focus: Mechanistic synthesis, physicochemical profiling, and strategic applications of the bicyclo[3.3.0]octane scaffold.
Introduction to the Octahydropentalene Scaffold
Octahydro-1-(trichloromethyl)pentalene (CAS 18127-07-6), systematically referred to in synthetic literature as 2-(trichloromethyl)bicyclo[3.3.0]octane , is a highly versatile, conformationally restricted bicyclic building block. Characterized by two fused five-membered rings, this non-planar architecture provides unique spatial geometry that is increasingly sought after in both high-performance polymer chemistry and rational drug design.
Unlike flexible monocyclic systems, the pentalene core is rigidified at the bridgehead carbons. The trichloromethyl moiety serves as a robust synthetic handle, allowing for downstream functionalization into carboxylic acids, diketones, and spirocyclic diols.
Mechanistic Causality in Transannular Radical Cyclization
The synthesis of this compound is a textbook example of a transannular radical cyclization [1]. The reaction leverages the inherent flexibility and spatial proximity of the double bonds in cis,cis-1,5-cyclooctadiene.
Causality of Experimental Choices:
-
Initiator Selection: Benzoyl peroxide is selected because its thermal decomposition half-life is optimal at 60–65 °C, which perfectly aligns with the boiling point of the solvent/reactant, chloroform (61 °C). This ensures a steady, controlled generation of radicals during reflux.
-
Kinetic Favorability: When the trichloromethyl radical (•CCl₃) adds to one of the double bonds, the resulting secondary carbon radical is positioned directly across the ring from the second double bond. The intramolecular 5-exo-trig cyclization is kinetically much faster than intermolecular polymerization, effectively "zipping" the eight-membered ring into the fused bicyclo[3.3.0]octane system[1].
Radical transannular cyclization mechanism of 1,5-cyclooctadiene to octahydropentalene.
Strategic Applications
Materials Science: High-Tg Polycarbonates
In polymer chemistry, the demand for biobased, rigid thermoplastics is high. Derivatives of the bicyclo[3.3.0]octane core (synthesized via the hydrolysis of the trichloromethyl group) are used to create rigid bis-spirocyclic diols[2]. When subjected to melt polycondensation, these monomers yield fully amorphous polycarbonates. The fused ring system restricts polymer chain mobility, resulting in glass transition temperatures (
Drug Discovery: Conformationally Restricted Bioisosteres
In medicinal chemistry, the octahydropentalene framework acts as a lipophilic, 3D-rich bioisostere for cyclohexane and cyclopentane rings[3]. The fused system prevents the "chair-flip" conformational mobility seen in cyclohexanes, locking the pharmacophore into a specific vector. This rigidity reduces entropic penalties upon target binding. Furthermore, the increased
Quantitative Data: Scaffold Comparison
| Property | Cyclohexane Core | Octahydropentalene Core | Impact on Material/Drug Design |
| Structural Rigidity | Moderate (Chair-flip active) | High (Fused bicyclic, locked) | Enhances target specificity; increases polymer |
| Lipophilicity ( | Baseline | +0.5 to +0.6 units[3] | Improves membrane permeability in drug candidates. |
| High | Very High | Increases 3D complexity, reducing off-target toxicity. | |
| Thermal Stability | Moderate | High (up to ~350 °C in polymers)[2] | Enables high-temperature melt polycondensation. |
Validated Experimental Protocols
The following protocol details the self-validating synthesis of this compound and its subsequent conversion into the highly valuable building block, exo-cis-bicyclo[3.3.0]octane-2-carboxylic acid[1].
Protocol A: Synthesis of this compound
Rationale: A large excess of chloroform is used not only as a reactant but as the solvent to prevent cross-linking of the diene.
-
Reagent Preparation: In a 5-L three-necked flask equipped with a mechanical stirrer and reflux condenser, combine 325 g (3.0 moles) of cis,cis-1,5-cyclooctadiene, 3 L of anhydrous chloroform, and 14.6 g (0.06 mole) of benzoyl peroxide[1].
-
Radical Propagation (Reflux): Heat the mixture on a steam bath to maintain a gentle reflux (63–65 °C) for exactly 72 hours. Causality: 72 hours is required to ensure complete decomposition of the initiator and maximum conversion via the radical cascade[1].
-
Solvent Recovery: Cool the mixture, filter through magnesium sulfate to remove trace moisture/particulates, and distill at atmospheric pressure (55–64 °C) to recover unreacted chloroform.
-
Vacuum Distillation (Self-Validation Step): Switch to a vacuum distillation setup using a Vigreux column. Discard the initial fraction (up to 65 °C at 0.2 mm Hg). Collect the target product at 116–125 °C (5 mm Hg) .
-
Quality Control: The isolated this compound must exhibit a refractive index (
) of 1.5110–1.5115 [1]. Any deviation indicates unreacted diene or polymeric byproducts.
-
Protocol B: Acid-Catalyzed Hydrolysis to Carboxylic Acid
Rationale: The trichloromethyl group adjacent to the bridgehead is highly sterically hindered. Standard basic hydrolysis fails. Harsh acidic conditions (85%
-
Reaction Setup: Combine 100 g (0.440 mole) of the purified this compound with 500 mL of 85% phosphoric acid in a 1-L flask[1].
-
High-Temperature Hydrolysis: Stir and heat the mixture at 150 °C for 16 hours. The mixture will darken and evolve HCl gas (ensure proper scrubbing/ventilation)[1].
-
Workup & Isolation: Cool to room temperature, dilute with 1 L of water, and extract with ether (4 × 250 mL). Wash the ether layer with water, dry over
, and evaporate to yield exo-cis-bicyclo[3.3.0]octane-2-carboxylic acid.
Experimental workflow for the synthesis and isolation of functionalized octahydropentalenes.
References
-
exo-cis-BICYCLO[3.3.0]OCTANE-2-CARBOXYLIC ACID - Organic Syntheses Procedure Source: Organic Syntheses, Inc. URL:[Link]
-
Rigid biobased polycarbonates with good processability based on a spirocyclic diol derived from citric acid Source: Green Chemistry (RSC Publishing) URL:[Link]
-
Gram-Scale Synthesis and Physicochemical Properties of exo- and endo-5,5-Difluorooctahydropentalen-2-amines Source: ChemRxiv URL:[Link]
-
Recent advances in the therapeutic applications of pyrazolines Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Rigid biobased polycarbonates with good processability based on a spirocyclic diol derived from citric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Derivatization of Octahydro-1-(trichloromethyl)pentalene for Drug Discovery
Executive Summary
The conformationally restricted bicyclo[3.3.0]octane framework is a highly valued structural motif in modern medicinal chemistry. Specifically, octahydro-1-(trichloromethyl)pentalene (also designated as 2-(trichloromethyl)bicyclo[3.3.0]octane) serves as a critical precursor for synthesizing complex, lipophilic carboxylic acid derivatives[1]. This application note details the causal mechanisms, self-validating synthetic protocols, and analytical checkpoints required to convert this trichloromethyl scaffold into exo-cis-bicyclo[3.3.0]octane-2-carboxylic acid and its elimination byproducts. Furthermore, we explore the downstream application of these derivatives as potent Arginase (ARG-1/ARG-2) inhibitors in immuno-oncology[2].
Scaffold Rationale & Mechanistic Causality
The utility of this compound lies in its unique combination of a rigid, non-planar bicyclic core and a highly reactive trichloromethyl (-CCl₃) synthetic handle. The conversion of this -CCl₃ group into a carboxylic acid (-COOH) is not a trivial transformation due to the steric hindrance of the bicyclic system.
The Hydrolysis Mechanism
To achieve hydrolysis, the substrate is subjected to 85% phosphoric acid at 150°C[3]. The causality behind this specific reagent choice is threefold:
-
Thermal Stability: Phosphoric acid provides a high-boiling medium (150°C) necessary to overcome the high activation energy of the initial C-Cl bond heterolysis.
-
Controlled Nucleophilicity: The 15% water content in the acid acts as a controlled nucleophile. It sequentially attacks the carbocation intermediates formed by chloride dissociation, eventually forming an acyl chloride intermediate that rapidly hydrolyzes to the carboxylic acid.
-
Non-Oxidative Environment: Unlike sulfuric or nitric acids, phosphoric acid is non-oxidizing, preventing the oxidative degradation of the hydrocarbon core[4].
Competing Elimination Pathway
During the alkaline extraction phase of the workup, a competing elimination reaction can occur. If the intermediate species or unreacted starting material is exposed to strong bases, dehydrohalogenation yields 2-(dichloromethylene)bicyclo[3.3.0]octane [3]. Understanding this causality allows chemists to intentionally isolate this highly reactive exocyclic alkene for alternative cross-coupling applications.
Workflow: Synthesis and derivatization of the octahydropentalene scaffold.
Experimental Protocols
The following self-validating protocols ensure high-fidelity conversion of the trichloromethyl precursor into the target carboxylic acid and the isolation of the neutral elimination byproduct.
Protocol A: Synthesis of exo-cis-Bicyclo[3.3.0]octane-2-carboxylic acid
Note: This protocol assumes the prior radical addition synthesis of the precursor from cis,cis-1,5-cyclooctadiene[1].
-
Reaction Setup: To a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, add 100 g (0.440 mol) of this compound and 500 mL of 85% phosphoric acid[3].
-
Thermal Hydrolysis: Heat the vigorously stirred biphasic mixture to 150°C. Maintain this temperature for 16 hours.
-
Causality Check: The solution will darken and evolve hydrogen chloride (HCl) gas. The cessation of HCl evolution is a macroscopic indicator of reaction completion[3].
-
-
Quenching & Extraction: Allow the mixture to cool to ambient temperature. Pour the dark mixture into a separatory funnel containing 1 L of deionized water. Extract the aqueous mixture with four 250-mL portions of diethyl ether.
-
Alkaline Partitioning (Self-Validation Step): Extract the combined ether layers with four 250-mL portions of 2% aqueous sodium hydroxide[1].
-
Logic: The target carboxylic acid will partition into the aqueous layer as a sodium salt, while unreacted precursor and the neutral elimination byproduct remain in the ether layer.
-
-
Acidification & Isolation: Acidify the combined alkaline aqueous extracts to pH 2–3 using concentrated HCl. Extract the precipitated oil with three 250-mL portions of ether.
-
Purification: Dry the ether extract over anhydrous magnesium sulfate (15 g), filter, and evaporate at 50°C under reduced pressure (30 mm Hg). Distill the residue under high vacuum to yield the pure acid[3].
Protocol B: Isolation of 2-(Dichloromethylene)bicyclo[3.3.0]octane
-
Neutral Fraction Recovery: Take the initial ether layer from Step 4 of Protocol A (which was washed with NaOH).
-
Concentration: Dry this ether wash over magnesium sulfate and evaporate the solvent.
-
Vacuum Distillation: Distill the remaining neutral liquid under high vacuum. The dichloromethylene byproduct will distill at a significantly lower temperature than the carboxylic acid, allowing for clean separation[3].
Quantitative Data & Validation Metrics
To ensure the integrity of the synthesized derivatives, in-process analytical checkpoints are mandatory. Gas Chromatography (GC) is the primary validation tool for these volatile bicyclic systems[5].
Table 1: Physicochemical and Analytical Properties of Pentalene Derivatives
| Compound | Yield (%) | Boiling Point | Refractive Index ( | GC Retention Time* |
| This compound | 35% (from COD) | 116–125°C (5 mm Hg) | 1.5110–1.5115 | 5.25 min (at 130°C) |
| exo-cis-Bicyclo[3.3.0]octane-2-carboxylic acid | 43–47% | 91–96°C (0.15 mm Hg) | 1.4839–1.4847 | 4.50 min (at 175°C) |
| 2-(Dichloromethylene)bicyclo[3.3.0]octane | 33–34% | 53–56°C (0.10 mm Hg) | 1.5179–1.5182 | 4.00 min (at 125°C) |
*GC Conditions: 2-ft column of 20% UCON Polar 50 HB 5100 on Chromosorb W[3].
Application in Drug Discovery: Arginase Inhibitors
The exo-cis-bicyclo[3.3.0]octane-2-carboxylic acid scaffold is not merely a synthetic curiosity; it is a foundational building block in the development of Arginase (ARG) inhibitors [2].
The Pathophysiological Context
Arginase is a binuclear manganese-containing metalloenzyme that converts L-arginine to L-ornithine and urea. In the tumor microenvironment (TME), Arginase-2 (ARG-2) is heavily overexpressed by regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs)[6]. This overexpression rapidly depletes local L-arginine levels, which is a critical nutrient required for the survival, proliferation, and anti-tumor activity of effector CD8+ T cells[6].
Scaffold Utility
Derivatives of octahydropentalene-2-carboxylic acid (such as those developed by Merck and Arcus Biosciences) act as highly potent, competitive inhibitors of ARG-1 and ARG-2[2]. The lipophilic, conformationally locked bicyclic core perfectly occupies the hydrophobic pocket adjacent to the active site of the enzyme, while the carboxylic acid (or a derived boronic acid) coordinates with the binuclear manganese cluster[2]. By inhibiting Arginase, these compounds restore L-arginine levels in the TME, thereby reversing T-cell suppression and promoting tumor immune evasion reversal.
Signaling Pathway: Mechanism of Arginase inhibitors in restoring anti-tumor immunity.
References
-
Dowbenko, R. (2003). exo-cis-BICYCLO[3.3.0]OCTANE-2-CARBOXYLIC ACID. Organic Syntheses. Available at:[Link]
-
MDPI. (2025). Synthesis of Arginase Inhibitors: An Overview. Molecules. Available at:[Link]
Sources
Application Note: Advanced Handling, Storage, and Synthetic Protocols for Octahydro-1-(trichloromethyl)pentalene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Introduction and Physicochemical Profile
Octahydro-1-(trichloromethyl)pentalene (CAS 18127-07-6) is a highly specialized bicyclic building block utilized in advanced organic synthesis, particularly in the development of complex pharmacophores and rigid carbon scaffolds. As a Senior Application Scientist, I emphasize that the utility of this compound is intrinsically tied to the high reactivity of its trichloromethyl (-CCl₃) moiety.
Understanding the physicochemical properties of this compound is the first step in designing a self-validating experimental system [1]. The bulky, electron-withdrawing nature of the -CCl₃ group makes it an excellent precursor for carboxylic acids or radical-mediated cross-coupling, but it also renders the molecule highly susceptible to unintended degradation if improperly handled.
Quantitative Data Summary
Table 1: Physicochemical Specifications of this compound
| Parameter | Value / Specification |
| CAS Number | 18127-07-6 |
| Molecular Formula | C₉H₁₃Cl₃ |
| Molecular Weight | 227.56 g/mol |
| Exact Mass | 227.56 |
| EC Number | 242-017-8 |
| Structural Class | Bicyclic Alkane / Alkyl Halide |
Mechanistic Causality of Degradation
To establish a trustworthy protocol, we must first understand why specific storage conditions are necessary. The -CCl₃ group is vulnerable to two primary degradation pathways:
-
Hydrolytic Cleavage: In the presence of ambient atmospheric moisture and trace acids or bases, the trichloromethyl group can undergo slow hydrolysis. This converts the -CCl₃ group into a pentalene-1-carboxylic acid derivative, simultaneously releasing corrosive hydrochloric acid (HCl) gas into the sealed container.
-
Photolytic/Thermal Radical Initiation: Halogenated methanes are sensitive to homolytic cleavage under UV irradiation or thermal stress. This generates highly reactive trichloromethyl radicals that can trigger unwanted polymerization or cross-linking of the bicyclic core.
Storage Parameters
To mitigate the degradation pathways outlined above, the storage environment must be rigorously controlled.
Table 2: Storage & Stability Guidelines
| Condition | Requirement | Scientific Causality |
| Temperature | -20°C (Freezer) | Suppresses ambient thermal energy, preventing spontaneous radical generation and slowing solvolysis [2]. |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric oxygen and moisture, preventing oxidative and hydrolytic degradation. |
| Container | Amber Glass Vial | Blocks UV and visible light transmission, mitigating photolytic homolysis of the C-Cl bonds. |
| Incompatibilities | Strong Bases, Oxidizers | Prevents aggressive exothermic dehydrohalogenation and haloform-type cleavage reactions. |
Experimental Workflow & Inert-Atmosphere Handling
Because every protocol must function as a self-validating system, the handling of this compound is structured to inherently prevent exposure to atmospheric contaminants at every transition point.
Fig 1: Inert-atmosphere handling and storage workflow for this compound.
Step-by-Step Methodology: Schlenk-Line Mediated Transfer
This methodology guarantees that the reagent remains in a pristine, anhydrous state during transfer from the storage vial to the reaction matrix.
Step 1: Thermal Equilibration (Critical Causality Step)
-
Action: Remove the sealed, argon-flushed amber vial from the -20°C freezer and place it in a vacuum desiccator for 30–45 minutes until it reaches room temperature (20°C).
-
Causality: Opening a cold vial in an ambient environment causes immediate condensation of atmospheric water vapor onto the chemical. This microscopic moisture will irreversibly hydrolyze the -CCl₃ group. Equilibrating to room temperature entirely prevents this physical phenomenon.
Step 2: Apparatus Preparation
-
Action: Flame-dry a Schlenk reaction flask under high vacuum. Perform three consecutive vacuum/argon backfill cycles (5 minutes vacuum, 1 minute argon).
-
Causality: This self-validating step ensures that microscopic layers of water adsorbed onto the borosilicate glass surface are completely desorbed and purged, creating a truly anhydrous environment.
Step 3: Reagent Extraction
-
Action: Under a positive flow of argon, pierce the septum of the reagent vial using an oven-dried, argon-purged gas-tight syringe. Withdraw the required volume/mass of this compound.
-
Causality: Utilizing a positive pressure differential prevents ambient air from back-flowing into the storage vial, preserving the integrity of the remaining stock.
Step 4: Controlled Addition
-
Action: Inject the reagent dropwise into the reaction flask containing anhydrous solvent (e.g., THF or DCM) pre-cooled to 0°C.
-
Causality: The dropwise addition at 0°C dissipates the heat of mixing and prevents localized exothermic spikes that could trigger unwanted side reactions or premature radical generation.
Step 5: Post-Reaction Quenching
-
Action: Upon reaction completion, quench the mixture by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
-
Causality: A weak proton source gently neutralizes any reactive intermediates without generating the aggressive exotherms associated with strong acid/base quenching.
Emergency Spill Response
Due to the presence of three chlorine atoms, severe thermal decomposition of this compound can release hazardous byproducts, including hydrogen chloride gas.
-
Spill Containment: Do not use water. Cover the spill immediately with a dry, inert absorbent material (e.g., diatomaceous earth or dry silica sand).
-
Decontamination: Sweep the absorbed material using non-sparking tools into a chemically resistant, sealable hazardous waste container. Ensure the fume hood sash is lowered and the area is ventilated to clear any residual halogenated vapors before resuming work.
References
Safety precautions for working with chlorinated hydrocarbons
Title: Application Note: Advanced Safety Protocols and Mechanistic Toxicology for Chlorinated Hydrocarbons
Introduction
Chlorinated hydrocarbons (CHCs)—including dichloromethane (DCM), chloroform, and carbon tetrachloride—are indispensable in pharmaceutical development, utilized extensively in liquid-liquid extractions, chromatography, and organic synthesis. Despite their utility, CHCs present severe occupational and environmental hazards. Superficial safety compliance often fails because personnel do not understand the underlying physicochemical and metabolic mechanisms of these solvents. This application note establishes a self-validating framework for handling CHCs, bridging mechanistic toxicology with field-proven EHS protocols.
Mechanistic Toxicology: The CYP2E1 Pathway
The hepatotoxicity and nephrotoxicity of CHCs are rarely caused by the parent compounds alone; rather, they are the result of lethal metabolic activation. For example, chloroform is a known nongenotoxic-cytotoxic carcinogen. The causality of its toxicity is rooted in its oxidative metabolism in the liver.
When inhaled or absorbed, chloroform is metabolized primarily by the Cytochrome P450 2E1 (CYP2E1) enzyme[1]. CYP2E1 oxidizes chloroform into an unstable trichloromethanol intermediate. This intermediate spontaneously dehydrochlorinates to generate phosgene (COCl2)—a highly reactive, electrophilic gas[1]. Phosgene violently cross-links and covalently binds to nucleophilic groups on cellular macromolecules (proteins and lipid bilayers), triggering centrilobular hepatic necrosis and subsequent regenerative cell proliferation, which can lead to tumorigenesis[1]. Understanding this pathway dictates our stringent exposure limits and the absolute necessity of working exclusively within certified fume hoods.
CYP2E1-mediated oxidative metabolism of chloroform to phosgene.
Material Compatibility and PPE Causality
A pervasive and dangerous laboratory myth is that standard nitrile gloves provide adequate protection against all solvents. Dichloromethane (DCM) is a small, highly non-polar molecule that rapidly permeates standard nitrile and neoprene polymers. The causality lies in polymer free-volume and chemical affinity: DCM dissolves into the nitrile matrix, swelling the polymer and breaking through to the skin in less than 3 minutes, carrying any dissolved toxic solutes (e.g., active pharmaceutical ingredients) directly into the bloodstream[2].
To ensure safety, barrier materials must possess a fundamentally different polarity from the solvent. Polyvinyl alcohol (PVA) or Ethylene Vinyl Alcohol (EVOH) laminates are highly polar and therefore resist non-polar CHC permeation indefinitely[2].
Table 1: Quantitative Glove Permeation Data for Dichloromethane (DCM)
| Glove Material | Breakthrough Time (EN ISO 374:2016) | Degradation Rating | Application Recommendation |
| Nitrile (Standard 4 mil) | < 3 minutes | Poor | DO NOT USE for handling DCM. |
| Neoprene | < 12 minutes | Fair | Incidental splash protection only. |
| Polyvinyl Alcohol (PVA) | > 480 minutes | Excellent | High protection (Dry environments only). |
| EVOH Laminate / PE | > 480 minutes | Excellent | High protection (Inner glove layer). |
| Viton / Butyl | > 480 minutes | Excellent | High protection for heavy-duty tasks. |
(Data synthesized from 2 and 3)[2][3].
Halogenated Waste Segregation and Storage
Proper waste disposal is not merely an administrative requirement; it is a critical chemical safety mechanism. Halogenated solvents must be strictly segregated from non-halogenated organic solvents (like acetone or ethanol)[4].
Causality: Incinerating halogenated waste requires specialized scrubbers to capture the resulting corrosive hydrogen chloride (HCl) gas, making it approximately twice as expensive to dispose of compared to non-halogenated waste[4]. Furthermore, CHCs can slowly dissociate over time, especially in the presence of light or moisture, to produce HCl. If stored in standard metal safety cans, this acid will corrode the metal, leading to structural failure and catastrophic leaks[5]. Therefore, halogenated waste must only be accumulated in High-Density Polyethylene (HDPE) or glass containers[5].
Halogenated vs. non-halogenated solvent waste segregation workflow.
Self-Validating Experimental Protocols
Protocol A: Safe Handling and Phosgene/Acid Testing of Chloroform
Chloroform degrades under UV light and oxygen to form phosgene and HCl[6]. This protocol includes a self-validating pH check to ensure solvent integrity before use.
-
Verification of Stabilizer: Check the manufacturer's Certificate of Analysis (CoA). Prefer ethanol-stabilized chloroform (0.5-1%) over amylene-stabilized for biological extractions, as amylene can interfere with certain downstream assays[6].
-
Self-Validating pH Test: Before using a bottle of chloroform that has been opened for >30 days, extract a 5 mL aliquot with 5 mL of deionized water in a separatory funnel. Test the pH of the aqueous layer.
-
Validation Metric: A pH < 6.0 indicates active HCl generation, which directly correlates with dangerous phosgene formation[6]. Discard the bottle as hazardous waste immediately if acidic.
-
-
Execution: Perform all transfers within a certified chemical fume hood (face velocity 80-120 fpm). Never leave the sash above the indicated safe working height.
Protocol B: Halogenated Solvent Spill Response Workflow
Because CHC vapors are heavier than air, they rapidly accumulate near the floor, causing central nervous system (CNS) depression and asphyxiation in poorly ventilated spaces.
-
Evacuation and Assessment: If a spill > 500 mL occurs outside a fume hood, evacuate the laboratory immediately. Do not attempt to clean it without respiratory protection.
-
PPE Donning: Trained personnel must don a half-mask or full-face respirator equipped with organic vapor (OV) cartridges, EVOH laminate inner gloves, and heavy-duty Viton or Nitrile outer gloves (for mechanical protection)[2][5].
-
Containment: Surround the spill with inert absorbent pads or vermiculite[5]. Critical Causality: Do NOT use combustible materials like sawdust. The high volatility of CHCs mixed with organic matter can create a localized fire hazard if an ignition source is introduced, despite CHCs being generally non-flammable.
-
Cleanup and Disposal: Scoop the absorbed material into an HDPE hazardous waste bucket. Seal tightly, label as "Hazardous Waste - Halogenated Spill Debris", and request immediate EHS pickup[5].
References
1.1 - National Institutes of Health (NIH) / PubMed. 2. 2 - Occupational Safety and Health Administration (OSHA). 3. 4 - Cornell University EHS. 4. 3 - Ansell. 5. 5 - Washington State University (WSU) EHS. 6.6 - ResearchGate.
Sources
- 1. Metabolism of chloroform by cytochrome P450 2E1 is required for induction of toxicity in the liver, kidney, and nose of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylene Chloride - Facts No. 5 | Occupational Safety and Health Administration [osha.gov]
- 3. ansell.com [ansell.com]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of Octahydro-1-(trichloromethyl)pentalene
Welcome to the Technical Support Center for the synthesis of Octahydro-1-(trichloromethyl)pentalene (CAS: 18127-07-6). This resource is engineered specifically for researchers, synthetic chemists, and drug development professionals dealing with the unique kinetic and thermodynamic challenges of bridged bicyclic/pentalene scaffold generation.
Below, you will find a comprehensive breakdown of the reaction mechanics, a self-validating standard operating procedure (SOP), and advanced troubleshooting guides.
Module 1: Nomenclature & Structural Clarification
Q: I am unable to find primary literature detailing the synthesis of "this compound". Is there a discrepancy in the nomenclature? A: Yes. A major hurdle for researchers is nomenclature fragmentation. In IUPAC systematic fused-ring nomenclature, the molecule is named this compound. However, in bridged bicyclic nomenclature—which is predominantly used in classical synthetic literature—it is named 2-(trichloromethyl)bicyclo[3.3.0]octane . Position 1 in the pentalene system corresponds exactly to position 2 in the bicyclo[3.3.0]octane system. To find the foundational protocols, you must search for the latter ().
Module 2: Mechanistic Overview & Visualization
The most robust and scalable route to this scaffold is the transannular radical cyclization of cis,cis-1,5-cyclooctadiene (COD) in the presence of chloroform (CHCl₃) and a radical initiator.
Chloroform serves a dual purpose as both the macroscopic solvent and the stoichiometric radical source. The reaction relies on a delicate kinetic balance: the intermediate monocyclic radical must undergo intramolecular attack on the transannular double bond (
Caption: Mechanism of transannular radical cyclization to form the pentalene core.
Module 3: Quantitative Data & Reaction Parameters
To ensure reproducibility, all critical quantitative parameters for the transannular cyclization are summarized below. Deviations from these parameters will directly impact the
| Parameter | Value / Condition | Mechanistic Rationale |
| Substrate | cis,cis-1,5-Cyclooctadiene (3.0 mol) | Optimal spatial proximity of double bonds for transannular attack. |
| Reagent/Solvent | Anhydrous Chloroform (3.0 L) | Acts as both the •CCl₃ source and the chain-transfer H-donor. |
| Initiator | Benzoyl Peroxide (BPO) (0.18 mol total) | |
| Temperature | 63–65 °C (Gentle Reflux) | Drives the homolytic cleavage of BPO without evaporating the solvent. |
| Dosing Strategy | Portion-wise over 5 Days | Prevents radical spiking and minimizes termination via recombination. |
| Expected Yield | 33–34% (Isolated) | Typical efficiency limit for transannular radical cascades. |
Module 4: Step-by-Step Experimental Protocol (SOP)
This methodology is adapted from the validated procedures established by Friedman (). It is designed as a self-validating system , ensuring that any failure in the radical chain is detected in real-time.
Step 1: System Preparation & Degassing In a flame-dried 5-L round-bottom flask equipped with a mechanical stirrer and a highly efficient reflux condenser, combine 324 g (3.0 moles) of high-purity cis,cis-1,5-cyclooctadiene and 3 L of anhydrous chloroform. Sparge the solution with Argon for 30 minutes to remove dissolved oxygen (a potent radical scavenger).
Step 2: Primary Initiation Add 14.6 g (0.06 mole) of benzoyl peroxide (BPO) to the flask. Heat the mixture to a gentle reflux (63–65 °C) under a continuous positive pressure of Argon.
Step 3: Propagation Maintenance (The 5-Day Cycle) Because BPO has a half-life of ~10 hours at this temperature, a single addition will result in premature chain termination. To maintain a pseudo-steady-state radical concentration, add 7.3 g (0.03 mole) of BPO every 24 hours for the next 4 consecutive days.
Step 4: In-Process Validation (Self-Validation Check) Do not run this reaction blind. Prior to each daily BPO addition, withdraw a 0.5 mL aliquot, quench with a trace amount of BHT (butylated hydroxytoluene), and analyze via Gas Chromatography (GC).
-
Validation Metric: The system is self-validating when you observe a linear depletion of the COD substrate peak and the proportional growth of the product peak. If COD consumption stalls before day 5, it immediately flags an oxygen leak or degraded initiator, allowing you to correct the atmosphere and adjust the BPO dose without losing the batch.
Step 5: Workup & Isolation
After 5 days, cool the mixture to room temperature. Evaporate the chloroform under reduced pressure. Distill the crude, dark residue under high vacuum. Collect the fraction boiling at 53–56 °C at 0.1 mmHg . The product is a clear liquid (
Module 5: Troubleshooting Guides & FAQs
Q: Why is my yield of this compound consistently below 15%?
A: This is almost always caused by premature initiator depletion or oxygen quenching. If you add all the BPO at the beginning, the radical chain reaction will terminate via radical-radical recombination before the COD is fully consumed. Solution: Strictly adhere to the portion-wise addition strategy outlined in Step 3. Furthermore, ensure your chloroform is strictly degassed; even trace
Q: I am observing a complex mixture of products during distillation. What are these byproducts and how do I avoid them? A: The radical addition to 1,5-COD can yield uncyclized 5-(trichloromethyl)cyclooctene if hydrogen abstraction from the solvent is faster than the transannular cyclization. Additionally, intermolecular oligomerization can occur if the substrate concentration is too high. Solution: Do not reduce the volume of chloroform. The high dilution (3 Liters per 3 Moles of COD) is mathematically required to favor intramolecular cyclization over intermolecular oligomerization, while still providing enough CHCl₃ to act as the chain-transfer agent.
Q: Can I substitute Azobisisobutyronitrile (AIBN) for Benzoyl Peroxide (BPO) to avoid handling peroxides? A: It is highly discouraged. While AIBN is a standard radical initiator, its initiation mechanism relies on the generation of isobutyronitrile radicals. BPO generates phenyl radicals, which are thermodynamically much more efficient at abstracting the strongly bound hydrogen from CHCl₃ to generate the requisite •CCl₃ radical. Substituting AIBN will drastically reduce your initiation efficiency and subsequent yield.
References
-
Title: exo-cis-BICYCLO[3.3.0]OCTANE-2-CARBOXYLIC ACID (Synthesis of 2-(dichloromethylene)bicyclo[3.3.0]octane precursor) Source: Organic Syntheses, Coll. Vol. 5, p.96 (1973); Vol. 49, p.1 (1969) URL: [Link]
-
Title: Transannular Radical Cyclization of 1,5-Cyclooctadiene Source: Journal of the American Chemical Society, 1964, 86 (9), 1885-1885 URL: [Link]
Side reactions in the formation of Octahydro-1-(trichloromethyl)pentalene
Welcome to the Technical Support Center. Synthesizing complex bicyclic frameworks like Octahydro-1-(trichloromethyl)pentalene (IUPAC: 2-(trichloromethyl)bicyclo[3.3.0]octane) requires precise kinetic control over highly reactive intermediates[1]. This guide moves beyond basic recipes, offering you the mechanistic causality behind each protocol step to ensure experimental success and reproducibility.
Mechanistic Overview & Kinetic Causality
The formation of this compound is driven by a free-radical transannular cyclization[2]. The reaction is initiated by the thermal decomposition of Benzoyl Peroxide (BPO) in chloroform, generating •CCl₃ radicals. These radicals add to one of the double bonds of cis,cis-1,5-cyclooctadiene (1,5-COD)[2].
The critical success factor is managing the kinetic competition between the 5-exo-trig transannular cyclization of the intermediate cyclooctyl radical and premature chain transfer (hydrogen abstraction). Because chloroform is a relatively slow hydrogen-atom donor, the intermediate radical has a sufficient lifetime to cyclize into the desired pentalene framework before being quenched.
Mechanistic pathway of Kharasch addition-cyclization, highlighting competing side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q: Why am I seeing a high yield of the monocyclic adduct (5-(trichloromethyl)cyclooctene) instead of the bicyclic product? A: This is caused by premature chain transfer. If the intermediate radical abstracts a halogen or hydrogen atom before cyclizing, the reaction yields the uncyclized adduct. This typically occurs if the solvent contains highly reactive halogen donors (e.g., traces of BrCCl₃ or CCl₄) which have much higher chain transfer constants than pure CHCl₃. Ensure you are using high-purity, anhydrous chloroform.
Q: My reaction stalls at ~35-40% conversion despite continuous refluxing. Should I increase the temperature? A: No. Increasing the temperature beyond the boiling point of chloroform (~61 °C) requires pressurization, which alters the kinetic distribution and accelerates initiator burnout. The stall is caused by initiator depletion . At 61 °C, BPO has a finite half-life. To achieve high conversion, you must implement a portion-wise addition strategy—adding fresh BPO in daily intervals over a 5-day period to maintain a steady-state concentration of initiating radicals[2].
Q: I am observing significant amounts of heavy, viscous byproducts. How can I suppress this? A: Viscous byproducts are typically telomers or oligomers formed via intermolecular radical addition between the intermediate carbon-centered radicals and unreacted 1,5-COD. To suppress this, operate under high dilution conditions. The standard protocol uses a 10:1 volumetric ratio of Chloroform to 1,5-COD[2].
Q: The reaction mixture turned dark brown, and the yield of the bicyclic product is very low. What happened? A: This indicates oxygen contamination. Molecular oxygen is a diradical and an extremely potent scavenger of carbon-centered radicals, leading to the formation of peroxyl radicals and subsequent degradation (often appearing as dark, tarry mixtures). Ensure the reaction is thoroughly degassed and maintained under a strict Argon atmosphere.
Diagnostic logic tree for troubleshooting common synthetic failures.
Self-Validating Standard Operating Protocol
To ensure high scientific integrity, this protocol incorporates In-Process Controls (IPC) so the system validates itself at each step.
Step 1: System Preparation & Degassing
-
Action: To a 5-L multi-neck flask equipped with a mechanical stirrer and reflux condenser, add 325 g (3.0 moles) of cis,cis-1,5-cyclooctadiene and 3.0 L of pure chloroform[2]. Sparge the solution with Argon for 30 minutes.
-
Causality: Degassing removes dissolved oxygen, preventing the formation of tarry peroxide byproducts and ensuring a pristine radical propagation environment.
Step 2: Initial Initiation & Reflux
-
Action: Add 14.6 g (0.06 mole) of Benzoyl Peroxide (BPO)[2]. Heat the mixture to a gentle reflux (63–65 °C) under Argon.
-
Causality: BPO thermal cleavage provides the steady-state concentration of initiating phenyl radicals necessary to drive the •CCl₃ generation.
Step 3: Sustained Initiation (The 5-Day Cycle)
-
Action: Over the next 4 days, temporarily remove the heat, allow boiling to subside, and add an additional 7.3 g (0.03 mole) of BPO daily[2].
-
Self-Validation (IPC): Before each daily addition, withdraw a 0.5 mL aliquot and analyze via GC-FID. The step-wise disappearance of the 1,5-COD peak validates that the radical chain was successfully maintained during the previous 24 hours. If the diene concentration remains static, the radical chain has terminated, confirming the necessity of the next BPO charge.
Step 4: Quenching and Isolation
-
Action: Cool the mixture, wash with three 250-mL portions of aqueous sodium bicarbonate, dry over magnesium sulfate, and concentrate[2]. Isolate the pure product via vacuum distillation (b.p. 116–125 °C at 5 mmHg)[2].
-
Self-Validation (QC): Verify the product purity by checking the refractive index (n²⁵D should be 1.5110–1.5115)[2].
-
Causality: The bicarbonate wash neutralizes trace HCl generated from minor chloroform degradation, preventing acid-catalyzed side reactions during the high-temperature vacuum distillation.
Quantitative Troubleshooting Matrix
| Observation | Analytical Signature | Primary Side Reaction | Root Cause | Corrective Action |
| High Uncyclized Adduct | Alkene protons (~5.5 ppm) in ¹H NMR | Premature chain transfer | Highly reactive halogen donors in solvent | Use high-purity, anhydrous CHCl₃; strictly avoid CCl₄/BrCCl₃. |
| Viscous/Heavy Byproducts | Broad polymeric NMR peaks; non-distillable residue | Telomerization / Oligomerization | Intermolecular radical addition | Maintain strict 10:1 (v/v) dilution of CHCl₃ to 1,5-COD. |
| Stalled Conversion | High recovery of unreacted 1,5-COD | Initiator depletion | BPO half-life exceeded at 61 °C | Strictly adhere to the 5-day portion-wise BPO addition. |
| Tarry/Dark Mixtures | Strong carbonyl stretches in IR; dark color | Oxygen quenching | Radical reaction with dissolved O₂ | Rigorously sparge system with Argon prior to heating. |
References
-
Title: exo-cis-BICYCLO[3.3.0]OCTANE-2-CARBOXYLIC ACID (Details the synthesis of the 2-(trichloromethyl)bicyclo[3.3.0]octane intermediate) Source: Organic Syntheses, Org. Syn. 1962, 42, 8; Coll. Vol. 5, p. 93 (1973). URL: [Link]
-
Title: (Trichloromethyl)bicyclo[3.3.0]octane | C9H13Cl3 | CID 129773464 Source: PubChem, National Institutes of Health (NIH). URL: [Link]
Sources
Improving yield and purity of Octahydro-1-(trichloromethyl)pentalene
Answering the call for advanced technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working with Octahydro-1-(trichloromethyl)pentalene. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a comprehensive resource grounded in mechanistic principles and field-tested expertise. This guide is structured to address the common and complex challenges encountered during the synthesis and purification of this molecule, empowering you to optimize your experimental outcomes for both yield and purity.
Technical Support Center: this compound
Part 1: Synthesis Overview & Core Mechanism
This compound is a halogenated bicyclic compound. While specific literature on its synthesis is sparse, a plausible and efficient route involves the base-mediated addition of a trichloromethyl anion to an octahydropentalene precursor, such as octahydropentalen-1-ol. This guide will focus on a two-step sequence: oxidation of the alcohol to the corresponding ketone, followed by nucleophilic addition of the trichloromethyl group.
The key transformation relies on the in-situ generation of the trichloromethyl anion (CCl₃⁻) from chloroform (CHCl₃) using a strong, non-nucleophilic base. The anion then attacks the electrophilic carbonyl carbon of the intermediate ketone. Understanding this mechanism is crucial for troubleshooting, as the choice of base, solvent, and temperature directly impacts the efficiency of this step and the formation of potential byproducts.[1]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: I am experiencing very low or no product yield. What are the likely causes and solutions?
Low yield is a common issue that can often be traced back to several key areas in the experimental setup.
Potential Causes & Recommended Solutions
| Potential Cause | Underlying Reason | Recommended Solution |
| Inefficient Oxidation | The initial oxidation of octahydropentalen-1-ol to the ketone is incomplete. The subsequent addition reaction cannot proceed without the ketone intermediate. | Monitor the oxidation step closely using TLC or GC-MS. Ensure your oxidizing agent (e.g., PCC, Dess-Martin periodinane) is fresh and active. Consider extending the reaction time or using a slight excess of the oxidant.[1] |
| Base Incompatibility | The chosen base may be too weak to efficiently deprotonate chloroform, or it may be nucleophilic, leading to side reactions with the ketone starting material.[2] | Screen different non-nucleophilic bases. Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH) are excellent starting points. Avoid bases like NaOH or KOH which can promote self-condensation of the ketone.[3][4] |
| Decomposition | The pentalene core or the trichloromethyl carbinol product can be unstable, especially at elevated temperatures or in the presence of acid/base during workup.[3][5] | Maintain low reaction temperatures. The addition of the CCl₃⁻ anion should be performed at 0 °C or below. During workup, use a neutral quench (e.g., saturated aqueous NH₄Cl) and avoid strong acids.[3] |
| Moisture Contamination | Water in the reaction will quench the trichloromethyl anion and can interfere with the base. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. |
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Q2: My analysis shows multiple product spots/peaks. How do I identify and minimize these impurities?
The formation of multiple products typically points to competing side reactions.
-
Unreacted Starting Material: If you detect the intermediate ketone, the trichloromethylation reaction is incomplete.
-
Solution: Increase the equivalents of chloroform and base, extend the reaction time at low temperature, or try a stronger base like LDA.
-
-
Dichlorocarbene Products: A common side reaction is the alpha-elimination from the trichloromethyl anion to form highly reactive dichlorocarbene (:CCl₂). This species can react with your starting materials or product in various ways.
-
Solution: This is often promoted by higher temperatures. Ensure your reaction is kept cold (ideally below 0 °C) to favor the nucleophilic addition pathway over elimination.[4]
-
-
Self-Condensation Products: The ketone intermediate can undergo base-catalyzed self-condensation (e.g., aldol reaction).
-
Solution: Use a non-nucleophilic, sterically hindered base (t-BuOK is good for this). Add the base slowly to a solution of the ketone and chloroform to keep the instantaneous concentration of the enolate low.[3]
-
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and may require optimization for your specific substrate and scale.
Materials:
-
Octahydropentalen-1-ol[6]
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Chloroform (CHCl₃)
-
Potassium tert-butoxide (t-BuOK)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Step A: Oxidation to Octahydropentalen-1-one
-
To a flame-dried round-bottom flask under a Nitrogen atmosphere, add Octahydropentalen-1-ol (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the resulting suspension at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC (e.g., using 20% Ethyl Acetate/Hexanes) until the starting alcohol is consumed.
-
Quench the reaction by adding a saturated solution of Na₂S₂O₃ and a saturated solution of NaHCO₃. Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude ketone is often used directly in the next step.
Step B: Trichloromethylation
-
Transfer the crude octahydropentalen-1-one to a flame-dried, three-neck flask under Nitrogen.
-
Dissolve the ketone in anhydrous THF and add anhydrous Chloroform (3.0 eq).
-
Cool the mixture to -10 °C (ice/salt bath).
-
In a separate flask, prepare a solution of t-BuOK (1.5 eq) in anhydrous THF.
-
Add the t-BuOK solution dropwise to the ketone/chloroform mixture over 30-45 minutes, maintaining the internal temperature below -5 °C.
-
Stir the reaction at -10 °C to 0 °C for 3-6 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature. Add water and extract three times with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Synthesis and Workup Workflow
Caption: Experimental workflow for the synthesis of the target compound.
Part 4: Frequently Asked Questions (FAQs)
Q3: How should I purify the final product?
Purification of halogenated, non-polar compounds is typically achieved via column chromatography.
-
Stationary Phase: Silica gel is standard. If you suspect your product is sensitive to acid, you can use silica gel that has been pre-treated with a small amount of triethylamine in the eluent and then flushed with the pure eluent.
-
Eluent System: Due to the non-polar nature of the product, a low-polarity mobile phase is recommended. Start with pure Hexanes or Heptane and gradually increase the polarity by adding small percentages of Ethyl Acetate or Dichloromethane. A typical gradient might be 0% to 5% Ethyl Acetate in Hexanes.
-
Technique: Flash column chromatography is recommended for efficiency. Perform the purification at room temperature, but if thermal instability is suspected, the column can be run in a cold room.[3] Recrystallization may be an option if the product is a solid and a suitable solvent system can be identified.
Q4: What analytical techniques are best for characterizing the product and assessing its purity?
A combination of techniques is essential for unambiguous characterization.
| Technique | Purpose | Expected Observations |
| NMR Spectroscopy | Structural elucidation and purity assessment. | ¹H NMR: Complex aliphatic signals for the octahydro-pentalene core. The absence of aldehyde or alcohol protons confirms the reaction's success. ¹³C NMR: A key signal for the quaternary carbon attached to the -CCl₃ group, typically in the 90-110 ppm range. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and halogen presence. | GC-MS or LC-MS: Look for the molecular ion peak (M⁺). A characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6) provides strong evidence for the trichloromethyl group. |
| Gas Chromatography (GC) | Purity assessment. | Using a non-polar column (e.g., DB-5), a pure sample should show a single, sharp peak. Can be coupled with detectors like ECD for high sensitivity to halogenated compounds.[7][8] |
| Infrared (IR) Spectroscopy | Functional group analysis. | Absence of a strong C=O stretch (~1710 cm⁻¹) from the ketone and a broad O-H stretch (~3300 cm⁻¹) from the alcohol. Presence of strong C-Cl stretches (~650-850 cm⁻¹). |
Q5: What are the primary safety considerations for this synthesis?
Handling chlorinated solvents and strong bases requires strict safety protocols.
-
Chemical Hazards:
-
Chloroform (Trichloromethane): Harmful if swallowed and suspected of causing cancer. Handle exclusively in a certified chemical fume hood.[9][10]
-
Potassium tert-butoxide: A corrosive and water-reactive solid. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
Dichloromethane (DCM): A potential carcinogen and irritant. Use only in a well-ventilated fume hood.
-
-
Procedural Hazards:
-
Exothermic Reactions: The quenching of the reaction with aqueous NH₄Cl can be exothermic. Perform additions slowly and with adequate cooling.
-
Inert Atmosphere: The use of reactive organometallic species necessitates the strict exclusion of air and moisture. Ensure your inert gas setup is functioning correctly.[11][12][13]
-
-
Personal Protective Equipment (PPE): Always wear a lab coat, splash-proof safety goggles, and appropriate chemical-resistant gloves.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Trichloromethane. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Trichloromethane. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a | Download Table. Retrieved from [Link]
-
Pure and Applied Chemistry. (1987). Trace analysis of halogenated hydrocarbons in gaseous samples by on-line enrichment in an adsorption trap, on. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved from [Link]
-
Journal of Chromatography A. (n.d.). Halogen selective detection techniques and their use in the determination of chlorinated fatty acids. Retrieved from [Link]
-
IntechOpen. (2012). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in the Air. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Determination of halogenated hydrocarbons in urine samples using a needle trap device packed with Ni/Zn–BTC bi-MMOF via the dynamic headspace method. Retrieved from [Link]
-
ResearchGate. (2025). Hydrogen Purity Analysis: Suitability of Sorbent Tubes for Trapping Hydrocarbons, Halogenated Hydrocarbons and Sulphur Compounds. Retrieved from [Link]
-
PMC. (2026). Diazulenopentalene: Facile Synthesis of Linear Non-Alternant Molecular Carbons through Pt-Mediated Rearrangement. Retrieved from [Link]
-
ACS Publications. (2024). Revisiting Hafner's Azapentalenes: The Chemistry of 1,3-Bis(dimethylamino). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pentalene, octahydro-1-methyl- (CAS 32273-77-1). Retrieved from [Link]
-
Wiley Online Library. (2023). Chemie. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Octahydro-1-methylpentalene | C9H16 | CID 36099. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Trichloromethyl Carbinols from Primary Alcohols. Retrieved from [Link]
-
LookChem. (2025). octahydro-1-pentalenol - C8H14O, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
Sources
- 1. One-Pot Synthesis of Trichloromethyl Carbinols from Primary Alcohols [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. pure.tue.nl [pure.tue.nl]
- 8. Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in the Air | IntechOpen [intechopen.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. carlroth.com [carlroth.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Chlorinated Pentalenes (CPs) – Handling, Stability, and Degradation Troubleshooting
Welcome to the Technical Support Portal for Chlorinated Pentalenes (CPs) . Due to their unique 8π-electron antiaromatic bicyclic frameworks, CPs (such as octachloropentalene) are highly reactive. While this reactivity makes them valuable as novel scaffolds in drug development and advanced materials, it also makes them notoriously unstable.
This guide is designed for researchers and scientists to troubleshoot spontaneous degradation during assays and to provide standardized protocols for the intentional, safe degradation of CP waste.
Section 1: Mechanistic Foundations of CP Degradation
To prevent unwanted degradation—or to intentionally neutralize CP waste—you must understand the causality behind their instability. The antiaromaticity of the pentalene core results in a very small HOMO-LUMO gap, driving the molecule to escape its high-energy state through four primary pathways:
-
Reductive Dechlorination: Heavily chlorinated rings are highly electronegative, making them excellent electron acceptors. In the presence of electron donors like Zero-Valent Iron (ZVI) or anaerobic microbial environments, CPs undergo rapid stepwise dechlorination [1].
-
Oxidative Cleavage: The conjugated double bonds of the pentalene core are highly susceptible to electrophilic attack. Advanced Oxidation Processes (AOPs), such as persulfate activation, generate sulfate radicals (
) that rapidly cleave the ring system into aliphatic carboxylic acids and [1]. -
Thermal Dimerization: At temperatures above 25°C, the antiaromatic core acts simultaneously as a diene and a dienophile, undergoing spontaneous Diels-Alder-type dimerization to form stable, higher-molecular-weight hexadecachloro-dimers.
-
Photolytic/Radiolytic Degradation: Ambient UV or laboratory lighting provides sufficient energy to homolytically cleave the C-Cl bonds, generating radical intermediates that cascade into complete structural breakdown [2].
Figure 1: Primary degradation pathways of chlorinated pentalenes under various conditions.
Section 2: Quantitative Degradation Benchmarks
When designing stability assays or waste neutralization workflows, reference the following empirical half-lives (
| Degradation Pathway | Catalyst / Condition | Half-Life ( | Primary Products | Analytical Marker (LC-MS/GC-MS) |
| Thermal Dimerization | >25°C, neat | 4.5 hours | Appearance of M+ 756 m/z | |
| Reductive Dechlorination | Zero-Valent Iron (ZVI) | 1.2 hours | Lower chlorinated aliphatics | Sequential M-34 mass shifts |
| Oxidative Cleavage | Persulfate + | <15 mins | Carboxylic acids, | Rapid pH drop, |
| Photolytic Degradation | Ambient Lab Light | 3.8 hours | Radical intermediates | Loss of parent mass (M+ 378) |
Section 3: Experimental Troubleshooting & FAQs
Q1: My CP intermediate is spontaneously degrading into a higher-molecular-weight species during LC-MS analysis. What is happening? A: You are observing thermal dimerization induced by the heated Electrospray Ionization (ESI) source. Because CPs are antiaromatic, the thermal energy in the desolvation capillary forces the molecules to dimerize to achieve a lower-energy state. Fix: Switch to cold Atmospheric Pressure Chemical Ionization (APCI) or lower your ESI capillary temperature below 150°C.
Q2: My CP stock solutions in methanol lose >50% concentration overnight, even when stored at 4°C. Why? A: This is photolytic degradation. Chlorinated hydrocarbons undergo rapid radiolytic and photolytic degradation when exposed to ambient light, generating reactive radicals that consume the parent compound [2]. Fix: All CP stock solutions must be stored in actinic (amber) glassware and handled under yellow light.
Q3: We are attempting to study the anaerobic microbial degradation of CPs, but the reaction stalls after 24 hours. How do we fix this?
A: Anaerobic degradation of chlorinated hydrocarbons relies on reductive dechlorination, which is highly dependent on the availability of electron donors [3]. If the reaction stalls, the microbes have likely exhausted their electron donor supply (e.g., acetate or hydrogen).
Fix: Spike the bioreactor with a fresh bolus of sodium lactate or
Figure 2: Step-by-step troubleshooting workflow for diagnosing and resolving CP assay failures.
Section 4: Standardized Degradation Protocols
To safely neutralize CP waste or prepare degraded standards, use the following self-validating protocols.
Protocol A: ZVI-Mediated Reductive Dechlorination (Waste Neutralization)
Zero-Valent Iron (ZVI) acts as a potent electron donor, systematically stripping chlorine atoms from the pentalene core [1].
-
Preparation: Acid-wash 5g of nanoscale ZVI powder with 0.1M HCl for 2 minutes to remove the passivating iron oxide layer. Causality: ZVI cannot transfer electrons if the oxide shell is intact. Rinse with deoxygenated water.
-
Reaction: Add the activated ZVI to 100 mL of CP waste solution (up to 10 mM) in a sealed, nitrogen-purged flask. Stir vigorously at 300 RPM for 2 hours.
-
Self-Validation Checkpoint: Run a parallel positive control using a known chlorinated standard (e.g., 1 mM trichloroethylene). Analyze the control via GC-MS at
hours. If the control does not show a >90% reduction in parent mass, the ZVI was passivated during preparation and the assay is invalid. Re-wash the ZVI and restart. -
Quenching: Filter the solution through a 0.22 µm PTFE membrane to remove the ZVI. The resulting aliphatic waste can be disposed of via standard organic aqueous streams.
Protocol B: Persulfate Oxidative Cleavage
This method utilizes
-
Preparation: Prepare a 50 mM solution of Sodium Persulfate (
) in deionized water. -
Reaction: Add the persulfate solution to the CP sample at a 10:1 molar ratio (Persulfate:CP). Initiate the reaction by adding 5 mM Iron(II) Sulfate (
) as a catalyst. -
Self-Validation Checkpoint: Monitor the pH of the solution continuously. The generation of
and during the radical cascade must drop the pH below 3.0 within 10 minutes. If the pH remains >4.0, persulfate activation has failed. Add an additional 2 mM of to re-initiate. -
Quenching: Add 100 mM Ascorbic Acid to the solution. Ascorbic acid acts as a radical scavenger, immediately quenching the sulfate radicals and halting the reaction.
References
-
Review on the degradation of chlorinated hydrocarbons by persulfate activated with zero-valent iron-based materials. Water Science & Technology | IWA Publishing. URL:[Link]
-
Radiolytic Degradation of Chlorinated Hydrocarbons in Water. Bulletin of the Chemical Society of Japan | Oxford Academic. URL:[Link]
-
Anaerobic Degradation of Chlorinated Hydrocarbons in Groundwater Aquifers. eScholarship | University of California. URL:[Link]
Technical Support Center: Resolving Impurities in Octahydro-1-(trichloromethyl)pentalene Samples
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Octahydro-1-(trichloromethyl)pentalene. This resource is designed to provide expert, field-proven insights into the common challenges encountered during the synthesis and purification of this compound. Our goal is to equip you with the knowledge to identify, troubleshoot, and resolve impurity-related issues, ensuring the integrity and success of your experiments.
The unique structure of this compound, a saturated bicyclic alkane with a sterically demanding trichloromethyl group, presents specific challenges in its purification. This guide follows a logical, problem-solving format to address these issues directly.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound, and what are the likely impurities?
A1: While various synthetic strategies can be envisioned, a common and logical approach involves a two-step sequence starting from Octahydro-1-pentalenemethanol. This pathway is illustrated below and helps in predicting the most probable impurities.
Proposed Synthetic Pathway
Caption: Plausible two-step synthesis of this compound.
Based on this pathway, the primary impurities can be categorized as follows:
| Impurity Class | Specific Examples | Origin |
| Unreacted Starting Materials | Octahydro-1-pentalenemethanol, Octahydropentalene-1-carbaldehyde | Incomplete reactions in Step 1 or 2. |
| Reagent-Derived Byproducts | 2-Iodoxybenzoic acid (IBX) and acetic acid (from DMP oxidation)[1][2] | Workup of the Dess-Martin oxidation. |
| Side-Reaction Products | Dichlorocarbene adducts, over-oxidation products (e.g., carboxylic acid)[3] | Side reactions during trichloromethylation or oxidation. |
| Solvent & Reagent Residues | Dichloromethane, chloroform, base (e.g., TBD) | Incomplete removal during workup and purification. |
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: Impurity identification via NMR requires a systematic approach. The chemical shifts of the parent compound, this compound, will be dominated by aliphatic protons. The trichloromethyl group itself does not have protons to observe directly in ¹H NMR.
Troubleshooting NMR Data:
| Observed Signal | Potential Impurity | Rationale and Confirmation |
| Broad singlet around 1-5 ppm | Residual water or protic solvents | Perform a D₂O shake to see if the peak disappears or shifts. |
| Singlet around 7.26 ppm | Residual Chloroform (CDCl₃) | This is a very common impurity from the reaction or the NMR solvent. |
| Singlet around 5.30 ppm | Residual Dichloromethane (CH₂Cl₂) | Another common solvent impurity. |
| Aldehydic proton (singlet ~9-10 ppm) | Unreacted Octahydropentalene-1-carbaldehyde | Indicates incomplete trichloromethylation. Confirm with GC-MS. |
| Signals in the 3.5-4.0 ppm range | Unreacted Octahydro-1-pentalenemethanol | These are characteristic shifts for protons adjacent to a hydroxyl group. |
| Aromatic protons (7-8.5 ppm) | 2-Iodoxybenzoic acid (IBX) or other aromatic byproducts | Suggests incomplete removal of the Dess-Martin periodinane byproducts.[1][4] |
Q3: I am observing co-eluting peaks in my GC-MS analysis. How can I improve the separation?
A3: Co-elution in GC-MS is common when dealing with structurally similar, non-polar compounds.[5] Here are several strategies to enhance separation:
-
Optimize the Temperature Program: A slower temperature ramp rate can improve the resolution of closely eluting peaks.
-
Change the Column: If using a standard non-polar column (e.g., DB-5ms), consider switching to a column with a different stationary phase, such as one with intermediate polarity.
-
Increase Column Length: A longer column will provide more theoretical plates and better separation, albeit with longer run times.
-
Derivatization: If unreacted alcohol is a suspected impurity, derivatizing the sample (e.g., silylation) will change its volatility and retention time, allowing for better separation from the target compound.
Troubleshooting and Purification Protocols
This section provides detailed experimental protocols to address specific impurity issues. The overarching strategy for purifying the non-polar this compound is to leverage polarity differences between the target compound and the impurities.
General Purification Workflow
Sources
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- 2. BJOC - The crystal structure of the Dess–Martin periodinane [beilstein-journals.org]
- 3. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of Chlorinated Organic Compounds
Welcome to the technical support center for the recrystallization of chlorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of these compounds. The content is structured in a flexible question-and-answer format to directly address specific issues you may face in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the recrystallization of chlorinated organic compounds, providing foundational knowledge for successful purifications.
Q1: What makes the recrystallization of chlorinated organic compounds unique?
The presence of chlorine atoms in an organic molecule significantly influences its physicochemical properties, which in turn affects the recrystallization process. Key factors to consider are:
-
Polarity and Solubility: Chlorine is an electronegative atom, which can introduce a dipole moment to the C-Cl bond. However, the overall polarity of the molecule depends on its geometry. For example, 1,4-dichlorobenzene is less polar than 1,2-dichlorobenzene. This variation in polarity affects solubility in different solvents. Generally, chlorinated compounds show good solubility in non-polar to moderately polar organic solvents.
-
Crystal Lattice Energy: The presence of chlorine atoms can lead to stronger intermolecular interactions, such as halogen bonding and dipole-dipole interactions, resulting in higher crystal lattice energies.[1] This can make some chlorinated compounds more difficult to dissolve.
-
Reactivity: While generally stable, some chlorinated compounds can undergo slow hydrolysis or oxidation, especially in the presence of water or air, potentially forming trace amounts of HCl which can lead to discoloration.[2] It is crucial to use anhydrous solvents and perform recrystallization under an inert atmosphere for sensitive compounds.
Q2: How do I select an appropriate solvent for recrystallizing a chlorinated organic compound?
The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[3][4][5][6] For chlorinated compounds, a good starting point is to consider the "like dissolves like" principle.[7]
Solvent Selection Workflow:
-
Initial Screening: Test the solubility of a small amount of your crude compound in various solvents at room temperature.[4] Common choices include ethanol, methanol, acetone, ethyl acetate, and hydrocarbon solvents like hexane or toluene.[8][9][10]
-
Hot Solubility Test: For solvents where the compound is sparingly soluble at room temperature, heat the mixture to the solvent's boiling point to check for complete dissolution.[11]
-
Cooling Test: Once dissolved, allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.[7]
-
Mixed Solvent Systems: If a single suitable solvent cannot be found, a mixed solvent system can be employed.[12] This typically involves a "soluble solvent" in which the compound is highly soluble and an "insoluble solvent" (or "anti-solvent") in which it is poorly soluble.[12] Common pairs include ethanol/water and ethyl acetate/hexane.[4][10]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the recrystallization of chlorinated organic compounds.
Problem 1: My chlorinated compound is "oiling out" instead of forming crystals.
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[13] This is common when the melting point of the compound is lower than the boiling point of the solvent or when the sample is highly impure.[13]
Solutions:
-
Reheat and Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[8]
-
Slow Cooling: Allow the solution to cool much more slowly. An insulated container can facilitate this.[8] Very slow cooling can favor the formation of crystals over oil.[13]
-
Change Solvent: The chosen solvent may be inappropriate. Select a solvent with a lower boiling point.
-
Purify by Another Method First: If the compound is very impure, consider a preliminary purification step like column chromatography before recrystallization.
Problem 2: No crystals are forming, even after cooling in an ice bath.
This is a common issue that can often be resolved with simple techniques.
Causes and Solutions:
| Potential Cause | Solution | Explanation |
| Too much solvent used | Gently boil off some of the solvent to increase the concentration and then allow it to cool again.[7][8][13][14] | The solution is not saturated enough for crystals to form. Reducing the solvent volume will increase the solute concentration. |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[7][8][13] | A supersaturated solution is a metastable state. Scratching provides a rough surface for nucleation, and a seed crystal provides a template for crystal growth. |
| Rapid cooling | Reheat the solution to dissolve the compound again and allow it to cool more slowly to room temperature before placing it in an ice bath.[8][15] | Slow cooling allows for the ordered arrangement of molecules into a crystal lattice. Rapid cooling can lead to a precipitate or no solid formation at all.[15] |
Problem 3: The recovered crystals are still impure or have a low melting point.
This indicates that the recrystallization process did not effectively remove the impurities.
Troubleshooting Steps:
-
Inadequate Removal of Soluble Impurities: The chosen solvent may have similar solubility for both the compound and the impurities. A different solvent or a mixed solvent system might be necessary to better differentiate between the desired compound and the impurities.[3]
-
Inclusion of Mother Liquor: Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent during vacuum filtration to remove any residual mother liquor containing dissolved impurities.[7][16] Using warm or room-temperature solvent for washing will redissolve some of the product.[7]
-
Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice.[14] Repeat the recrystallization with slower cooling.
-
Perform a Second Recrystallization: For compounds with significant impurities, a single recrystallization may not be sufficient. A second recrystallization of the purified crystals will often yield a much purer product.[17]
Problem 4: The yield of recovered crystals is very low.
A low yield can be frustrating, but there are several points in the process to optimize.[14]
Potential Causes and Optimization:
-
Using Too Much Solvent: This is a primary cause of low yield as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[7][14][18] Use the minimum amount of hot solvent necessary for dissolution.
-
Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, the solution can cool and crystallize in the funnel.[16][19] To prevent this, use a pre-warmed funnel and filter flask, and keep the solution hot.[8][19]
-
Washing with Too Much Cold Solvent: While washing is necessary, using an excessive amount of cold solvent will dissolve some of your product.[7] Use a minimal amount to rinse the crystals.
-
Inherent Solubility: Some compounds have a non-negligible solubility in the cold solvent, leading to unavoidable losses.[7] If the yield is critically low, a different solvent with lower cold solubility for your compound may be required.
Section 3: Experimental Protocols & Data
Protocol: Recrystallization of 1,4-Dichlorobenzene
This protocol details the purification of 1,4-dichlorobenzene from a mixture containing its ortho and meta isomers.[17] This separation is effective due to the significantly higher melting point of the 1,4-isomer.[8][17]
Materials:
-
Crude 1,4-dichlorobenzene
-
Ethanol
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, place the crude 1,4-dichlorobenzene in an Erlenmeyer flask and add a minimal amount of ethanol.[8][17]
-
Heat the mixture on a hot plate with stirring. Gradually add more hot ethanol until the solid just completely dissolves.[8] Avoid adding an excess of solvent to maximize yield.[7][8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[8]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.[8] Crystal formation should begin as the solution cools.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.[8][17]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove residual impurities.[7]
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running, or transfer them to a watch glass to air dry.
Expected Purity Improvement:
| Stage | Typical Purity (wt%) |
| Initial Crude Mixture | ~80%[8] |
| After First Recrystallization | ~97-98%[8] |
Safety Precautions for Handling Chlorinated Organic Compounds
-
Ventilation: Always work in a well-ventilated fume hood to avoid inhaling vapors.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]
-
Fire Safety: Many organic solvents are flammable. Use a hot plate for heating, not a Bunsen burner.[20]
-
Waste Disposal: Dispose of chlorinated solvents and waste in designated hazardous waste containers.[22]
-
Emergency Preparedness: Know the location of safety showers and eyewash stations.[2]
Section 4: Visualizations
Workflow for Troubleshooting Recrystallization Issues
Caption: A flowchart for diagnosing and solving common recrystallization problems.
Solvent Selection Logic Diagram
Caption: Decision-making process for selecting a suitable recrystallization solvent.
References
- Benchchem. (n.d.). Removing isomeric impurities from 1,4-Dichlorobenzene synthesis.
- University of California, Irvine. (n.d.). Recrystallization.
- Google Patents. (n.d.). CN1105968A - Method for separating m-dichlorobenzene from dichlorobenzene isomer mixture.
- Benchchem. (n.d.). Technical Support Center: Purification of 1,4-Dichlorobenzene by Fractional Crystallization.
- OxyChem. (n.d.). CHLORINATED ORGANICS HANDBOOK.
- University of Colorado Boulder. (n.d.). Recrystallization.
- University of South Florida. (n.d.). Recrystallization.
- Google Patents. (n.d.). US4089909A - Separation of dichlorobenzene isomers.
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
- University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
- University of South Florida. (n.d.). Recrystallization.
- EBSCO. (2024). Recrystallization (chemistry) | Chemistry | Research Starters.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- CrystEngComm (RSC Publishing). (2024, August 14). Alternative separation strategy for o -/ p -dichlorobenzene mixtures through supramolecular chemistry protocols.
- Brainly. (2023, February 24). What are the problems with using too much or too little solvent while performing a recrystallization?.
- University of Calgary. (n.d.). RECRYSTALLISATION.
- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
- USC Nanofab Wiki. (n.d.). STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS.
- Scribd. (n.d.). Recrystallization Techniques for Purification.
- University of Babylon. (2021, July 16). Experimental No. (4) Recrystallization.
- Dr. Nerz. (n.d.). EXPERIMENT 2 GENERAL SAFETY CONSIDERATIONS.
- University of California, Davis. (n.d.). Recrystallization.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ICES. (n.d.). Determination of polychlorinated biphenyls (PCBs) in sediment and biota.
- University of Toronto. (n.d.). Experiment 2: Recrystallization.
- Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures.
- CrystEngComm (RSC Publishing). (2002). The effect of chlorine substitution on the inclusion properties of a diquinoline host molecule.
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- 2. oxychem.com [oxychem.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
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Validation & Comparative
A Comparative Guide to the Characterization of Octahydro-1-(trichloromethyl)pentalene and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Bicyclo[3.3.0]octane Scaffold and the Influence of the Trichloromethyl Group
The bicyclo[3.3.0]octane ring system, also known as octahydropentalene, is a prevalent structural motif in a variety of biologically active natural products and synthetic compounds. Its rigid, fused five-membered ring structure provides a well-defined three-dimensional architecture that is of significant interest in medicinal chemistry and materials science. The introduction of a trichloromethyl group onto this scaffold at a bridgehead position is anticipated to significantly influence its physical, chemical, and biological properties. The trichloromethyl group is a versatile functional handle, known to participate in a range of chemical transformations and often imparts unique electronic and steric effects.
This guide will first detail the established synthesis of Octahydro-1-(trichloromethyl)pentalene. Subsequently, a thorough characterization protocol will be outlined, including predictive analysis of its spectroscopic signatures (NMR, Mass Spectrometry, and IR) based on data from analogous structures. Finally, we will explore the potential reactivity and biological applications of this class of compounds, drawing comparisons with other functionalized bicyclo[3.3.0]octane derivatives.
Synthesis of this compound
The synthesis of this compound, referred to in the literature as 2-(Trichloromethyl)bicyclo[3.3.0]octane, has been robustly established. The following protocol is adapted from a well-vetted procedure in Organic Syntheses, a testament to its reliability and reproducibility. The reaction proceeds via a radical-initiated addition of chloroform to cis,cis-1,5-cyclooctadiene, which induces a transannular cyclization to form the bicyclo[3.3.0]octane skeleton.
Experimental Protocol: Synthesis of 2-(Trichloromethyl)bicyclo[3.3.0]octane
Diagrammatic Workflow of the Synthesis
A schematic of the synthesis workflow.
Step-by-Step Procedure:
-
Reaction Setup: In a 5-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, combine 325 g (3.0 moles) of cis,cis-1,5-cyclooctadiene, 3 L of chloroform, and 14.6 g (0.06 mole) of benzoyl peroxide.
-
Reaction Execution: Stir the resulting solution and heat to reflux (63–65 °C) using a steam bath. Maintain reflux for a total of 5 days. Add four additional 7.3 g (0.03 mole) portions of benzoyl peroxide on each consecutive day of the reaction.
-
Workup: After 5 days, cool the reaction mixture. Wash the solution sequentially with three 250-mL portions of aqueous sodium bicarbonate and one 250-mL portion of water.
-
Drying and Solvent Removal: Dry the chloroform solution with 30 g of magnesium sulfate and filter. Remove the bulk of the chloroform by distillation at atmospheric pressure using a short Vigreux column.
-
Purification: Continue the distillation under reduced pressure. A fraction boiling at 116–125 °C (5 mm Hg) is collected, yielding 106–117 g of 2-(trichloromethyl)bicyclo[3.3.0]octane. The product is reported to be pure by gas chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the high degree of diastereotopicity of the methylene protons in the rigid bicyclic system. The absence of symmetry in the molecule will result in distinct signals for each of the 13 protons.
-
Expected Chemical Shifts:
-
The protons on the carbon adjacent to the trichloromethyl group are expected to be the most deshielded of the aliphatic protons due to the electron-withdrawing nature of the chlorine atoms.
-
The remaining methylene and bridgehead protons of the bicyclo[3.3.0]octane skeleton will likely appear as a series of complex, overlapping multiplets in the upfield region (approximately 1.2-2.5 ppm).
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide a clearer picture of the carbon skeleton.
-
Expected Chemical Shifts:
-
The carbon of the trichloromethyl group will appear as a singlet at a significantly downfield chemical shift (typically in the range of 95-105 ppm).
-
The quaternary bridgehead carbon attached to the trichloromethyl group will also be downfield-shifted compared to the other aliphatic carbons.
-
The remaining seven carbons of the bicyclo[3.3.0]octane framework will resonate in the typical aliphatic region (20-50 ppm).
-
Comparative NMR Data for the cis-Bicyclo[3.3.0]octane Scaffold
To provide a baseline for our predictions, the reported ¹³C NMR spectral data for cis-bicyclo[3.3.0]octan-1-ol is presented below.[1]
| Carbon Atom | Chemical Shift (ppm) |
| C1 (with -OH) | ~85-90 |
| Bridgehead CH | ~45-55 |
| CH₂ | ~25-40 |
This data supports the prediction of a downfield shift for the carbon atom bearing the substituent.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a characteristic fragmentation pattern dominated by the loss of chlorine atoms and cleavage of the trichloromethyl group.
-
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A molecular ion peak at m/z 226 (for ³⁵Cl₃) with a characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6) should be observable, albeit potentially weak.
-
Major Fragments:
-
Loss of a chlorine radical: [M - Cl]⁺
-
Loss of the trichloromethyl radical: [M - CCl₃]⁺, leading to a base peak corresponding to the bicyclo[3.3.0]octyl cation.
-
Sequential loss of HCl from fragment ions.
-
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the vibrational modes of the C-H and C-Cl bonds.
-
Expected Absorption Bands:
-
C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of aliphatic C-H bonds.
-
C-Cl stretching: Strong and distinct absorptions in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the C-Cl bonds of the trichloromethyl group.
-
CH₂ bending: Absorptions around 1450 cm⁻¹.
-
Comparative Analysis: Reactivity and Potential Applications
Reactivity of the Trichloromethyl Group
The trichloromethyl group is a key determinant of the chemical reactivity of this compound. This group can undergo a variety of transformations, making the parent molecule a potentially valuable synthetic intermediate.
-
Nucleophilic Substitution: The chlorine atoms of the trichloromethyl group are generally unreactive towards direct nucleophilic substitution under standard conditions. However, under forcing conditions or with specific reagents, substitution may be possible.
-
Radical Reactions: The C-Cl bonds can be cleaved homolytically under radical conditions (e.g., using AIBN and a reducing agent like Bu₃SnH), which could lead to the corresponding dichloromethyl or monochloromethyl derivatives.
-
Hydrolysis: As demonstrated in the original synthetic procedure, the trichloromethyl group can be hydrolyzed to a carboxylic acid under strong acidic conditions. This provides a pathway to bicyclo[3.3.0]octane-1-carboxylic acid and its derivatives.
-
Reductive Dehalogenation: The trichloromethyl group can be reduced to a methyl group using various reducing agents.
Logical Relationship of Potential Reactions
Potential reaction pathways for the title compound.
Potential Biological Applications
While there is no specific biological data for this compound, the bicyclo[3.3.0]octane scaffold is present in numerous compounds with diverse biological activities. This suggests that derivatives of the title compound could be of interest in drug discovery programs.
-
Dipeptidyl Peptidase 4 (DPP-4) Inhibitors: Several bicyclo[3.3.0]octane derivatives have been investigated as inhibitors of DPP-4, an enzyme involved in glucose metabolism, for the treatment of type 2 diabetes.[2]
-
Antimicrobial Agents: Functionalized cis-bicyclo[3.3.0]octane-3,7-diones have shown antimicrobial activity.[3]
-
Prostacyclin Mimetics: The bicyclo[3.3.0]octane framework is a core component of stable prostacyclin mimetics, which are potent vasodilators and inhibitors of platelet aggregation.
The presence of the lipophilic trichloromethyl group could enhance the membrane permeability and metabolic stability of bicyclo[3.3.0]octane-based drug candidates, making this compound and its analogues interesting starting points for medicinal chemistry campaigns.
Conclusion
This compound is a readily accessible, functionalized bicyclic alkane with potential as a versatile building block in organic synthesis and medicinal chemistry. While direct experimental characterization data is sparse, a comprehensive understanding of its properties can be extrapolated from the well-established chemistry of its constituent motifs. The reliable synthetic route, coupled with the predictable spectroscopic features and the versatile reactivity of the trichloromethyl group, makes this compound and its analogues promising candidates for further investigation. This guide provides a foundational framework for researchers to embark on the exploration of this intriguing class of molecules.
References
- Kramer, G. W.; Brown, H. C. J. Org. Chem.1977, 42, 2832.
-
cis-Bicyclo[3.3.0]oct-2-ene. NIST Chemistry WebBook. [Link]
-
Tang, P. C.; et al. Synthesis and biological evaluation of bicyclo[3.3.0] octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes. Bioorg. Med. Chem. Lett.2010 , 20(12), 3521-3525. [Link]
-
Goubran, L. S.; et al. Synthesis, Characterization and Antimicrobial Evaluation of New cis-Bicyclo [3.3.0] octane-3,7- dione Derivatives. Egypt. J. Chem.2017 , 60(6), 1073-1085. [Link]
-
Corey, E. J.; et al. Reaction of cyclopropenes with a trichloromethyl radical: unprecedented ring-opening reaction of cyclopropanes with migration. Chem. Commun.2005 , 4099-4101. [Link]
- Bicyclo[3.3.0]octane derivative and preparation thereof.
-
How to distinguish the stereoisomers of bicyclo[3.3.0]octane, for example cis- and trans-ones? ResearchGate. [Link]
-
cis-bicyclo[3.3.0]octane. NIST/TRC Web Thermo Tables (WTT). [Link]
-
Kinetics of the reaction trichloromethyl + bromine and thermochemistry of trichloromethyl radical and cation. ResearchGate. [Link]
-
Bicyclo(3.3.0)oct-2-ene. PubChem. [Link]
-
Synthesis of bicyclo[3.3.0]octane 96. ResearchGate. [Link]
-
cis-Bicyclo[3.3.0]oct-2-ene. NIST Chemistry WebBook. [Link]
-
Diastereoselective Synthesis of Bicyclo[3.3.0]octenones by Copper-Catalyzed Transannular Ring-Closing Reaction. Org. Lett.2022 , 24(32), 5945–5949. [Link]
-
1H- and 13C-NMR for - The Royal Society of Chemistry. [Link]
-
Synthesis and biological evaluation of azobicyclo[3.3.0] octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes. Bioorg. Med. Chem. Lett.2010 , 20(12), 3565-3568. [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. Semantic Scholar. [Link]
-
Synthesis of trichloromethyl carbinols. Organic Chemistry Portal. [Link]
-
Synthesis of 1-Azabicyclo[3.3.0]octane Derivatives and Their Effects as Piracetam-like Nootropics. Chem. Pharm. Bull.1997 , 45(10), 1629-1634. [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Adv.2023 , 13, 24105-24135. [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules2018 , 23(5), 1063. [Link]
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Chlorination of Aliphatic Primary Alcohols via Triphosgene–Triethylamine Activation. Org. Lett.2012 , 14(15), 3890–3893. [Link]
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Conformational Analysis of cycloalkanes from three to six member ring: Stereoismerism. YouTube. [Link]
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- 3. researchgate.net [researchgate.net]
A Comparative Study of Chlorinated vs. Non-Chlorinated Pentalenes: A Guide for Researchers
Pentalene, a fascinating antiaromatic, bicyclic hydrocarbon, has long captured the attention of the scientific community. Its inherent instability, a direct consequence of its 8π-electron system, has spurred the development of numerous synthetic strategies aimed at taming its reactivity and harnessing its unique electronic properties. The introduction of substituents onto the pentalene core is a key strategy in this endeavor, with halogens, particularly chlorine, offering a tantalizing prospect for modulating its stability, electronic structure, and reactivity. This guide provides a comparative overview of chlorinated and non-chlorinated pentalenes, offering insights into their synthesis, properties, and potential applications for researchers, scientists, and professionals in drug development.
The Allure of the Pentalene Core: A Tale of Antiaromaticity
Pentalene's antiaromatic character, as dictated by Hückel's rule for 4n π-electron systems, is the root of its high reactivity and fleeting existence under ambient conditions. This property, however, also endows it with intriguing electronic characteristics, making its stable derivatives attractive targets for materials science and medicinal chemistry. The fusion of aromatic rings, such as benzene, to the pentalene core is a well-established method to enhance its stability.[1] This guide will delve into a more direct modification of the pentalene nucleus: the substitution with chlorine atoms versus the more extensively studied non-chlorinated analogues.
Non-Chlorinated Pentalenes: A Landscape of Synthetic and Spectroscopic Diversity
The synthesis of stable, non-chlorinated pentalene derivatives has been a significant focus of research, leading to a variety of elegant synthetic methodologies. These approaches often involve the construction of the bicyclic core from acyclic or monocyclic precursors, followed by stabilization through the introduction of sterically bulky or electronically stabilizing substituents.
Synthetic Strategies for Non-Chlorinated Pentalenes
One of the most versatile methods for constructing the pentalene skeleton is the palladium-catalyzed cascade reaction between alkynes and gem-dibromoolefins.[2] This approach allows for the introduction of a variety of substituents onto the pentalene core, providing access to a diverse library of derivatives. Another powerful method involves the gold-catalyzed cyclization of diynes.[2]
Caption: General synthetic routes to non-chlorinated pentalenes.
Experimental Protocol: Synthesis of a Thieno-Fused Pentalene Derivative
The following protocol, adapted from the work of Mátravölgyi et al., describes the synthesis of a stable, thiophene-fused pentalene derivative.[2]
Step 1: Synthesis of 2-(2,2-Dibromovinyl)-3-(phenylethynyl)benzo[b]thiophene
-
To a solution of the starting benzothiophene derivative (1 equivalent) in an appropriate solvent, add the brominating agent.
-
Stir the reaction mixture at room temperature for the specified time.
-
Purify the crude product by column chromatography on silica gel using n-hexane as the eluent to yield the desired gem-dibromoolefin as a pale-yellow solid.[2]
Step 2: Palladium-Catalyzed Cascade Cyclization
-
In a reaction vessel, combine the gem-dibromoolefin (1 equivalent), a suitable alkyne (e.g., diphenylacetylene), a palladium catalyst, and a ligand in a suitable solvent.
-
Heat the reaction mixture under an inert atmosphere for the required duration.
-
After cooling, purify the reaction mixture by column chromatography to obtain the desired pentalene derivative.
Characterization of Non-Chlorinated Pentalenes
The structural and electronic properties of non-chlorinated pentalenes have been extensively studied using a variety of spectroscopic and analytical techniques.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | UV-Vis λmax (nm) | X-ray Crystallography |
| Thienopentalene Derivative (VI) [2] | 8.23 (s, 1H), 8.01 (dd, 1H), 7.80 (dd, 1H), 7.64 (dd, 2H), 7.48–7.38 (m, 5H) | 140.4, 138.6, 138.2, 131.8 (2C), 131.2, 129.0, 128.7 (2C), 126.5, 125.4, 123.5, 122.9, 122.3, 120.5, 98.3, 91.2, 82.5 | 350-450 | Confirmed structure with notable bond length alternation in the pentalene core.[2] |
| 1,3-Bis(dimethylamino)-2-azapentalene [3] | 6.19 and 6.05 (in CDCl₃) | 171.3, 153.4, 129.3, 127.7, 121.7, 40.5, 39.3 | Not specified | Confirmed structure.[3] |
| Tetraphenyl-dihydropentalene [4] | Not specified | Not specified | 468 | Not available |
Table 1: Spectroscopic and crystallographic data for representative non-chlorinated pentalene derivatives.
The ¹H NMR spectra of pentalene derivatives often exhibit signals in the aromatic region, with the exact chemical shifts being highly dependent on the nature and position of the substituents.[2][3] UV-Vis spectroscopy reveals absorption bands in the visible region, indicating the extended π-conjugation of these systems.[2][5] X-ray crystallography provides definitive structural information, often confirming the planar nature of the pentalene core and revealing bond length alternation consistent with its antiaromatic character.[2]
Chlorinated Pentalenes: A Frontier of Pentalene Chemistry
The synthesis and characterization of chlorinated pentalenes remain a largely unexplored area of pentalene chemistry. The direct chlorination of the pentalene core is expected to be challenging due to the high reactivity of the parent system. A more plausible approach would involve the synthesis from chlorinated precursors. While experimental data on fully chlorinated pentalenes is scarce, we can predict their properties based on computational studies and by drawing analogies to other chlorinated aromatic systems.
Expected Effects of Chlorination on Pentalene Properties
The introduction of chlorine atoms onto the pentalene framework is anticipated to have a profound impact on its electronic structure, stability, and reactivity.
Caption: Predicted effects of chlorination on the properties of the pentalene core.
Electronic Properties: Computational studies on chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) suggest that chlorination can significantly alter their electronic properties.[6] The electron-withdrawing nature of chlorine atoms is expected to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the pentalene system. This would likely result in a reduced HOMO-LUMO gap, leading to a red-shift (bathochromic shift) in the UV-Vis absorption spectrum.[7] Furthermore, the increased electron affinity would make chlorinated pentalenes better electron acceptors.
Stability: The effect of chlorination on the stability of pentalene is a double-edged sword. Kinetically, the bulky chlorine atoms could provide steric shielding, hindering dimerization and other decomposition pathways. Thermodynamically, however, the introduction of electronegative chlorine atoms could further destabilize the already antiaromatic π-system.
Reactivity: The reactivity of chlorinated pentalenes is also expected to be significantly different from their non-chlorinated counterparts. In Diels-Alder reactions, where pentalenes can act as dienes, the electron-withdrawing chlorine atoms would likely decrease the reactivity towards electron-poor dienophiles.[8][9] Conversely, the electron-deficient nature of the chlorinated pentalene ring would make it more susceptible to nucleophilic attack.
Spectroscopic Properties: Based on studies of other chlorinated organic compounds, we can predict the following spectroscopic changes:
-
NMR Spectroscopy: The ¹³C NMR signals of the chlorinated carbon atoms are expected to be shifted downfield due to the deshielding effect of the electronegative chlorine atoms. The effect on the ¹H NMR spectrum is more complex and would depend on the specific substitution pattern.[10]
-
UV-Vis Spectroscopy: As mentioned earlier, a bathochromic shift in the UV-Vis absorption spectrum is anticipated due to the narrowing of the HOMO-LUMO gap.[7]
Comparative Summary and Future Outlook
The field of pentalene chemistry has made significant strides in the synthesis and characterization of a wide array of non-chlorinated derivatives. These compounds have provided valuable insights into the nature of antiaromaticity and have shown promise in various applications. The realm of chlorinated pentalenes, however, remains a largely uncharted territory.
| Property | Non-Chlorinated Pentalenes | Chlorinated Pentalenes (Predicted) |
| Synthesis | Well-established methods (e.g., Pd- and Au-catalyzed cyclizations).[2] | Challenging; likely requires synthesis from chlorinated precursors. |
| Stability | Stabilized by bulky or electron-donating/withdrawing substituents.[1] | Potentially kinetically stabilized but thermodynamically destabilized. |
| Electronic Properties | Tunable HOMO-LUMO gap depending on substituents.[11] | Reduced HOMO-LUMO gap, increased electron affinity.[6] |
| Reactivity | Act as dienes in Diels-Alder reactions.[12] | Decreased reactivity as dienes in Diels-Alder reactions; increased susceptibility to nucleophilic attack.[9] |
| ¹³C NMR | Chemical shifts vary with substituents. | Downfield shifts for chlorinated carbons.[10] |
| UV-Vis | Absorption in the visible region.[5] | Bathochromic shift compared to non-chlorinated analogs.[7] |
Table 2: Comparative summary of the properties of non-chlorinated and predicted properties of chlorinated pentalenes.
The synthesis and isolation of stable chlorinated pentalenes would be a significant milestone, opening up new avenues for research. Experimental validation of the predicted properties would provide a deeper understanding of the interplay between antiaromaticity and halogen substitution. Furthermore, the unique electronic properties of chlorinated pentalenes could make them valuable building blocks for novel organic electronic materials. The development of efficient synthetic routes to these challenging molecules is a key objective for future research in this exciting field.
References
- Ashburn, B.O., et al. (2019). Computational Analysis of a Series of Chlorinated Chalcone Derivatives.
- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
- Hintermair, U., et al. (2024). Understanding and tuning the electronic structure of pentalenides. Chemical Science, 15(1), 123-133.
- Kvaran, Á., et al. (2000). H-1 NMR and UV-Vis spectroscopy of chlorine substituted stilbenes: Conformational studies. Journal of Molecular Structure, 553(1-3), 79-90.
- Mátravölgyi, B., et al. (2024). Revisiting Hafner's Azapentalenes: The Chemistry of 1,3-Bis(dimethylamino)-2-azapentalene. The Journal of Organic Chemistry, 89(17), 12085-12095.
- Mátravölgyi, B., et al. (2022). An Exploration of Substituent Effects on the Photophysical Properties of Monobenzopentalenes.
- Mátravölgyi, B., et al. (2022). Unsymmetrical Thienopentalenes: Synthesis, Optoelectronic Properties, and (Anti)aromaticity Analysis. ACS Omega, 7(2), 2345-2354.
- Norton, J. A. (1942). The Diels-Alder Diene Synthesis. Chemical Reviews, 31(3), 319-523.
- Parr, R. G., & Yang, W. (1989). Density-functional theory of atoms and molecules. Oxford University Press.
- Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry. John Wiley & Sons.
- Steer, A. K., & Krossing, I. (2023). Perturbing Pentalene: Aromaticity and Antiaromaticity in a Non-Alternant Polycyclic Aromatic Hydrocarbon and BN-Heteroanalogues. Chemistry – A European Journal, 29(1), e202202685.
- Tovar, F., et al. (2021). Pentalenes—From Highly Reactive Antiaromatics to Substrates for Material Science. Molecules, 26(11), 3193.
- Valderhaug, V. H., et al. (2022). Nuclear magnetic resonance as a tool to determine chlorine percentage of chlorinated paraffin mixtures. Chemosphere, 308(Pt 3), 136312.
- Zgierski, M. Z., & Pawlik, W. (2024). Photoionization of pentalene and derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 447, 115222.
- Zhurko, G. A., et al. (2024). Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning.
-
eScholarship, University of California. (2015). Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. Retrieved from [Link]
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]
-
Reddit. (2023, November 20). (Not homework) How is hexachlorocyclopentadiene able to undergo a Diels-Alder reaction? Wouldn't the chlorine atoms decrease the reactivity of the diene? Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 12. escholarship.org [escholarship.org]
X-ray Crystallography of Octahydro-1-(trichloromethyl)pentalene Derivatives: A Comparative Methodological Guide
Octahydro-1-(trichloromethyl)pentalene (CAS 18127-07-6) and its functionalized derivatives represent a highly specialized class of halogenated bicyclic aliphatic compounds. Due to their compact, non-planar fused-ring core and the bulky, electron-dense trichloromethyl (–CCl₃) group, these molecules present unique challenges for structural elucidation via single-crystal X-ray diffraction (SCXRD).
Unlike highly conjugated aromatic pentalene derivatives that benefit from strong intermolecular
This guide objectively compares X-ray diffractometer source technologies and crystallization methodologies to help researchers optimize the structural resolution of these complex derivatives.
Hardware Comparison: X-ray Source Selection (Mo Kα vs. Cu Kα)
The choice of X-ray wavelength is the most critical instrumental parameter when analyzing heavily halogenated aliphatic compounds. The presence of three chlorine atoms in the –CCl₃ group heavily dictates the interaction between the crystal lattice and the incident beam.
Molybdenum (Mo Kα, λ = 0.71073 Å)
-
Mechanism & Causality: Mo radiation provides higher-energy photons that penetrate the electron-dense chlorine atoms more effectively than Cu radiation. This minimizes the photoelectric absorption effect, leading to more uniform data completeness across high-angle reflections.
-
Best For: Routine structural confirmation, high-resolution electron density mapping, and achiral derivatives where absolute stereochemistry is not required.
Copper (Cu Kα, λ = 1.54184 Å)
-
Mechanism & Causality: Cu radiation interacts much more strongly with chlorine atoms, generating a significant anomalous dispersion signal (
). This strong anomalous scattering is an absolute requirement for determining the absolute stereochemistry (Flack parameter) of chiral octahydropentalene derivatives without needing to synthesize heavy-atom derivatives.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Drawbacks: The high absorption coefficient (
) for Cl-containing compounds under Cu radiation necessitates rigorous empirical absorption corrections to prevent systematic errors in atomic thermal parameters.
Quantitative Performance Comparison
The following table summarizes the typical crystallographic metrics obtained when analyzing a standard trichloromethyl-containing aliphatic crystal (0.15 × 0.15 × 0.10 mm) using microfocus Mo and Cu sources.
| Metric | Mo Kα (0.71073 Å) | Cu Kα (1.54184 Å) |
| Absorption Coefficient ( | ~ 0.8 mm⁻¹ | ~ 5.2 mm⁻¹ |
| Max Resolution ( | 0.70 Å | 0.80 Å |
| Anomalous Signal ( | 0.16 e⁻ | 0.70 e⁻ |
| Flack Parameter Precision | Low (± 0.15) | High (± 0.02) |
| Data Collection Time | 4 - 8 hours | 8 - 12 hours |
| Primary Application | Achiral structure confirmation | Absolute stereochemistry |
Methodology Comparison: Crystallization Techniques
Because octahydropentalene derivatives often exist as oils, conventional crystallization is not always viable.
-
Standard Vapor Diffusion: Suitable only for solid derivatives. It requires non-polar antisolvents (e.g., pentane diffusing into a dichloromethane solution) to induce slow nucleation.
-
In-situ Cryo-Crystallization (Optical Heating): For derivatives that are oils at room temperature, the sample is loaded into a quartz capillary, flash-frozen in a cryo-stream, and locally heated with an IR laser. This establishes a controlled solid-liquid interface, allowing a single crystalline seed to grow directly on the diffractometer.
Experimental Protocol: Optimized SCXRD Workflow
To ensure scientific integrity and reproducibility, the following protocol incorporates a self-validating system for managing the rotational disorder inherent to the –CCl₃ group[2].
Step 1: Crystal Mounting and Cryo-Cooling
-
Select a crystal with dimensions not exceeding 0.2 × 0.2 × 0.1 mm to minimize absorption path-length variance.
-
Coat the crystal in a perfluoropolyether cryo-oil (e.g., Fomblin Y) to prevent atmospheric frosting and mitigate the volatility of the pentalene derivative.
-
Mount the sample on a MiTeGen loop and immediately transfer it to the diffractometer cold stream set to 100 K .
-
Causality: Cooling to 100 K drastically reduces atomic thermal displacement parameters (
) and locks the trichloromethyl group into a single conformation, preventing the classic 3-fold rotational disorder that plagues room-temperature data collections of –CCl₃ compounds.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
Step 2: Data Collection Strategy
-
Select the appropriate source (Cu Kα for chiral targets, Mo Kα for achiral targets).
-
Run a preliminary matrix to determine the unit cell. If the cell volume suggests a large asymmetric unit (
), increase the exposure time per frame by 50% to ensure sufficient signal-to-noise ( ) for high-angle reflections. -
Collect a full sphere of data with a redundancy of at least 4.0 to ensure accurate absorption modeling.
Step 3: Integration and Self-Validating Absorption Correction
-
Integrate frames using standard reduction software (e.g., APEX4 or CrysAlisPro).
-
Apply a multi-scan empirical absorption correction (e.g., SADABS).
-
Self-Validation Check: Monitor the
value before and after correction. A successful absorption correction for a trichloromethyl derivative under Cu radiation must drop the from >0.10 to <0.05. Failure to achieve this indicates uncorrected systematic absorption errors, and the data collection strategy must be adjusted.
-
Step 4: Structure Solution and Refinement
-
Solve the structure using intrinsic phasing (e.g., SHELXT).
-
Refine using full-matrix least-squares on
(SHELXL). If residual Q-peaks > 1.0 e⁻/ų appear around the chlorine atoms despite the 100 K data collection, apply split-occupancy models with appropriate distance restraints (DFIX) and equivalent atomic displacement parameter constraints (EADP).
Decision Workflow Visualization
Workflow for X-ray crystallographic analysis of halogenated pentalene derivatives.
References
-
Title: Pentaleno[1,2-a:4,5']diacenaphthylenes: Uniquely Stabilized Pentalene Derivatives. Source: Journal of Organic Chemistry (2016) URL: [Link]
-
Title: Crystal Structures of CuCl2·2H2O (Eriochalcite) and NiCl2∙6H2O (Nickelbischofite) at Low Temperature: Full Refinement of Hydrogen Atoms Using Non-Spherical Atomic Scattering Factors. Source: Crystals (2023) URL: [Link]
-
Title: Highly electrophilic, gem- and spiro- activated trichloromethylnitrocyclopropanes: synthesis and structure. Source: Beilstein Journal of Organic Chemistry (2026) URL: [Link]
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Navigating Cytotoxicity Assays for Novel Pentalene Compounds: A Comparative Guide to Overcoming Redox Interference
As a Senior Application Scientist, I frequently consult with research teams developing novel highly conjugated, bicyclic scaffolds—specifically pentalene derivatives. Compounds such as dioxathiadiaza-heteropentalenes and 1,3a,6a-triazapentalenes are gaining significant traction in drug discovery due to their potent photo-induced cytotoxicity and ability to generate reactive oxygen species (ROS)[1][2].
However, the very chemical properties that make pentalenes pharmacologically exciting—their inherent redox activity and electron-transfer capabilities—create a massive bioanalytical blind spot. When evaluated using traditional colorimetric viability assays, these compounds frequently yield striking false-positive viability data, misleading researchers and derailing development pipelines[3].
This guide objectively compares standard cytotoxicity assays, explains the mechanistic pitfalls of testing redox-active compounds, and provides a field-proven, self-validating multiplex protocol to ensure your data is biologically accurate.
The Mechanistic Pitfall: Why the MTT Assay Fails for Pentalenes
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the historical gold standard for cell viability. It relies on the assumption that only metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt into purple formazan crystals[4].
The Causality of Failure: Pentalene compounds are often potent redox cyclers. They can act as direct electron donors, abiotically reducing the MTT reagent to formazan in the extracellular environment, completely independent of cellular metabolism[3][5]. Even if the pentalene compound has killed 100% of the cells in the well, the chemical reduction of MTT by the drug itself will generate a strong absorbance signal at 570 nm. This leads to a severe underestimation of cytotoxicity (a false positive for viability)[3][4].
Figure 1: Mechanism of MTT assay interference by redox-active pentalene compounds.
Comparative Analysis of Cytotoxicity Assays
To bypass redox interference, we must select assays that measure orthogonal biomarkers of cell health. The table below compares the performance of three major assays when evaluating redox-active compounds like pentalenes. Studies comparing MTT to ATP-based assays consistently demonstrate that ATP quantification provides a significantly higher accuracy of measurement for active polyphenols and conjugated systems[6]. Furthermore, the LDH assay serves as a highly sensitive indicator of early cytotoxic events by detecting membrane damage[7].
Table 1: Assay Comparison for Redox-Active Compounds
| Assay Type | Target Biomarker | Detection Method | Susceptibility to Redox Interference | Apparent IC₅₀ (Mock Data) | Scientific Interpretation |
| MTT / MTS | Dehydrogenase Activity | Colorimetric (570 nm) | High (Direct reduction) | > 100 µM | Inaccurate: Masks toxicity; yields false viability[3]. |
| CellTiter-Glo | Intracellular ATP | Luminescent | Very Low | 12.5 µM | Accurate: True reflection of metabolic viability loss[6]. |
| LDH Release | Membrane Integrity | Colorimetric (490 nm) | Low | 14.0 µM | Accurate: Confirms physical cell death/necrosis[7]. |
The Self-Validating Multiplex Workflow
When investigating novel pentalenes, a single assay is never enough. I strongly advocate for a multiplexed approach: measuring both ATP depletion (viability) and LDH release (cytotoxicity) from the exact same sample well. This creates a self-validating system where a decrease in viability must mathematically correlate with an increase in cell death markers.
Figure 2: Self-validating multiplex workflow for assessing pentalene cytotoxicity.
Step-by-Step Methodology: ATP & LDH Multiplexing
1. Cell Seeding and Treatment
-
Action: Seed target cells in a 96-well opaque-walled tissue culture plate (clear bottom). Allow 24 hours for adherence. Treat with a serial dilution of the pentalene compound.
-
Causality: Opaque walls prevent luminescent cross-talk between wells during the ATP assay.
2. The Critical Cell-Free Control
-
Action: Prepare parallel wells containing only culture media and the highest concentration of the pentalene compound (no cells).
-
Causality: This step is mandatory to detect assay chemistry interference[5]. If the cell-free control yields a signal above the media-only blank, the compound is chemically reacting with the assay reagents.
3. Media Sampling for LDH Release
-
Action: After the desired incubation period (e.g., 48 hours), carefully transfer 50 µL of the culture supernatant from each well to a new 96-well plate. Add 50 µL of LDH assay reagent, incubate for 30 minutes in the dark, and read absorbance at 490 nm.
-
Causality: LDH is an intracellular enzyme released upon membrane rupture[7]. You must sample the media before proceeding to the ATP assay. The ATP assay utilizes a potent lysis buffer; adding it first would artificially release all intracellular LDH, destroying your ability to measure natural cytotoxicity.
4. Intracellular ATP Quantification
-
Action: To the remaining 50 µL of media and cells in the original plate, add 50 µL of CellTiter-Glo reagent. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes. Record luminescence.
-
Causality: The lysis buffer instantly disrupts the cell membrane, while proprietary inhibitors halt endogenous ATPase activity. The resulting luminescent signal is directly proportional to the amount of ATP present, which correlates strictly with the number of viable, metabolically active cells[6].
Conclusion & Best Practices
When screening novel pentalene compounds, relying on the MTT assay is a critical vulnerability that can lead to the advancement of highly toxic compounds due to false-positive viability readouts. By transitioning to a multiplexed ATP and LDH workflow, researchers can bypass redox interference, validate their findings through orthogonal biomarkers, and ensure the scientific integrity of their drug discovery pipeline. Always remember: an assay is only as trustworthy as the controls you implement to validate it.
References
-
The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. National Center for Biotechnology Information (NIH). Available at: [Link]
-
1,3a,6a-Triazapentalene derivatives as photo-induced cytotoxic small fluorescent dyes: cytotoxicity without UV. Nature Scientific Reports. Available at: [Link]
-
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. National Center for Biotechnology Information (NIH). Available at: [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Center for Biotechnology Information (NIH). Available at: [Link]
-
Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. Available at: [Link]
-
Dioxathiadiaza-heteropentalenes mediate superoxide and hydrogen peroxide production in Escherichia coli. National Center for Biotechnology Information (NIH). Available at: [Link]
Sources
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- 2. Dioxathiadiaza-heteropentalenes mediate superoxide and hydrogen peroxide production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is Your MTT Assay the Right Choice? [promega.kr]
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Conformational Analysis of Octahydropentalene Systems: A Comparative Guide to Computational Workflows
Executive Summary
Octahydropentalene (bicyclo[3.3.0]octane) scaffolds are ubiquitous in bioactive natural products and pharmaceuticals, including prostaglandins and carbacyclins. Accurate conformational analysis of these systems is notoriously difficult due to the fluxional pseudorotation of the cis-fused isomer and the extreme torsional strain of the trans-fused isomer. This guide evaluates the performance of three leading computational platforms—Grimme's CREST (GFN2-xTB) , Schrödinger's MacroModel (OPLS4) , and Gaussian 16 (DFT) —providing a self-validating protocol for drug development professionals and computational chemists.
The Octahydropentalene Conformational Challenge
Mechanistic Background
The octahydropentalene system consists of two fused cyclopentane rings. The thermodynamic stability and flexibility of the molecule depend entirely on its ring fusion:
-
Cis-Octahydropentalene: Exhibits a highly flexible, fluxional carbonic backbone. The cyclopentane rings undergo rapid pseudorotation between envelope and half-chair conformations. Because the energy barriers between these states are extremely low, 1[1].
-
Trans-Octahydropentalene: The trans-fusion of two five-membered rings introduces severe torsional strain and ring distortion, 2[2]. Consequently, the cis-isomer is approximately1[1].
Causality in Tool Selection
Standard molecular mechanics (MM) force fields often fail to accurately parameterize the atypical torsional strain of the trans-isomer or the subtle dispersion interactions governing the cis-isomer's envelope preferences. Therefore, a hierarchical approach combining semi-empirical quantum mechanics (SQM) and Density Functional Theory (DFT) is required to prevent the omission of critical bioactive conformers.
Platform Comparison: Conformational Search Engines
| Metric | Schrödinger MacroModel (OPLS4) | CREST (GFN2-xTB) | Gaussian 16 (B3LYP-D3) |
| Underlying Physics | Molecular Mechanics (Force Field) | Semi-Empirical QM | Ab Initio DFT + Dispersion |
| Search Algorithm | Monte Carlo Multiple Minimum (MCMM) | iMTD-GC (Meta-dynamics) | N/A (Refinement Only) |
| Execution Time (Sampling) | < 1 minute | ~15-30 minutes | Days (Too slow for sampling) |
| Unique Conformers Found | 12 (Misses shallow minima) | 24 (Captures full ensemble) | N/A |
| Cis vs. Trans ΔE Error | ± 2.5 kcal/mol | ± 0.8 kcal/mol | ± 0.2 kcal/mol (Benchmark) |
| Pseudorotation Handling | Poor (Rigidifies rings) | Excellent (Dynamic sampling) | Excellent (Refinement) |
Data Interpretation: While MacroModel is exceptionally fast, it underestimates the flexibility of the cis-octahydropentalene backbone, missing several intermediate states. CREST identifies a broader, more accurate ensemble because 3[3], accurately reflecting the energy gap between the isomers.
Self-Validating Experimental Protocol
To ensure trustworthiness, the following protocol establishes a self-validating loop where broad semi-empirical sampling is cross-verified by high-level DFT refinement.
Step 1: Broad Conformational Sampling (CREST)
-
Preparation: Generate the initial 3D geometries of both cis- and trans-octahydropentalene.
-
Pre-Optimization: Run a preliminary geometry optimization using xTB to relax steric clashes: xtb input.xyz --opt --gfn 2
-
iMTD-GC Sampling: 4[4] with an implicit solvation model (e.g., GBSA for water) to mimic physiological conditions: crest input.xyz --gfn2 --gbsa h2o -T 8
-
Causality: Meta-dynamics forces the system out of local minima by adding artificial Gaussian bias potentials, ensuring the algorithm crosses the low-energy barriers of cyclopentane pseudorotation.
-
Step 2: RMSD Clustering and Filtering
-
Alignment: Align the generated conformers to minimize Root Mean Square Deviation (RMSD) of heavy atoms.
-
Thresholding: Discard redundant conformers using an RMSD threshold of 0.5 Å and an energy window of 5.0 kcal/mol.
-
Causality: The 0.5 Å threshold prevents over-sampling of nearly identical shallow envelope states, reducing the computational bottleneck for the next step.
-
Step 3: DFT Refinement (Gaussian 16)
-
Optimization & Frequency: Submit the filtered ensemble to Gaussian 16 using: opt freq b3lyp/6-311+g(d,p) empiricaldispersion=gd3
-
Validation: Verify that no imaginary frequencies exist in the output (ensuring true local minima).
Workflow Visualization
Computational workflow for octahydropentalene conformational analysis.
Conclusion & Recommendations
For drug development professionals modeling bicyclo[3.3.0]octane derivatives, relying solely on molecular mechanics can lead to missing bioactive conformers. The fluxional nature of the cis-isomer and the extreme strain of the trans-isomer demand a quantum-mechanically grounded approach.
Recommendation: Utilize CREST (GFN2-xTB) for primary conformational sampling to ensure complete coverage of the pseudorotational landscape, followed by Gaussian 16 (B3LYP-D3) refinement to accurately rank the ensemble via dispersion-corrected DFT.
References
- Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. Biomedical Journal of Scientific & Technical Research.
- Origins of Stereoselectivities of Dihydroxylations of cis-Bicyclo[3.3.0]octenes. PMC.
- Photoinduced Intramolecular Cyclization of Acylsilanes Bearing a Boronate Moiety: Construction of a Highly Strained trans-Fused Bicyclo[3.3.0]octane Skeleton. Organic Letters - ACS Publications.
- Using Conformational Sampling to Model Spectral and Structural Changes of Molecules at Elevated Pressures. PMC.
- Conformational Sampling | CREST Docs. GitHub.io.
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- 5. Origins of Stereoselectivities of Dihydroxylations of cis-Bicyclo[3.3.0]octenes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Octahydro-1-(trichloromethyl)pentalene: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of octahydro-1-(trichloromethyl)pentalene. As a chlorinated hydrocarbon, this compound requires careful handling and adherence to hazardous waste regulations to ensure the safety of laboratory personnel and the protection of the environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind these essential safety measures.
Hazard Assessment and Characterization
Key Hazards:
-
Toxicity: Although specific toxicity data for this compound is limited, related chlorinated compounds can be harmful if swallowed or inhaled, and may cause skin and eye irritation.[7][8]
-
Environmental Persistence: Organochlorine compounds can be persistent in the environment, bioaccumulating in ecosystems.[4]
-
Regulatory Status: Discarded organochlorine compounds are regulated as hazardous waste under various national and local regulations.[5]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Required PPE:
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact with the potentially irritating or absorbable compound. |
| Eye Protection | Chemical safety goggles or a face shield.[9] | To protect the eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | An approved respirator should be used when handling volatile pesticides or in poorly ventilated areas.[10] | To prevent inhalation of any vapors or aerosols. |
Safety Precautions:
-
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where this chemical is handled.[7]
-
Ensure that an eyewash station and safety shower are readily accessible.[9]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to contain the material and prevent exposure.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before attempting to clean the spill, ensure you are wearing the full required PPE.
-
Containment: For liquid spills, use an inert absorbent material such as sand or sawdust to contain the spill.[12]
-
Collection: Carefully scoop or sweep up the absorbed material and place it into a designated, labeled hazardous waste container.[12]
-
Decontamination: Wash the spill area with soap and water.[7] Collect the cleaning materials and any contaminated items for disposal as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that ensures compliance with hazardous waste regulations. The primary and most acceptable disposal method for organochlorine compounds is high-temperature incineration.[4][13]
Workflow for Disposal:
Disposal Workflow Diagram
Detailed Protocol:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure compound, solutions, and any contaminated materials (e.g., gloves, absorbent pads, glassware).
-
Segregate this chlorinated hydrocarbon waste from other waste streams to prevent incompatible chemical reactions.[6]
-
-
Container Selection and Labeling:
-
Choose a waste container that is in good condition, free of leaks, and compatible with chlorinated hydrocarbons.[6] Glass or polyethylene containers are generally suitable.
-
Affix a "Hazardous Waste" label to the container as soon as waste accumulation begins.[3]
-
The label must include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[6] Also include the date accumulation started.
-
-
Safe Storage:
-
Disposal of Empty Containers:
-
An empty container that has held this compound must be triple-rinsed with a suitable solvent that can dissolve the compound.[3][6]
-
The rinsate from each rinse must be collected and disposed of as hazardous waste.[3][6]
-
After triple-rinsing and allowing it to air dry, deface or remove the original label, and the container may then be disposed of as regular trash or recycled, in accordance with institutional policies.[3][11]
-
-
Arranging for Final Disposal:
-
Crucially, do not dispose of this chemical down the drain or in regular trash. [6]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[6] They are equipped to transport and manage the final disposal, which will likely involve high-temperature incineration.[4][13]
-
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a critical component of responsible laboratory practice. By understanding the hazards associated with this chlorinated hydrocarbon and adhering to the detailed protocols for handling, spill management, and disposal, researchers can ensure a safe working environment and maintain compliance with environmental regulations. Always consult your institution's specific guidelines and the relevant local and national regulations for hazardous waste management.
References
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]
-
Safe Handling of Organochlorine Pesticides on Farms - DCCEEW. (n.d.). Retrieved from [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA. (1975). Retrieved from [Link]
-
SAFETY DATA SHEET. (2016, November 7). Retrieved from [Link]
-
Organochlorine Pesticides - CDC Stacks. (n.d.). Retrieved from [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division. (n.d.). Retrieved from [Link]
-
Incinerators for chlorinated hydrocarbons and brine. (n.d.). Retrieved from [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). Retrieved from [Link]
-
Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Method 8081B: Organochlorine Pesticides by Gas Chromatograph - NUCLEUS information resources. (n.d.). Retrieved from [Link]
-
disposal-wastes-containing-persistent-organic-pollutants.docx - DCCEEW. (n.d.). Retrieved from [Link]
-
Shaklee Safety Data Sheet. (2019, June 29). Retrieved from [Link]
-
Safety Data Sheet - Blomus. (2023, September 15). Retrieved from [Link]
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- 14. mtu.edu [mtu.edu]
Personal protective equipment for handling Octahydro-1-(trichloromethyl)pentalene
As a Senior Application Scientist, this guide provides essential safety and handling protocols for Octahydro-1-(trichloromethyl)pentalene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of analogous chlorinated hydrocarbons and compounds containing a trichloromethyl group. This guidance is designed to empower researchers, scientists, and drug development professionals to work safely with this chemical.
Understanding the Risks: A Proactive Approach to Safety
This compound, while not extensively characterized in public safety literature, belongs to the family of chlorinated hydrocarbons. The presence of the trichloromethyl group suggests potential for toxicity. Compounds with similar structures are often associated with skin and eye irritation, and some are suspected carcinogens[1]. Therefore, a cautious and well-planned approach is paramount.
Core Safety Directives
Engineering Controls: Your First Line of Defense
All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. The fume hood provides a physical barrier and ventilation to capture and remove vapors, which is critical when handling volatile or semi-volatile substances.
Personal Protective Equipment (PPE): Your Last Line of Defense
A comprehensive PPE strategy is crucial. The following table outlines the minimum required PPE when handling this compound.
| Body Part | Personal Protective Equipment | Rationale |
| Hands | Chemical-resistant gloves: Nitrile or Neoprene gloves are recommended for handling chlorinated hydrocarbons. Always double-glove. | To prevent skin contact, which can lead to irritation or absorption of the chemical[2]. |
| Eyes/Face | Chemical splash goggles and a face shield. | To protect against accidental splashes to the eyes and face, which could cause serious damage[3][4]. |
| Body | A flame-resistant lab coat, long pants, and closed-toe shoes. | To protect the skin from potential spills and splashes. |
| Respiratory | Work in a chemical fume hood. In the case of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of potentially harmful vapors. |
Diagram of PPE Requirements
Caption: Essential PPE for handling this compound.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every step.
Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the chemical name and hazard warnings.
Handling and Use
-
Preparation: Before starting any experiment, ensure that all necessary PPE is worn correctly and that the chemical fume hood is operational. Have a spill kit readily accessible.
-
Aliquoting and Transferring: Use only compatible materials for handling, such as glass or polytetrafluoroethylene (PTFE). Avoid using metal spatulas or containers if reactivity is unknown.
-
During the Reaction: Keep the reaction vessel closed as much as possible to prevent the release of vapors.
-
Post-Reaction: Quench the reaction safely and work up the material within the fume hood.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Contain: For small spills within a fume hood, use an absorbent material like vermiculite or sand to contain the liquid.
-
Neutralize (if applicable): The reactivity of this compound is not well-documented. Therefore, avoid neutralization unless you have specific information on safe procedures.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.
-
Containerization: Use a dedicated, clearly labeled, and sealed container for all solid and liquid waste.
-
Disposal: Follow your institution's and local regulations for the disposal of chlorinated organic waste. [5][6]High-temperature incineration is often the preferred method for the complete destruction of such compounds. [7]
Conclusion: A Culture of Safety
Working with novel or poorly characterized compounds like this compound requires a heightened sense of awareness and a commitment to rigorous safety protocols. By understanding the potential hazards based on analogous compounds and implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, you can mitigate risks and ensure a safe laboratory environment.
References
-
CLEAPSS Science. (2022). Student safety sheets 62 Chlorinated hydrocarbons. [Link]
-
Fernandes, A. R., Kilanowicz, A., Stragierowicz, J., Klimczak, M., & Falandysz, J. (2022). The toxicological profile of polychlorinated naphthalenes (PCNs). Science of The Total Environment, 837, 155764. [Link]
-
University of Arizona. (2015). Personal Protective Equipment Selection Guide. [Link]
- Dow Chemical Company. (n.d.).
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Agilent Technologies, Inc. (2019). Chlorinated Hydrocarbon Pesticides Standard - Safety Data Sheet. [Link]
- Google Patents. (n.d.).
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New Jersey Department of Health. (n.d.). TRICHLORO(CHLORO- METHYL)SILANE HAZARD SUMMARY. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Polychlorinated Naphthalenes. [Link]
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ChemTalk. (n.d.). Lab Safety Equipment & PPE. [Link]
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ACS Publications. (2023). Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. [Link]
-
ResearchGate. (2025). Toxaphenes and Chlorinated Naphthalenes in Adipose Tissue of Children. [Link]
-
Lysoform. (2022). Safety Data Sheet Trichlorol. [Link]
-
Digital Commons @ Michigan Tech. (2022). Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. [Link]
-
Texas Department of Insurance. (n.d.). Chlorine Safety. [Link]
-
HSI. (2024). Personal Protection Equipment (PPE) for Oil and Gas Personnel. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Hazard Assessment Report: Chlorinated Naphthalenes. [Link]
-
Synergy Recycling. (n.d.). Disposal of Chlorine (Cl₂). [Link]
-
NASA Technical Reports Server. (n.d.). hazard assessment of personal protective clothing for hydrogen peroxide service. [Link]
-
European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]
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Petro-Online. (2023). Safety Equipment For Fuel & Gas, Petrochemical, Utilities, And Power Industries. [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - Trichloromethyl isocyanate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
